3,5-Dimethoxy-4-methylbenzoyl chloride
Description
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Properties
IUPAC Name |
3,5-dimethoxy-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627006 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34523-76-7 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dimethoxy-4-methylbenzoyl chloride chemical properties
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride: Properties, Synthesis, and Applications
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern organic synthesis, particularly within the demanding arenas of pharmaceutical and materials science, the selection of the right building block is paramount. It is a decision that dictates not only the efficiency of a synthetic route but also the very properties of the final molecule. 3,5-Dimethoxy-4-methylbenzoyl chloride is one such reagent—a nuanced and powerful tool for the discerning chemist. Its utility lies in the strategic placement of its functional groups: a highly reactive acyl chloride for covalent bond formation, and a decorated aromatic ring whose methoxy and methyl substituents offer electronic and steric influence.
This guide is structured to move beyond a simple recitation of facts. It aims to provide a causal understanding of this reagent's behavior. We will explore not just how to use it, but why it reacts the way it does, why certain precautions are non-negotiable, and how its unique structure can be leveraged to build molecular complexity. The protocols described herein are designed as self-validating systems, emphasizing the rigorous exclusion of moisture—the primary antagonist in any acyl chloride chemistry—to ensure reproducibility and high yields. By grounding our discussion in established chemical principles and citing authoritative sources, this document serves as a reliable technical resource for researchers, scientists, and drug development professionals seeking to master the application of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Core Physicochemical & Structural Data
3,5-Dimethoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride. The central phenyl ring is functionalized with two electron-donating methoxy groups and one weakly electron-donating methyl group, in addition to the highly reactive benzoyl chloride moiety.
| Property | Value | Source(s) |
| CAS Number | 34523-76-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2][5] |
| Molecular Weight | 214.65 g/mol | [1][3][5] |
| Appearance | Colorless or pale yellow liquid/solid | [5] |
| Boiling Point | 260-261 °C | [5] |
| Density | 1.227 g/mL | [5] |
| Solubility | Soluble in organic solvents (ethers, alcohols, ketones) | [5] |
Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The most direct and common method for preparing 3,5-Dimethoxy-4-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The causality behind this choice is rooted in the mechanism. Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the acyl chloride. The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which first reacts with thionyl chloride to form a Vilsmeier-type intermediate, a more potent acylating agent that accelerates the conversion.
Workflow for Synthesis
Caption: Synthesis workflow for 3,5-Dimethoxy-4-methylbenzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative example based on analogous preparations of benzoyl chlorides.[6][7][8]
-
System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure an anhydrous environment.
-
Charging the Reactor: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq.).
-
Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), to create a suspension.[6][9] Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[6][8]
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq.) dropwise from the dropping funnel at a controlled rate. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-90°C) and stir for 2-4 hours.[6][8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Purification: After cooling the reaction mixture to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, an oil or solid, can often be used directly or further purified by vacuum distillation.[5]
Reactivity Profile and Mechanistic Insights
The chemical behavior of 3,5-Dimethoxy-4-methylbenzoyl chloride is dominated by the high electrophilicity of its carbonyl carbon, making it a potent acylating agent.
A. Nucleophilic Acyl Substitution: The Primary Reactive Pathway
This compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (Nu-H), including alcohols (to form esters) and amines (to form amides). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. The HCl byproduct is typically scavenged by a non-nucleophilic base like triethylamine or pyridine.
Caption: General mechanism for Nucleophilic Acyl Substitution.
B. Electronic Effects of Ring Substituents
Compared to unsubstituted benzoyl chloride, the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is slightly attenuated. This is a direct consequence of the electronic effects of the ring substituents. The two methoxy groups are powerful electron-donating groups (EDGs) via resonance, increasing the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.[10] This increased electron density slightly reduces the carbon's electrophilicity, making it less susceptible to nucleophilic attack. The methyl group also contributes a weak electron-donating inductive effect. As a result, reactions may require slightly longer times or more forcing conditions to achieve yields comparable to those with benzoyl chloride.[10]
C. Hydrolysis: The Critical Side Reaction
The paramount consideration when handling any acyl chloride is its sensitivity to water. 3,5-Dimethoxy-4-methylbenzoyl chloride reacts rapidly with moisture—even atmospheric humidity—to hydrolyze back to the inactive 3,5-dimethoxy-4-methylbenzoic acid.[11][12] This reaction consumes the reagent and complicates product purification. Therefore, all experiments must be conducted under strictly anhydrous conditions.
Caption: Hydrolysis pathway of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Applications in Synthetic Chemistry
The primary role of 3,5-Dimethoxy-4-methylbenzoyl chloride is as a synthetic intermediate to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety into target molecules. This structural motif is valuable in medicinal chemistry and drug development.[5]
-
Pharmaceutical Synthesis: It serves as a key building block for preparing complex organic compounds, including esters and amides, which are prevalent in active pharmaceutical ingredients (APIs).[5][13] The substituted phenyl ring can be a crucial part of a pharmacophore, influencing binding affinity, solubility, and metabolic stability.
-
Friedel-Crafts Acylation: It can be used in Friedel-Crafts reactions with other aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[14][15] This provides a direct method for C-C bond formation.
-
Derivatization: Its reactivity makes it suitable for derivatizing alcohols and amines for analytical purposes, such as enhancing detectability in chromatography.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents significant hazards that demand strict adherence to safety protocols.
Hazard Profile
-
Corrosivity: Causes severe skin burns and eye damage.[16][17] Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid.
-
Respiratory Irritation: Vapors are irritating to the respiratory tract.[5]
-
Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.[16][18]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][19]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles in combination with a face shield.[16][19]
-
Inert Atmosphere: For reactions, handle the reagent under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[16]
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][16]
-
Incompatibilities: Keep away from water, strong bases, strong oxidizing agents, and alcohols.[5][16][18]
-
Inert Gas Blanket: For long-term storage, it is advisable to store the container under a blanket of inert gas.[16]
References
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An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl chloride for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoyl chloride (CAS Number: 34523-76-7), a versatile reagent in organic synthesis. This document delves into its chemical properties, synthesis, reactivity profile, and applications, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, safety precautions, and spectroscopic data are included to equip researchers and scientists with the practical knowledge required for its effective and safe utilization.
Introduction
3,5-Dimethoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride, a class of compounds renowned for their utility as reactive intermediates in the synthesis of a wide array of more complex molecules. The presence of two electron-donating methoxy groups and a methyl group on the benzene ring significantly influences the reactivity of the acyl chloride moiety, making it a valuable building block for introducing the 3,5-dimethoxy-4-methylbenzoyl group into various molecular scaffolds. This guide aims to serve as a detailed resource for professionals in the pharmaceutical and chemical research sectors, providing both theoretical insights and practical guidance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 34523-76-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 260-261 °C | [2] |
| Solubility | Soluble in organic solvents such as ethers, alcohols, and ketones. | [2] |
Synthesis and Manufacturing
The primary route to 3,5-Dimethoxy-4-methylbenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 3,5-Dimethoxy-4-methylbenzoic acid.
Synthesis of the Precursor: 3,5-Dimethoxy-4-methylbenzoic acid
A generalized synthetic approach could involve the methylation of a suitable precursor, such as 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), to introduce the methyl group at the 4-position.
Conceptual Workflow for Precursor Synthesis:
Caption: Conceptual workflow for the synthesis of the precursor acid.
Conversion to 3,5-Dimethoxy-4-methylbenzoyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂).[2]
Experimental Protocol:
A detailed protocol for a similar compound, 3,5-dimethoxybenzoyl chloride, provides a reliable template for this synthesis.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-Dimethoxy-4-methylbenzoic acid in an inert solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: While stirring, add thionyl chloride dropwise to the suspension. An exothermic reaction with the evolution of gas (HCl and SO₂) is expected.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 3,5-Dimethoxy-4-methylbenzoyl chloride can be purified by distillation or used directly in subsequent reactions.
Reaction Mechanism:
Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Reactivity Profile
The reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. The two methoxy groups at the meta positions and the methyl group at the para position are electron-donating groups. These substituents increase the electron density on the aromatic ring and, through resonance and inductive effects, slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This modulation of reactivity can be advantageous in controlling the rate of reaction and selectivity in complex syntheses.
The primary reactions of 3,5-Dimethoxy-4-methylbenzoyl chloride are nucleophilic acyl substitutions, where the chloride ion is displaced by a nucleophile.
General Reactivity Scheme:
Caption: Common nucleophilic acyl substitution reactions.
This controlled reactivity makes it a valuable reagent for the synthesis of esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs).
Applications in Drug Discovery and Development
While specific examples of the use of 3,5-Dimethoxy-4-methylbenzoyl chloride in the synthesis of marketed drugs are not prevalent in the readily available literature, its structural motifs are present in numerous bioactive molecules. The trimethoxyphenyl group, for instance, is a key component of the antibacterial drug Trimethoprim.[1][7] Analogs of such drugs are frequently synthesized to explore structure-activity relationships, and 3,5-Dimethoxy-4-methylbenzoyl chloride represents a key starting material for such investigations.
The 3,5-dimethoxy-4-methylbenzoyl moiety can be found in compounds investigated as:
-
Antimicrobial Agents: The trimethoxyphenyl group is a known pharmacophore in antimicrobial agents, and this acyl chloride can be used to introduce this moiety into new molecular scaffolds to develop novel antibiotics.[8]
-
Kinase Inhibitors: Substituted aromatic compounds are fundamental components of many kinase inhibitors used in oncology. The specific substitution pattern of this reagent can be utilized in the design of new inhibitors targeting various protein kinases.[9][10][11]
Hypothetical Synthetic Application in Medicinal Chemistry:
A researcher could utilize 3,5-Dimethoxy-4-methylbenzoyl chloride to synthesize a library of amides for screening as potential kinase inhibitors.
-
Reaction: 3,5-Dimethoxy-4-methylbenzoyl chloride is reacted with a diverse set of primary or secondary amines containing other pharmacophoric features.
-
Purification: The resulting amides are purified using techniques like column chromatography or preparative HPLC.
-
Screening: The synthesized compounds are then screened in biological assays to determine their inhibitory activity against a panel of protein kinases.
Spectroscopic Characterization
Accurate characterization of reagents and products is essential for scientific integrity. The following is a summary of expected spectroscopic data for 3,5-Dimethoxy-4-methylbenzoyl chloride.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. Based on data for the closely related 3,5-dimethoxybenzoyl chloride, the following approximate chemical shifts can be predicted.[12]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~7.1 | Singlet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Methyl (CH₃) | ~2.1-2.3 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168-172 |
| Aromatic C-O | ~158-162 |
| Aromatic C-H | ~105-110 |
| Aromatic C-C=O | ~135-140 |
| Aromatic C-CH₃ | ~120-125 |
| Methoxy (OCH₃) | ~55-57 |
| Methyl (CH₃) | ~15-20 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[16][17][18][19]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (acyl chloride) | 1750-1800 | Strong |
| C-O (aromatic ether) | 1200-1300 and 1000-1100 | Strong |
| C=C (aromatic) | 1400-1600 | Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
The NIST WebBook provides a reference gas-phase IR spectrum for 3,5-dimethoxybenzoyl chloride, which can serve as a useful comparison.[20]
Mass Spectrometry (MS)
In mass spectrometry, 3,5-Dimethoxy-4-methylbenzoyl chloride will exhibit a molecular ion peak and characteristic fragmentation patterns.[21][22][23][24]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 214) and an isotope peak for ³⁷Cl (m/z = 216) in an approximate 3:1 ratio.
-
Major Fragments:
-
Loss of Cl• (m/z = 179)
-
Loss of •CHO (m/z = 185)
-
Formation of the acylium ion [M-Cl]⁺ (m/z = 179)
-
Safety and Handling
3,5-Dimethoxy-4-methylbenzoyl chloride is a reactive and corrosive compound and must be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Incompatibilities: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is also incompatible with strong bases, alcohols, and oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed to prevent contact with moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a means to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety, a structural feature present in various bioactive compounds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, along with essential safety and characterization data. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to confidently and effectively utilize this compound in their research and development endeavors.
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SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. [12] ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum. Retrieved from chemicalbook.com [9] ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from pubs.acs.org [3] Wikipedia. (n.d.). Syringic acid. Retrieved from en.wikipedia.org [26] Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Retrieved from patents.google.com [27] Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka. Retrieved from patsnap.com [28] The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from rsc.org [7] NIH. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from ncbi.nlm.nih.gov [29] ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from researchgate.net [30] ChemicalBook. (n.d.). 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 13C NMR spectrum. Retrieved from chemicalbook.com [31] ChemicalBook. (n.d.). 3-Methoxy-4-methylbenzoic acid synthesis. Retrieved from chemicalbook.com [1] Amerigo Scientific. (n.d.). 3,5-Dimethoxy-4-methylbenzoyl chloride. Retrieved from amerigoscientific.com [6] PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from prepchem.com [22] Benchchem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-4-methoxybenzoyl Chloride and Related Derivatives. Retrieved from benchchem.com eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from egyankosh.ac.in [18] Unknown Source. (n.d.). Table of Characteristic IR Absorptions. [32] KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from kgroup.org Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzoyl chloride 97. Retrieved from sigmaaldrich.com [33] Cayman Chemical. (n.d.). Syringic Acid. Retrieved from caymanchem.com [13] Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from chem.libretexts.org [14] Unknown Source. (n.d.). C NMR Spectroscopy. [23] Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from chemguide.co.uk [34] AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. [20] NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride - NIST WebBook. Retrieved from webbook.nist.gov Unknown Source. (n.d.). Interpretation of mass spectra. [15] Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from oregonstate.edu Merck. (n.d.). Syringic acid - 3,5-Dimethoxy-4-hydroxybenzoic acid. Retrieved from sigmaaldrich.com [35] ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis. Retrieved from chemicalbook.com [19] Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from chem.niu.edu [36] Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Retrieved from patents.google.com [10] PubMed. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Retrieved from pubmed.ncbi.nlm.nih.gov [37] University of Wisconsin - Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from organicchemistrydata.org [38] Google Patents. (n.d.). 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3,5-Dimethoxy-4-methylbenzoyl chloride molecular weight
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride
Executive Summary
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzoyl chloride (DMBS), a specialized acyl chloride of significant interest to researchers and professionals in organic synthesis and drug development. This document delineates its core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, explores its primary reactivity and applications, and outlines critical safety and handling procedures. The objective is to equip scientists with the necessary technical knowledge to effectively and safely utilize this versatile reagent in a laboratory setting.
Introduction
3,5-Dimethoxy-4-methylbenzoyl chloride, with CAS Number 34523-76-7, is an aromatic acyl chloride characterized by a benzene ring substituted with two methoxy groups, a methyl group, and a reactive acyl chloride functional group.[1][2] Like other acyl chlorides, its utility stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its application in forming stable amide and ester linkages, which are ubiquitous in active pharmaceutical ingredients (APIs). The specific substitution pattern on the aromatic ring can impart unique steric and electronic properties to target molecules, influencing their biological activity, solubility, and metabolic stability. This guide serves as a senior-level resource for understanding and implementing DMBS in synthetic workflows.
Chemical and Physical Properties
A thorough understanding of a reagent's properties is foundational to its successful application. DMBS is typically a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Quantitative data for DMBS is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |
| Molecular Weight | 214.65 g/mol | [2] |
| CAS Number | 34523-76-7 | [1][2] |
| Appearance | Colorless or light yellow liquid | [1] |
| Boiling Point | 260-261 °C | [1] |
| Density | 1.227 g/mL | [1] |
| Solubility | Soluble in common organic solvents (ethers, ketones) | [1] |
Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The most prevalent and efficient method for preparing DMBS is through the chlorination of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Rationale of Synthetic Protocol
The selection of thionyl chloride is strategic. Its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. As these byproducts are gaseous, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification—a principle of Le Châtelier. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent catalytic species for this conversion. Toluene is a suitable solvent as it is relatively inert and has a boiling point that allows for effective heating of the reaction.
Experimental Workflow Diagram
Caption: Workflow for synthesizing DMBS from its carboxylic acid precursor.
Step-by-Step Laboratory Protocol
Adapted from authoritative synthesis procedures.[3]
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 3,5-dimethoxy-4-methylbenzoic acid (1 equivalent) in dry toluene (approx. 4 mL per gram of acid).
-
Catalyst Addition: Add two drops of N,N-dimethylformamide (DMF) to the suspension.
-
Initial Heating: Begin stirring and gently heat the mixture to 50°C.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.5-2 equivalents) dropwise from the addition funnel over a period of 10-15 minutes. Caution: This reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution will be observed. Maintain this temperature and continue stirring for 2 hours to ensure the reaction goes to completion.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the toluene and excess thionyl chloride by rotary evaporation.
-
Azeotropic Removal: To ensure complete removal of residual SOCl₂, add a small amount of fresh dry toluene and concentrate the mixture again by rotary evaporation.
-
Final Product: The resulting oily residue is dried under high vacuum for 15-30 minutes to yield the final product, 3,5-Dimethoxy-4-methylbenzoyl chloride, which can be used directly for subsequent reactions.
Key Reactions and Applications
The primary utility of DMBS is as a potent acylating agent for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety into a molecule. This is a cornerstone reaction in the synthesis of fine chemicals and pharmaceutical intermediates.[1][4]
Acylation of Nucleophiles
DMBS reacts readily with nucleophiles such as alcohols (R-OH) and amines (R-NH₂) to form esters and amides, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct generated.
Caption: General acylation reaction using DMBS with nucleophiles.
Role in Drug Development
While specific drug synthesis pathways involving DMBS are often proprietary, its structural analogues are key intermediates in pharmaceuticals.[5][6] Benzoyl chlorides are used to synthesize anti-cancer agents, anti-inflammatory drugs, and local anesthetics.[4][6] The 3,5-dimethoxy-4-methylbenzoyl group can be strategically incorporated into a lead compound to:
-
Modify Lipophilicity: The methoxy and methyl groups can fine-tune the molecule's solubility and ability to cross cell membranes.
-
Introduce Metabolic Blocks: The methyl group can sterically hinder enzymatic degradation at that position, potentially increasing the drug's half-life.
-
Establish Key Binding Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating binding to a biological target.
Safety, Handling, and Storage
DMBS is a corrosive and moisture-sensitive compound that requires careful handling.[7][8] Adherence to safety protocols is mandatory to prevent injury and maintain reagent integrity.
-
Hazards: Causes severe skin burns and eye damage.[7][8] Inhalation may cause respiratory irritation.[7] Reacts with water, potentially violently, to release corrosive HCl gas.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[1][9]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7] Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[9] Keep away from incompatible materials such as strong bases, oxidizing agents, and water.[4][7]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated area designated for corrosive materials.[7][8] Storing under an inert gas is highly recommended to prolong shelf life.[8]
Conclusion
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and highly reactive chemical intermediate. Its utility in creating robust ester and amide bonds makes it a significant tool for medicinal chemists and organic synthesis professionals. By understanding its properties, synthesis, and reactivity, and by adhering strictly to the outlined safety protocols, researchers can effectively leverage this compound to advance complex synthetic projects in drug discovery and materials science.
References
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3,5-Dimethoxy-4-methylbenzoyl chloride salt - ChemBK. (2024-04-09). Available at: [Link]
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3,5-Dimethoxy-4-methylbenzoyl chloride - Amerigo Scientific. Available at: [Link]
-
Synthesis of 3,5-dimethoxybenzoyl chloride - PrepChem.com. Available at: [Link]
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3,5-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 87003 - PubChem. Available at: [Link]
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Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Available at: [Link]
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Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices - High Purity Medicine Grade Exporter. Available at: [Link]
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What are the applications of M-Toluoyl Chloride? - Blog - Evergreensino Chemical Co., Ltd. (2025-09-22). Available at: [Link]
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The Alchemist's Reagent: An In-depth Technical Guide to the Reactivity Profile of 3,5-Dimethoxy-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of organic synthesis, certain reagents distinguish themselves not by sheer force, but by a nuanced reactivity that allows for the precise construction of complex molecular architectures. 3,5-Dimethoxy-4-methylbenzoyl chloride is one such reagent. Its unique electronic and steric profile, a direct consequence of the methoxy and methyl substituents on the aromatic ring, renders it an invaluable tool in the synthetic chemist's arsenal, particularly in the realm of pharmaceutical development. This guide provides a comprehensive exploration of its reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols.
I. Core Reactivity Principles: An Electronically Rich Acylating Agent
At its heart, 3,5-dimethoxy-4-methylbenzoyl chloride is an acylating agent, participating in nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is modulated by the substituents on the benzene ring. The two methoxy groups at the meta positions are electron-donating through resonance, which increases the electron density on the carbonyl carbon, thereby slightly reducing its electrophilicity compared to unsubstituted benzoyl chloride.[1][2] This tempered reactivity can be advantageous, leading to greater selectivity in complex syntheses. The methyl group at the para position also contributes a weak electron-donating inductive effect.
This electronic enrichment makes 3,5-dimethoxy-4-methylbenzoyl chloride a versatile building block for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety, a structural motif found in various biologically active compounds.[3]
II. Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The most common and efficient laboratory-scale synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
Materials:
-
3,5-dimethoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Gas trap (for HCl and SO₂ byproducts)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend 3,5-dimethoxy-4-methylbenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
While stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxy-4-methylbenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, high-vacuum distillation can be employed for further purification.[3]
III. Key Reactions and Mechanistic Insights
The utility of 3,5-dimethoxy-4-methylbenzoyl chloride is demonstrated through its participation in a variety of fundamental organic transformations.
A. Friedel-Crafts Acylation: Building Carbon-Carbon Bonds
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of aryl ketones.[4] In this reaction, 3,5-dimethoxy-4-methylbenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group onto the aromatic ring.[4][5]
The electron-donating methoxy groups on the benzoyl chloride can influence the choice of catalyst and reaction conditions. Milder Lewis acids may be employed to avoid potential side reactions like demethylation of the methoxy groups, which can occur with strong Lewis acids like AlCl₃ under harsh conditions.[6]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the substrate.[7][8]
Caption: Simplified mechanism of amide formation.
Detailed Experimental Protocol: Synthesis of an N-Aryl Amide
Materials:
-
3,5-dimethoxy-4-methylbenzoyl chloride
-
Substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Amide Formation:
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Et₃N | Cyrene | Room Temp | <0.1 | Good | [9] |
| Benzylamine | Et₃N | Cyrene | Room Temp | <0.1 | >80 | [9] |
| Pyrrolidine | Et₃N | Cyrene | 0 to Room Temp | 1 | ~75 | [9] |
C. Esterification: Accessing a Versatile Functional Group
Esterification of alcohols with 3,5-dimethoxy-4-methylbenzoyl chloride is a straightforward method for preparing the corresponding esters. This reaction is often performed under Schotten-Baumann conditions, using a base like pyridine or triethylamine to scavenge the HCl produced. [10]The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, with sterically hindered alcohols requiring more forcing conditions. [10][11] Mechanism of Esterification:
Similar to amide formation, this reaction proceeds through a nucleophilic acyl substitution mechanism, with the alcohol serving as the nucleophile.
Quantitative Data for Esterification:
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohols | Pyridine/Et₃N | DCM | 0 to Room Temp | 1-3 | High | [10][12] |
| Secondary Alcohols | Pyridine/Et₃N | DCM | Room Temp | 2-6 | Moderate to High | [10][12] |
| Tertiary Alcohols | DMAP/Base | Various | Elevated | 12-24 | Variable | [10][11] |
IV. Stability and Handling
3,5-Dimethoxy-4-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. [3]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is an irritant and can cause burns to the skin, eyes, and respiratory tract. [3] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid contact with water, alcohols, strong bases, and oxidizing agents. [3]
V. Applications in Drug Development
The 3,5-dimethoxy-4-methylbenzoyl moiety is a key structural feature in a number of pharmacologically active molecules. A prominent example is its relation to the trimethoxybenzyl group found in the antibacterial drug Trimethoprim . [1][7][13]Trimethoprim is a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. [13]While many syntheses of Trimethoprim start from 3,4,5-trimethoxybenzaldehyde, the structural similarity highlights the importance of this substitution pattern in medicinal chemistry. [1][7][13][14] The ability to readily form amides and esters makes 3,5-dimethoxy-4-methylbenzoyl chloride a valuable building block for generating libraries of compounds for drug discovery screening. Its derivatives have been investigated for various therapeutic applications, including as anticancer agents. [15][16]
VI. Spectroscopic Characterization
While specific experimental data for 3,5-dimethoxy-4-methylbenzoyl chloride is not widely published, its spectroscopic features can be predicted based on its structure and data from closely related analogues like 3,5-dimethoxybenzoyl chloride. [14]
-
¹H NMR: Expected signals would include singlets for the two equivalent methoxy groups (~3.8 ppm) and the methyl group (~2.2 ppm), and a singlet for the two equivalent aromatic protons.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl carbon (~168 ppm), the aromatic carbons attached to the methoxy groups (~160 ppm), the aromatic carbon attached to the acyl group, the other aromatic carbons, the methoxy carbons (~56 ppm), and the methyl carbon.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl chloride would be expected around 1750-1780 cm⁻¹.
VII. Conclusion
3,5-Dimethoxy-4-methylbenzoyl chloride is a nuanced and powerful reagent for the synthetic chemist. Its electronically tuned reactivity allows for selective acylations, providing access to a wide range of amides, esters, and ketones. Its importance as a building block in the synthesis of complex molecules, particularly in the field of drug discovery, is well-established. A thorough understanding of its reactivity profile, coupled with the application of robust experimental protocols, will continue to enable the development of novel and impactful chemical entities.
References
- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions. Benchchem. Accessed January 17, 2026.
- Trimethoprim synthesis. ChemicalBook. Accessed January 17, 2026.
- A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem. Accessed January 17, 2026.
- Trimethoprim. Basicmedical Key. Published August 27, 2016.
- Process for the preparation of trimethoprim and novel intermediates for use therein.
- Synthesis of Trimethoprim | Medicinal Chemistry | By Rishabh Sir | RCOP. YouTube. Published January 10, 2026.
- Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichrom
- Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. YouTube. Published February 22, 2021.
- 3,5-Dimethoxy-4-methylbenzoyl chloride salt. ChemBK. Accessed January 17, 2026.
- Supporting Information. ScienceOpen. Accessed January 17, 2026.
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- Solved 4.2 The rates of reaction of substituted benzoyl | Chegg.com. Published May 5, 2016.
- 13 Friedel-Crafts Acyl
- Friedel-Crafts Acylation of Anisole. Course Hero. Published October 4, 2006.
- 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum. ChemicalBook. Accessed January 17, 2026.
- Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Published August 3, 2021.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Published October 20, 2020.
- A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes.
- Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry.
- Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … ResearchG
- Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzo
- 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 13C NMR spectrum. ChemicalBook. Accessed January 17, 2026.
- Methyl 3,5-dimethoxybenzoate synthesis. ChemicalBook. Accessed January 17, 2026.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. Published October 6, 2019.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.
- 4-Methylbenzoyl chloride 874-60-2 wiki. Guidechem.
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- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
- 3,5-Dimethoxy-4-methylbenzoyl chloride. Amerigo Scientific.
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- An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacet
- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Thieme.
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Preparation of 3,5-Dimethoxy-4-methylbenzoyl chloride from 3,5-dimethoxy-4-methylbenzoic acid
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride from 3,5-Dimethoxy-4-methylbenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride, a crucial acylating agent and building block in organic synthesis. The document details the conversion of 3,5-dimethoxy-4-methylbenzoic acid to its corresponding acid chloride, with a focus on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and a self-validating protocol to ensure reliable and reproducible results.
Introduction and Significance
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable reagent in organic chemistry, primarily utilized in the formation of amide and ester linkages. Its specific substitution pattern makes it a key intermediate in the synthesis of various biologically active molecules and complex organic structures. The conversion of the relatively stable 3,5-dimethoxy-4-methylbenzoic acid into the more reactive acyl chloride is a fundamental and enabling transformation in multi-step synthetic pathways.
The heightened reactivity of the acyl chloride functional group, compared to the carboxylic acid, is attributed to the electron-withdrawing nature of the chlorine atom. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will focus on a robust and widely applicable method for this conversion using thionyl chloride (SOCl₂).
Reaction Mechanism and Theoretical Framework
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process can be broken down into several key steps:
-
Activation of the Carboxylic Acid: The reaction is initiated by the attack of the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.
-
Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which subsequently collapses, leading to the expulsion of the chlorosulfite group.
-
Decomposition of the Chlorosulfite Anion: The unstable chlorosulfite anion readily decomposes to form sulfur dioxide (SO₂) gas and another chloride ion.
This mechanism is often catalyzed by a small amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), which acts as a nucleophilic catalyst to form a more reactive intermediate.
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 3,5-Dimethoxy-4-methylbenzoic acid | C₁₀H₁₂O₄ | 196.20 | 10.0 g | ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | 25 mL | ≥99% |
| Toluene | C₇H₈ | 92.14 | 100 mL | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Anhydrous |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet (optional but recommended)
-
Glass funnel
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent the introduction of moisture, which can hydrolyze both thionyl chloride and the product acyl chloride.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxy-4-methylbenzoic acid (10.0 g).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Toluene serves as a solvent and helps to control the reaction temperature.
-
Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (25 mL) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood as the reaction evolves HCl and SO₂ gases.
-
Reflux: Attach a reflux condenser fitted with a drying tube containing calcium chloride. Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases. The reaction mixture should become a clear solution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent and Excess Reagent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
Product Isolation: The resulting crude 3,5-dimethoxy-4-methylbenzoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.
-
Storage: The product is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂).
-
Handling: Must be handled in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, chemically resistant gloves (butyl rubber or Viton), and a lab coat.
-
Spills: Neutralize small spills with sodium bicarbonate or a mixture of soda ash and slaked lime.
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂):
-
Hazards: Both are toxic and corrosive gases.
-
Handling: The reaction must be performed in a fume hood to prevent inhalation.
3,5-Dimethoxy-4-methylbenzoyl chloride:
-
Hazards: Corrosive and moisture-sensitive. Will hydrolyze to the corresponding carboxylic acid and HCl upon contact with moisture.
-
Handling: Handle in a dry environment (e.g., glove box or under an inert atmosphere). Wear appropriate PPE.
Characterization
The successful synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹) is indicative of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The chemical shifts of the protons and carbons adjacent to the carbonyl group will be altered upon conversion to the acyl chloride.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the reaction is completely homogenous before work-up. |
| Moisture contamination | Use thoroughly dried glassware and anhydrous reagents. | |
| Product is an oil that does not solidify | Impurities present | Purify by vacuum distillation. |
| Reaction does not start | Insufficient catalyst | Add another drop of DMF. |
Conclusion
The synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride is a reliable and efficient method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. The key to success lies in the rigorous exclusion of moisture and careful monitoring of the reaction progress.
References
A Technical Guide to the Spectroscopic Properties of 3,5-Dimethoxy-4-methylbenzoyl Chloride
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 3,5-Dimethoxy-4-methylbenzoyl Chloride
3,5-Dimethoxy-4-methylbenzoyl chloride is a synthetically valuable acyl chloride. Its structure, featuring a polysubstituted aromatic ring, makes it an important building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the reactive acyl chloride group allows for facile introduction of the 3,5-dimethoxy-4-methylbenzoyl moiety via acylation reactions.[1] Accurate characterization of this reagent is paramount for ensuring the purity of starting materials and the structural integrity of downstream products. This guide provides a detailed predictive overview of the key spectroscopic signatures—NMR, IR, and MS—that are anticipated for this compound.
The synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride is typically achieved through the reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent such as thionyl chloride.[1]
Molecular Structure and Predicted Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 3,5-dimethoxy-4-methylbenzoyl chloride, with key atoms numbered for reference in the subsequent spectral analysis.
Caption: Molecular structure of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple and highly informative.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.4 | Singlet | 2H | Ar-H (H2, H6) | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region. |
| ~3.9 - 4.0 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will give rise to a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen. |
| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ | The three protons of the methyl group attached to the aromatic ring will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | C=O (C7) | The carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at a low field. |
| ~160 - 162 | C3, C5 | The aromatic carbons bearing the methoxy groups are shielded by the oxygen atoms and will appear at a characteristic downfield shift. |
| ~140 - 142 | C4 | The aromatic carbon attached to the methyl group. |
| ~130 - 132 | C1 | The aromatic carbon attached to the carbonyl group. |
| ~105 - 108 | C2, C6 | The aromatic carbons ortho to the carbonyl group and meta to the methoxy groups are expected to be the most shielded of the aromatic carbons. |
| ~56 - 58 | -OCH₃ | The carbons of the methoxy groups. |
| ~18 - 22 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~1770 - 1800 | C=O stretch | Acyl Chloride | This is a very strong and characteristic absorption for the carbonyl group of an acyl chloride. The frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom. |
| ~2950 - 3000 | C-H stretch | Aliphatic (CH₃) | Stretching vibrations of the methyl and methoxy C-H bonds. |
| ~3050 - 3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the aromatic ring. |
| ~1580 - 1600 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |
| ~1200 - 1300 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy groups. |
| ~1000 - 1100 | C-O stretch | Aryl Ether | Symmetric C-O-C stretching of the methoxy groups. |
| ~800 - 900 | C-Cl stretch | Acyl Chloride | The carbon-chlorine stretch is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
| Predicted m/z | Ion | Interpretation |
| ~214/216 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an intensity ratio of approximately 3:1 is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The molecular weight of the compound is 214.65 g/mol .[1] |
| ~179 | [M-Cl]⁺ | Loss of Chlorine: A significant peak corresponding to the loss of a chlorine radical from the molecular ion, resulting in the formation of the acylium ion. |
| ~151 | [M-Cl-CO]⁺ | Loss of CO: Subsequent loss of carbon monoxide from the acylium ion. |
| Various smaller fragments | Further fragmentation of the aromatic ring and loss of methyl radicals from the methoxy groups. |
Standard Experimental Protocols
The following are standard, yet hypothetical, protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3,5-dimethoxy-4-methylbenzoyl chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): If the compound is a low-melting solid or an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for small molecules.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
-
The standard electron energy for EI is 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
The predictive spectroscopic data presented in this guide offers a valuable reference for the characterization of 3,5-dimethoxy-4-methylbenzoyl chloride. The anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and data from closely related analogs. These predictions provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Experimental verification of this data is strongly encouraged to establish a definitive spectroscopic profile for this compound.
References
-
ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 3,5-Dimethoxy-4-methylbenzoyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethoxybenzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from [Link]
Sources
Solubility of 3,5-Dimethoxy-4-methylbenzoyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Dimethoxy-4-methylbenzoyl Chloride in Organic Solvents
Abstract
3,5-Dimethoxy-4-methylbenzoyl chloride is a specialized acylating agent utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its efficacy in these applications is critically dependent on its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of 3,5-Dimethoxy-4-methylbenzoyl chloride in common organic solvents. Moving beyond simple dissolution, this document elucidates the crucial interplay between solubility and reactivity, a defining characteristic of acyl chlorides. We present a predicted qualitative solubility profile, detail a rigorous experimental protocol for its determination in non-reactive solvents, and discuss the practical implications for synthetic chemistry. This guide is intended for researchers, chemists, and process development scientists who require a deep, functional understanding of this reagent's properties to ensure procedural safety, optimize reaction conditions, and maximize yield.
Introduction to 3,5-Dimethoxy-4-methylbenzoyl Chloride
3,5-Dimethoxy-4-methylbenzoyl chloride (CAS No. 34523-76-7) is an aromatic acyl chloride characterized by a benzene ring substituted with two methoxy groups, a methyl group, and a highly reactive chlorocarbonyl functional group.[1][2] This structure imparts a unique combination of steric and electronic properties, making it a valuable intermediate for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety into target molecules.[3] Its primary utility lies in acylation reactions with nucleophiles such as alcohols, amines, and phenols to form corresponding esters and amides, which are often key structural motifs in pharmacologically active compounds and other high-value materials.[1][4]
A thorough understanding of its solubility is not merely an academic exercise; it is a prerequisite for successful synthesis. The choice of solvent dictates not only the dissolution of reactants but also influences reaction rates, pathways, and the potential for side-product formation. Given the compound's reactivity, particularly its sensitivity to moisture, selecting an appropriate solvent system is the first critical step in any experimental design.
Table 1: Physicochemical Properties of 3,5-Dimethoxy-4-methylbenzoyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34523-76-7 | [2][5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][6] |
| Molecular Weight | ~214.65 g/mol | [1][5][6] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Boiling Point | 260-261 °C | [1] |
| Density | 1.227 g/mL |[1] |
The Dichotomy of Solubility vs. Reactivity in Acyl Chlorides
The most critical concept for a scientist handling an acyl chloride is that its interaction with a solvent is not always a simple physical dissolution. The high electrophilicity of the carbonyl carbon makes acyl chlorides susceptible to nucleophilic attack.[7] This reactivity dictates their behavior, especially in the presence of protic solvents.
Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids) These solvents possess a hydrogen atom bound to an electronegative atom like oxygen or nitrogen and can readily donate a proton (H⁺).[8] 3,5-Dimethoxy-4-methylbenzoyl chloride does not dissolve in these solvents; it undergoes a rapid and often vigorous chemical reaction known as solvolysis .[9][10]
-
With Water (Hydrolysis): It reacts with water, including atmospheric moisture, to form 3,5-dimethoxy-4-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas. This is why the compound is often described as a "fuming liquid".[11][12]
-
With Alcohols (Alcoholysis): It reacts with alcohols (e.g., methanol, ethanol) to form the corresponding methyl or ethyl esters.[9][13]
Therefore, protic solvents are fundamentally incompatible for use as dissolution media and should only be used when they are the intended coreactant.
Aprotic Solvents (e.g., Ethers, Ketones, Hydrocarbons, Halogenated Solvents) Aprotic solvents lack an acidic proton and cannot donate hydrogen bonds.[8][14] They are the only viable choice for dissolving 3,5-Dimethoxy-4-methylbenzoyl chloride without decomposition, making them the standard for conducting acylation reactions. They can be broadly categorized:
-
Polar Aprotic Solvents: These solvents have high dielectric constants and contain polar bonds (e.g., C=O, S=O) but no O-H or N-H bonds. Examples include acetone, tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF), and acetonitrile (ACN).[14] They are generally effective at dissolving polar compounds like our subject molecule.
-
Non-Polar Aprotic Solvents: These solvents have low dielectric constants and include hydrocarbons and some halogenated solvents like toluene, hexane, and dichloromethane (DCM).[14]
The principle of "like dissolves like" suggests that the polarity of 3,5-Dimethoxy-4-methylbenzoyl chloride, derived from its methoxy and carbonyl groups, will favor solubility in polar aprotic solvents.
Qualitative Solubility Profile
While precise quantitative solubility data (e.g., in g/100 mL) for 3,5-Dimethoxy-4-methylbenzoyl chloride is not widely published, a reliable qualitative profile can be predicted based on established chemical principles and data from analogous compounds.[13][15]
Table 2: Predicted Qualitative Solubility of 3,5-Dimethoxy-4-methylbenzoyl Chloride
| Solvent Class | Representative Solvent(s) | Predicted Interaction | Rationale & Causality |
|---|---|---|---|
| Protic | Water, Methanol, Ethanol | Reactive | Rapid solvolysis occurs, leading to the formation of the corresponding carboxylic acid or ester and HCl.[11][16] These are not dissolution events but chemical reactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | The polarity of these solvents effectively solvates the polar functional groups of the acyl chloride, leading to good solubility. Acetone and THF are generally good solvents for acyl chlorides.[1][12] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | These halogenated solvents are standard choices for reactions with acyl chlorides due to their ability to dissolve the reagent and their relative inertness.[9][12] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble (with caution) | While likely soluble, these solvents are more nucleophilic than ethers or halogenated solvents and may react under certain conditions (e.g., elevated temperatures, presence of catalysts).[9] |
| Non-Polar Aprotic | Toluene, Benzene | Soluble to Moderately Soluble | The aromatic ring of the acyl chloride promotes favorable π-π stacking interactions with aromatic solvents, aiding solubility. |
| Non-Polar Aprotic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity mismatch between the acyl chloride and non-polar aliphatic hydrocarbons limits mutual miscibility.[13][17] |
Experimental Determination of Solubility in Aprotic Solvents
Determining the solubility of a reactive compound requires meticulous technique to prevent its degradation, which would invalidate the results. The following gravimetric protocol is designed for aprotic solvents and emphasizes anhydrous conditions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Using oven-dried glassware and anhydrous solvents is non-negotiable. Any trace of water will hydrolyze the acyl chloride, consuming the solute and altering the true solubility measurement.[9]
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents atmospheric moisture from entering the system during the experiment.[18]
-
Equilibration Time: Allowing the mixture to stir for an extended period (e.g., 24 hours) ensures that the solution reaches a true thermodynamic equilibrium, resulting in a saturated solution.
-
Syringe Filtration: Using a PTFE syringe filter removes any microscopic, undissolved solid particles from the aliquot, ensuring that only the dissolved solute is weighed.
Protocol:
-
Preparation: Oven-dry all glassware (e.g., vials, flasks, magnetic stir bars) at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Solvent Dispensing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dispense a precise volume (e.g., 2.0 mL) of the chosen anhydrous aprotic solvent into a tared vial containing a stir bar.
-
Solute Addition: Add an excess of 3,5-Dimethoxy-4-methylbenzoyl chloride to the solvent until a visible amount of undissolved material remains. Seal the vial tightly.
-
Equilibration: Place the vial on a magnetic stir plate in a temperature-controlled bath (e.g., 25°C) and stir vigorously for 24 hours to ensure the solution is fully saturated.
-
Settling: Turn off the stirring and allow the vial to remain undisturbed in the temperature bath for at least 2 hours for the excess solid to settle completely.
-
Sampling: Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant into a dry, tared, gas-tight syringe fitted with a 0.2 µm PTFE syringe filter.
-
Gravimetric Analysis: Dispense the filtered aliquot into a second tared vial. Weigh the vial to determine the exact mass of the solution transferred.
-
Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant mass is achieved. This leaves only the dissolved solute.
-
Calculation:
-
Mass of Solute = (Final mass of vial + residue) - (Tare mass of vial)
-
Mass of Solvent = (Total mass of solution transferred) - (Mass of Solute)
-
Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
Sources
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A Comprehensive Technical Guide to the Hazards and Safe Handling of 3,5-Dimethoxy-4-methylbenzoyl Chloride
Section 1: Introduction and Compound Profile
3,5-Dimethoxy-4-methylbenzoyl chloride (CAS No: 34523-76-7) is a specialized acylating agent utilized in advanced organic synthesis.[1] Its structural features, including the reactive acyl chloride group and the substituted aromatic ring, make it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] However, the very reactivity that makes this compound useful also imparts significant hazards.
This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the hazards associated with 3,5-Dimethoxy-4-methylbenzoyl chloride and establishes a framework of rigorous safety protocols. Adherence to these guidelines is not merely procedural; it is fundamental to ensuring personnel safety, experimental integrity, and regulatory compliance. We will move beyond simple checklists to explain the chemical causality behind each hazard and the rationale for every safety precaution.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClO₃ | [1][2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 43-46 °C | |
| Boiling Point | 157-158 °C @ 16 mmHg | |
| Flash Point | 110 °C (230 °F) - Closed Cup |
Section 2: In-Depth Hazard Analysis
The hazard profile of 3,5-Dimethoxy-4-methylbenzoyl chloride is dominated by its identity as an acyl chloride. Understanding the chemistry of this functional group is key to appreciating the risks involved.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | Category | Hazard Statement | Citations |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [2][4] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | [4][5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | [4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |
The Chemistry Behind the Hazards
-
Extreme Corrosivity: The primary danger stems from the electrophilic carbonyl carbon of the acyl chloride. This group reacts readily with any available nucleophile. On biological tissues, the most abundant nucleophile is water. The reaction with water on the skin, in the eyes, or in the respiratory tract is a rapid hydrolysis that produces 3,5-dimethoxy-4-methylbenzoic acid and, critically, hydrochloric acid (HCl).[6][7] It is this in-situ generation of a strong, corrosive acid that causes severe chemical burns and irreversible tissue damage.[4][6][8]
-
Violent Reactivity with Water (Hydrolysis): This compound reacts violently and exothermically with water, including ambient humidity.[6][8][9] This reaction liberates significant quantities of toxic and corrosive hydrogen chloride (HCl) gas.[6][7] This property makes the compound highly lachrymatory (tear-inducing) and explains why handling must occur under strictly anhydrous conditions.[6] A breached container can release HCl gas simply by reacting with moisture in the air.
-
Respiratory and Inhalation Hazards: Inhalation of the dust or the HCl gas produced from hydrolysis is extremely dangerous. It can cause severe irritation and chemical burns to the mucous membranes and the entire respiratory tract, leading to symptoms like coughing, shortness of breath, and potentially fatal pulmonary edema.[5][10]
-
Sensitization Potential: Some individuals may develop an allergic skin reaction upon exposure to this or similar chemicals.[5] Once sensitization occurs, subsequent exposures, even at very low levels, can trigger a significant allergic response.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, prioritizing the elimination and control of hazards at their source, is mandatory. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.
Mandatory Engineering Controls
These controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of 3,5-Dimethoxy-4-methylbenzoyl chloride, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a verified face velocity.[3][6][11] This is non-negotiable.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of any potential exposure.[5] Their locations must be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide comprehensive protection.[12]
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against dust and splashes.[13] The face shield protects the rest of the face from splashes during transfers or violent reactions.[13] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Protects against skin contact, which causes severe burns.[6][13] PVC gloves offer little protection.[14] Change gloves immediately if contamination is suspected. |
| Body | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | Provides a barrier against accidental spills and splashes.[6][13] The area between the shoe and ankle must not be exposed.[11] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (if not in a fume hood). | Required if there is any risk of inhaling dust or vapors, such as during a large spill cleanup.[12][13] A dust mask (N95) may be sufficient for weighing solids if a fume hood is unavailable, but is not a substitute for proper ventilation.[14] |
Storage and Chemical Incompatibility
Improper storage is a common cause of laboratory incidents.
-
Primary Storage: Store in a cool, dry, well-ventilated area designated as a "Corrosives Area".[6][11][15] The container must be kept tightly sealed to prevent reaction with atmospheric moisture.[11][15] Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[9][11][15]
-
Incompatible Materials: Segregate from the following materials to prevent violent reactions, toxic gas release, or fire.[6][7][9][15]
| Incompatible Class | Examples | Reason for Incompatibility |
| Water & Moisture | H₂O, humid air, wet solvents | Violent exothermic reaction, produces corrosive HCl gas. |
| Alcohols | Methanol, Ethanol, Isopropanol | Vigorous reaction to form esters and HCl gas. |
| Amines | Triethylamine, Pyridine, Ammonia | Vigorous reaction to form amides and HCl gas. |
| Strong Bases | NaOH, KOH, Metal Hydrides | Violent neutralization/decomposition reactions. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to fire or explosion. |
| Metals | Can be corrosive to metals, potentially generating flammable hydrogen gas.[4][16] |
Section 4: Standard Operating Procedure (SOP) for Laboratory Use
This section outlines a self-validating workflow for the safe handling of solid 3,5-Dimethoxy-4-methylbenzoyl chloride.
Caption: A logical workflow for the safe handling of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Protocol: Weighing and Transfer of Solid Reagent
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the clear, unobstructed path to the safety shower and eyewash station.
-
Don all required PPE as specified in Table 3.
-
Assemble all necessary anhydrous glassware, inert gas lines, and quenching solutions (e.g., a beaker with isopropanol) inside the fume hood.
-
-
Handling:
-
Retrieve the sealed container of 3,5-Dimethoxy-4-methylbenzoyl chloride and place it in the fume hood.
-
Allow the container to reach ambient temperature before opening to prevent moisture condensation.
-
Carefully open the container. Avoid creating airborne dust.
-
Using a clean, dry spatula, weigh the desired amount of solid onto a weigh boat or directly into a tared, dry reaction flask under a blanket of inert gas (e.g., Argon or Nitrogen).
-
-
Post-Handling & Cleanup:
-
Immediately and securely seal the primary reagent container. Parafilm may be used for extra protection against moisture ingress.
-
Return the reagent to its designated corrosive storage location.
-
Carefully quench any residual chemical on the spatula and weigh boat by immersing them in a beaker of a suitable alcohol like isopropanol, followed by a water rinse.
-
Wipe down the work surface in the fume hood.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[11]
-
Section 5: Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical to minimizing harm.
Personnel Exposure
Immediate medical attention is required for all exposure routes.[8]
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes using a safety shower.[5][17] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open to ensure thorough rinsing.[5][17][18] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[5][11] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[5][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][11] Seek immediate medical attention. |
Spill Management
Caption: A decision-making workflow for responding to a chemical spill.
Key Spill Response Principles:
-
Do NOT use water to clean up a spill. This will exacerbate the situation by creating large amounts of HCl gas.[7]
-
Use inert absorbent material. For solid spills, cover with a dry absorbent like sand, vermiculite, or a universal spill absorbent.
-
Ventilation is key. Ensure the area is well-ventilated (or the fume hood is running) to disperse any HCl gas formed.
-
When in doubt, get out. If the spill is large, outside of a fume hood, or you are not trained and equipped to handle it, evacuate the area, close the doors, and call for emergency assistance.[11][17]
Section 6: References
-
Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]
-
Essential Chemical PPE. (2023). Trimaco. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Pharmacist. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]
-
3,5-Dimethoxy-4-methylbenzoyl chloride salt - Introduction. (2024). ChemBK. Retrieved from [Link]
-
3,5-Dimethoxybenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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- 18. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Methodological & Application
Application Notes and Protocols for Acylation Reactions Using 3,5-Dimethoxy-4-methylbenzoyl Chloride
Introduction: The Strategic Utility of a Substituted Benzoyl Chloride
In the landscape of synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the precise installation of functional groups is paramount. Acylation reactions stand as a cornerstone of molecular construction, enabling the formation of robust amide and ester linkages, as well as carbon-carbon bonds through Friedel-Crafts reactions. 3,5-Dimethoxy-4-methylbenzoyl chloride is a specialized acylating agent that offers chemists the ability to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety—a structural motif with potential for tuning the electronic and steric properties of a target molecule.
The presence of two electron-donating methoxy groups and a central methyl group on the aromatic ring significantly influences the reactivity of the acyl chloride. These substituents increase electron density on the carbonyl carbon through resonance and inductive effects, thereby attenuating its electrophilicity compared to unsubstituted benzoyl chloride.[1] This moderated reactivity can be advantageous, offering enhanced selectivity in complex syntheses involving multiple nucleophilic sites. This guide provides detailed protocols and technical insights for the effective use of 3,5-dimethoxy-4-methylbenzoyl chloride in key acylation reactions.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical for safe and effective experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.65 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not specified | N/A |
| Density | ~1.227 g/mL | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethers, ketones) | [2] |
Safety Information: 3,5-Dimethoxy-4-methylbenzoyl chloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, within a well-ventilated fume hood.[2] It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Avoid contact with oxidants, strong acids, and strong bases.[2]
Core Application I: N-Acylation of Primary and Secondary Amines
The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. The reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with primary or secondary amines proceeds readily, typically under basic conditions to neutralize the hydrochloric acid byproduct.
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and, after deprotonation, yielding the stable amide product.
Caption: Mechanism of Amide Formation.
Protocol 1: Schotten-Baumann Acylation of a Primary Amine
The Schotten-Baumann reaction conditions, which utilize a two-phase system with an aqueous base, are highly effective for acylating amines.[3][4] This method is robust, scalable, and the workup is straightforward.
Materials:
-
Primary amine (1.0 eq)
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.05 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in dichloromethane (approx. 0.2 M).
-
Addition of Base: To the stirred solution, add an excess of 10% aqueous NaOH solution (2-3 equivalents relative to the amine).
-
Addition of Acyl Chloride: Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.05 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2]
Core Application II: O-Acylation of Alcohols and Phenols
The synthesis of benzoate esters is a common strategy for protecting hydroxyl groups or for creating molecules with diverse applications.[6] 3,5-Dimethoxy-4-methylbenzoyl chloride reacts with alcohols and phenols in the presence of a non-nucleophilic base to form the corresponding esters.
Protocol 2: Acylation of a Phenol
Phenols, being more acidic than aliphatic alcohols, are readily acylated. Pyridine is often used as both the base and a solvent, though other tertiary amines with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are also effective.
Materials:
-
Phenol (1.0 eq)
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.1 eq)
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM) with Triethylamine (1.5 eq) and DMAP (0.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Addition of Acyl Chloride: In a separate flask, dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred phenol solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 2-6 hours, monitored by TLC).
-
Workup: Quench the reaction by adding cold, 1 M aqueous HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7]
Core Application III: Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, producing aromatic ketones.[8][9] This electrophilic aromatic substitution requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.
Mechanistic Insight: Generation and Attack of the Acylium Ion
The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion. The π-electrons of an electron-rich aromatic ring then attack the acylium ion, forming a sigma complex (arenium ion). Deprotonation of the sigma complex restores aromaticity and yields the final ketone product.
Caption: Friedel-Crafts Acylation Workflow.
Protocol 3: Friedel-Crafts Acylation of Anisole
Anisole (methoxybenzene) is an activated aromatic ring and a suitable substrate for Friedel-Crafts acylation. The methoxy group is an ortho-, para-director; however, the para-product is typically favored due to reduced steric hindrance.[10]
Materials:
-
Anisole (1.0 eq)
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice, water, 1 M HCl
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3,5-dimethoxy-4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred AlCl₃ suspension.
-
Addition of Arene: After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) or recrystallization.
Product Purification and Characterization
Proper purification and characterization are essential to confirm the identity and purity of the synthesized products.
Purification Strategies
Caption: Decision tree for product purification.
-
Recrystallization: This is the preferred method for purifying solid amides and ketones.[2] A suitable solvent system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Column Chromatography: This technique is ideal for purifying oils or for separating products from impurities with similar solubility profiles.[7] For the moderately polar products of these reactions, a silica gel stationary phase with a mobile phase of hexanes and ethyl acetate is typically effective.
Spectroscopic Characterization
The structure of the acylated products should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations for a 3,5-Dimethoxy-4-methylbenzoyl Derivative |
| ¹H NMR | - Singlet for the methyl group protons (~2.1-2.3 ppm).- Singlet for the two equivalent methoxy group protons (~3.8-4.0 ppm).[12]- Singlet for the two equivalent aromatic protons on the benzoyl ring (~6.5-7.0 ppm).- Signals corresponding to the acylated amine, alcohol, or arene moiety. |
| ¹³C NMR | - Signal for the carbonyl carbon (~165-170 ppm for amides/esters; ~190-200 ppm for ketones).[13]- Signals for the two equivalent methoxy carbons (~56 ppm).[4]- Signal for the methyl carbon (~16-20 ppm).- Characteristic signals for the aromatic carbons. |
| IR Spectroscopy | - Strong C=O stretch (~1630-1680 cm⁻¹ for amides; ~1710-1740 cm⁻¹ for esters; ~1680-1700 cm⁻¹ for aryl ketones).- C-O stretches for the methoxy groups (~1200-1300 cm⁻¹).- Disappearance of the broad O-H or N-H stretch from the starting alcohol/amine. |
| Mass Spectrometry | - Observation of the molecular ion (M⁺ or [M+H]⁺).- Characteristic fragmentation pattern, often involving cleavage at the amide or ester bond, leading to a prominent acylium ion at m/z 179.[14][15][16] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization.
-
Lin, H. Y., et al. (2019). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 30(9), 1837-1846. [Link]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines.
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. Retrieved from [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics. Retrieved from [Link]
-
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride.
-
National Institutes of Health. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
-
RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]
-
SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
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The Strategic Utility of 3,5-Dimethoxy-4-methylbenzoyl Chloride in Contemporary Pharmaceutical Synthesis
Introduction: A Versatile Acylating Agent in Drug Discovery
3,5-Dimethoxy-4-methylbenzoyl chloride is a highly reactive acylating agent that serves as a pivotal building block in the synthesis of complex pharmaceutical molecules.[1] Its utility stems from the electrophilic nature of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. The presence of two electron-donating methoxy groups and a methyl group on the benzene ring modulates the reactivity of the acyl chloride and imparts specific physicochemical properties to the resulting derivatives. This guide provides an in-depth exploration of the applications of 3,5-dimethoxy-4-methylbenzoyl chloride in pharmaceutical synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.
Core Principles of Reactivity: The Influence of Aromatic Substitution
The reactivity of 3,5-dimethoxy-4-methylbenzoyl chloride in acylation reactions is governed by the electronic and steric effects of its substituents. The two methoxy groups at the 3 and 5 positions are electron-donating through resonance, which increases the electron density on the aromatic ring. This has a slight deactivating effect on the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the acyl chloride remains a highly reactive species, readily undergoing nucleophilic attack. The methyl group at the 4-position contributes to this electronic modulation through hyperconjugation and weak inductive effects.
This substitution pattern is particularly significant when compared to the well-studied 3,4,5-trimethoxybenzoyl moiety, a key component in a number of potent anticancer agents, including combretastatin analogs.[2][3] The replacement of the 4-methoxy group with a methyl group can influence the biological activity of the final compound by altering its binding affinity to target proteins, solubility, and metabolic stability. For instance, in a series of novel anticancer agents, the presence of a 3,5-dimethoxyphenyl group resulted in a six-fold decrease in cytotoxicity compared to the 3,4,5-trimethoxyphenyl analogue, highlighting the critical role of the substitution pattern in drug efficacy.[2]
Application in Pharmaceutical Synthesis: A Tool for Bioactive Scaffolds
While specific blockbuster drugs containing the 3,5-dimethoxy-4-methylbenzoyl moiety are not prevalent in publicly available literature, its structural similarity to key pharmacophores suggests its significant potential in the synthesis of analogues for various therapeutic targets.
Synthesis of Combretastatin Analogues for Oncology
Combretastatins are a class of potent antimitotic agents that inhibit tubulin polymerization.[2] The 3,4,5-trimethoxyphenyl "A" ring is a crucial feature for the high activity of many combretastatin analogues.[3] 3,5-Dimethoxy-4-methylbenzoyl chloride can be employed to synthesize novel combretastatin analogues where the 4-methoxy group is replaced by a methyl group. This modification allows for the exploration of structure-activity relationships (SAR) and the potential development of compounds with improved pharmacokinetic profiles or altered target selectivity. The synthesis would typically involve the acylation of a suitably substituted phenolic "B" ring precursor.
Elaboration of Novel Enzyme Inhibitors and Bioactive Molecules
The 3,5-dimethoxy-4-methylbenzoyl group can be incorporated into various molecular scaffolds to probe interactions with enzyme active sites. For example, it can be used to synthesize amides and esters of known bioactive amines and alcohols, creating libraries of new chemical entities for high-throughput screening. Its application is analogous to that of other substituted benzoyl chlorides used in the synthesis of inhibitors for enzymes like steroid-5α-reductase.
Protocols for the Synthetic Application of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The following protocols provide detailed, step-by-step methodologies for the use of 3,5-dimethoxy-4-methylbenzoyl chloride in the synthesis of amides and esters, which are fundamental transformations in pharmaceutical chemistry.
Protocol 1: General Procedure for the Synthesis of N-Substituted-3,5-dimethoxy-4-methylbenzamides
This protocol details the acylation of a primary or secondary amine with 3,5-dimethoxy-4-methylbenzoyl chloride under Schotten-Baumann conditions, a robust and widely used method for amide bond formation.
Materials:
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.05 equivalents)
-
Primary or secondary amine (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution of the amine, add an excess of 10% aqueous NaOH solution (approximately 2-3 equivalents relative to the amine).
-
Addition of Acyl Chloride: Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.05 equivalents) in dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture at room temperature over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-substituted-3,5-dimethoxy-4-methylbenzamide can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a biphasic system with aqueous NaOH (Schotten-Baumann conditions) is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
The dropwise addition of the acyl chloride solution helps to control the reaction rate and minimize potential side reactions.
-
Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of N-substituted-3,5-dimethoxy-4-methylbenzamides.
Protocol 2: General Procedure for the Synthesis of 3,5-Dimethoxy-4-methylbenzoate Esters
This protocol outlines the esterification of an alcohol or phenol with 3,5-dimethoxy-4-methylbenzoyl chloride in the presence of a non-nucleophilic organic base.
Materials:
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.05 equivalents)
-
Alcohol or phenol (1.0 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Pyridine or Triethylamine (1.1 - 1.2 equivalents)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.1 - 1.2 equivalents) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled alcohol/phenol solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and the corresponding carboxylic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3,5-dimethoxy-4-methylbenzoate ester can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an organic base like pyridine or triethylamine is to neutralize the HCl generated, similar to the amide synthesis protocol.
-
Cooling the reaction to 0 °C during the addition of the acyl chloride helps to control the exothermic reaction and prevent potential side reactions.
-
The aqueous work-up with acid and base washes is essential for removing the basic catalyst and any acidic byproducts, leading to a cleaner crude product.
Workflow for Ester Synthesis:
Caption: General workflow for the synthesis of 3,5-dimethoxy-4-methylbenzoate esters.
Data Presentation: Physicochemical Properties
| Property | Value |
| CAS Number | 34523-76-7 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Colorless or pale yellow liquid |
| Boiling Point | 260-261 °C |
| Density | 1.227 g/mL |
| Solubility | Soluble in organic solvents (ethers, alcohols, ketones) |
Data sourced from ChemBK.[1]
Conclusion
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and reactive intermediate for pharmaceutical synthesis. Its ability to readily form stable amide and ester bonds makes it an important tool for the construction of novel bioactive molecules. While direct applications in marketed drugs are not widely reported, its structural features and reactivity profile suggest its utility in the synthesis of analogues of known therapeutic agents, particularly in the field of oncology. The provided protocols offer a robust foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
ChemBK. 3,5-Dimethoxy-4-methylbenzoyl chloride salt - Introduction. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11333797, 4-Substituted Methoxybenzoyl-Aryl-Thiazole. Retrieved January 17, 2026 from [Link].
Sources
Application Note: 3,5-Dimethoxy-4-methylbenzoyl Chloride for the Acylation of Amines — A Protective Strategy Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
In synthetic organic chemistry, the strategic masking of reactive functional groups is paramount. This document provides a detailed examination of 3,5-dimethoxy-4-methylbenzoyl chloride as a reagent for the acylation of primary and secondary amines. This process results in the formation of a highly stable N-benzoyl amide linkage. While this transformation can be viewed as a "protection" strategy, this note critically evaluates the reagent's utility by contrasting its robust nature with the requirements of a truly labile protecting group. We provide detailed protocols for the synthesis of the acyl chloride reagent, its application in amine acylation, and a comprehensive discussion on the stability of the resulting amide. Crucially, we address the significant challenge of deprotection, which typically requires harsh hydrolytic conditions, thereby defining the scope of its application in complex multi-step syntheses.
Introduction to Amine Protection
The selective modification of complex molecules is a cornerstone of pharmaceutical development and modern organic synthesis. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be removed selectively under gentle conditions that do not compromise the integrity of the target molecule.
Acyl groups, such as the benzoyl (Bz) group, are a class of protecting groups known for their considerable stability.[1] They are readily installed by reacting an amine with a corresponding acyl chloride. The resulting amide bond is notably resilient to many reagents, particularly under acidic and oxidative conditions.[1] This application note focuses on a substituted benzoyl reagent, 3,5-dimethoxy-4-methylbenzoyl chloride. The electronic and steric profile conferred by the dimethoxy and methyl substituents offers potential advantages in modifying the physicochemical properties of synthetic intermediates, such as crystallinity or solubility. However, the inherent stability of the benzamide linkage presents a formidable challenge for its removal, a critical aspect that defines its role more as a permanent acylating agent than a temporary shield.
Synthesis of the Reagent: 3,5-Dimethoxy-4-methylbenzoyl Chloride
The target acyl chloride is most conveniently prepared from its corresponding carboxylic acid precursor, 3,5-dimethoxy-4-methylbenzoic acid. The synthesis of this precursor is a multi-step process, while its conversion to the final acylating agent is a standard, high-yielding reaction.
Synthesis Workflow
The overall workflow involves the preparation of the benzoic acid followed by its conversion to the acyl chloride.
Caption: General workflow for the synthesis of the title reagent.
Protocol: Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
This protocol is adapted from general procedures for the synthesis of benzoyl chlorides from benzoic acids.
Materials:
-
3,5-Dimethoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 1.0 equivalent of 3,5-dimethoxy-4-methylbenzoic acid in anhydrous toluene (approx. 5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the suspension to 50°C with stirring.
-
Carefully add thionyl chloride (1.5-2.0 equivalents) dropwise to the mixture. Vigorous gas evolution (HCl and SO₂) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, increase the temperature to 90°C and reflux for 2-3 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene twice.
-
The resulting oily or solid residue is 3,5-dimethoxy-4-methylbenzoyl chloride, which can be used in the next step without further purification.
Protocol for Amine Protection (Acylation)
The reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with a primary or secondary amine follows a standard nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.
Reaction Mechanism
Caption: Mechanism of amide formation from an amine and an acyl chloride.
Experimental Protocol
Materials:
-
Primary or secondary amine
-
3,5-Dimethoxy-4-methylbenzoyl chloride
-
Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2-1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents to prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges the HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; stirring at RT drives it to completion. |
| Stoichiometry | ~1.1 eq. of acyl chloride | A slight excess ensures full consumption of the valuable amine substrate. |
Properties and Stability of the Protected Amine
The resulting 3,5-dimethoxy-4-methylbenzamide is exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, forming a robust amide linkage.[2]
-
Acid Stability: Highly stable. Cleavage requires harsh conditions such as concentrated acid (e.g., 6M HCl) and prolonged heating.[3] It is completely stable to conditions used to remove acid-labile groups like Boc or Trityl (e.g., neat TFA at room temperature).
-
Base Stability: Highly stable. Hydrolysis requires strong bases (e.g., 6M NaOH) and elevated temperatures.[4] It is inert to conditions used for removing Fmoc (piperidine) or ester saponification (e.g., LiOH in THF/water).
-
Oxidative/Reductive Stability: The amide bond is generally inert to a wide range of common oxidizing and reducing agents. The electron-rich aromatic ring, however, may be susceptible to strong oxidants. The group is stable to catalytic hydrogenation (e.g., H₂/Pd-C) used to cleave Cbz or Bn groups.[5]
Deprotection Strategies: A Critical Evaluation
The primary drawback of using a benzoyl group for amine protection is the difficulty of its removal. Unlike specialized protecting groups that are designed for mild cleavage, benzamides do not have a built-in "trigger" for facile removal.
Standard Hydrolysis Conditions
Deprotection is generally limited to classical amide hydrolysis, which is incompatible with most sensitive functional groups.
-
Acidic Hydrolysis: Refluxing in concentrated aqueous acid (e.g., 6M HCl or 30% H₂SO₄) for several hours to days.[3][4]
-
Basic Hydrolysis: Refluxing in concentrated aqueous or alcoholic base (e.g., 6M NaOH or KOH) for several hours.[4]
The presence of electron-donating methoxy groups on the aromatic ring may slightly alter the rate of hydrolysis compared to an unsubstituted benzamide, but it does not fundamentally change the mechanism or the requirement for harsh conditions.[6]
Deprotection Workflow & Mechanism
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Ester Synthesis via Reaction of 3,5-Dimethoxy-4-methylbenzoyl Chloride with Alcohols
This document provides a comprehensive technical guide for the esterification of alcohols using 3,5-dimethoxy-4-methylbenzoyl chloride. Tailored for researchers in organic synthesis and drug development, these notes elucidate the underlying reaction principles and offer detailed, field-proven protocols for successful synthesis. The 3,5-dimethoxy-4-methylbenzoyl moiety is a relevant structural motif in medicinal chemistry, and its esters are valuable as final products or as intermediates in the synthesis of complex molecules.
Core Principles and Reaction Mechanism
The conversion of an alcohol to an ester using an acyl chloride is a classic and highly efficient transformation known as acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride functional group makes this process rapid and often irreversible under standard conditions, a significant advantage over Fischer esterification.[1][2]
The fundamental steps are:
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3,5-dimethoxy-4-methylbenzoyl chloride. This forms a transient tetrahedral intermediate.[3][4][5]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.
-
Leaving Group Expulsion: The chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. This is crucial as the acidic conditions would otherwise protonate the alcohol, deactivating it as a nucleophile.[1][6]
The Role of Basic Catalysts
While the reaction can proceed without a catalyst, the inclusion of a base is standard practice. The choice of base significantly impacts reaction rate and scope.
-
Stoichiometric Bases (e.g., Pyridine, Triethylamine): These bases act primarily as acid scavengers, reacting with the HCl byproduct.[1][6] Pyridine can also function as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the alcohol than the original acyl chloride.[1][7][8]
-
Nucleophilic Catalysts (e.g., 4-Dimethylaminopyridine, DMAP): DMAP is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions, often by factors of 10,000 or more compared to uncatalyzed reactions.[9][10] It functions by rapidly forming a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol, even sterically hindered ones.[10][11][12] Due to its high activity, DMAP is used in catalytic amounts (typically 1-10 mol%) alongside a stoichiometric, non-nucleophilic base like triethylamine to sequester the HCl.[12][13]
Caption: Figure 1: Catalytic Esterification Mechanism with DMAP.
Experimental Protocols
Proper laboratory technique is paramount, especially the exclusion of moisture, as 3,5-dimethoxy-4-methylbenzoyl chloride reacts violently with water.[14][15] All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Standard Esterification of a Primary or Secondary Alcohol
This protocol utilizes pyridine as both the base and a nucleophilic catalyst, suitable for less sterically demanding alcohols.
Materials:
-
Primary or Secondary Alcohol (1.0 eq)
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.2 eq)
-
Anhydrous Pyridine (as solvent or 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM. If using pyridine as a reagent instead of the solvent, add it now (3.0 eq).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of 3,5-dimethoxy-4-methylbenzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred alcohol solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with:
-
1 M HCl (2x) to remove pyridine.
-
Saturated NaHCO₃ solution (2x) to remove any unreacted acyl chloride and acidic byproducts.
-
Brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel or by recrystallization.[16]
Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol is optimized for sterically hindered substrates (e.g., tertiary or bulky secondary alcohols) where Protocol 1 may be sluggish or fail.
Materials:
-
Hindered Alcohol (1.0 eq)
-
3,5-Dimethoxy-4-methylbenzoyl chloride (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Workup reagents as listed in Protocol 1.
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 eq), triethylamine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of 3,5-dimethoxy-4-methylbenzoyl chloride (1.5 eq) in anhydrous DCM dropwise. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. For very hindered alcohols, gentle heating to reflux (approx. 40 °C for DCM) may be necessary.[17]
-
Monitor the reaction by TLC.
-
Upon completion, perform the workup and purification as described in steps 6-10 of Protocol 1. The 1 M HCl wash is effective at removing both triethylamine and DMAP.
Caption: Figure 2: General Experimental Workflow for Ester Synthesis.
Data Presentation and Expected Outcomes
The success of the acylation is highly dependent on the steric hindrance of the alcohol. The following table summarizes expected reactivity trends.
| Alcohol Type | Catalyst System | Typical Reaction Time | Expected Yield | Notes |
| Primary | Pyridine or Et₃N/DMAP | 1-4 hours | >90% | Reaction is typically fast and high-yielding. |
| Secondary | Et₃N/DMAP recommended | 4-18 hours | 70-90% | Reactivity is good, but DMAP catalysis significantly improves rate and yield. |
| Tertiary | Et₃N/DMAP required | 18-48 hours | 10-60% | Reaction is very slow due to steric hindrance. Heating may be required.[1] |
| Phenols | Pyridine or Et₃N/DMAP | 2-12 hours | 80-95% | Phenols are less nucleophilic than alcohols but react well under these conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very sluggish | 1. Wet reagents or solvent. 2. Inactive acyl chloride (hydrolyzed). 3. Insufficiently reactive alcohol (e.g., tertiary). | 1. Ensure all reagents and solvents are rigorously dried. 2. Use freshly opened or newly prepared acyl chloride. 3. Switch to the more powerful DMAP catalytic system (Protocol 2) and consider gentle heating. |
| Low yield of ester | 1. Incomplete reaction. 2. Product loss during workup (e.g., hydrolysis). 3. Competing side reactions. | 1. Increase reaction time or temperature. 2. Ensure workup steps are performed without delay and with cold solutions if the ester is sensitive. 3. Ensure slow, controlled addition of the acyl chloride at 0 °C. |
| Multiple spots on TLC after reaction | 1. Unreacted starting material. 2. Formation of symmetrical anhydride from acyl chloride hydrolysis. | 1. Continue the reaction or add a small amount of additional acyl chloride. 2. This is often removed during the NaHCO₃ wash and subsequent chromatography. |
Safety Precautions
-
3,5-Dimethoxy-4-methylbenzoyl Chloride: This reagent is an acyl chloride. Acyl chlorides are corrosive, lachrymatory, and react violently with water, alcohols, and other protic solvents.[18][19][20] They cause severe skin burns and eye damage.[19][21] All manipulations must be performed in a certified chemical fume hood.[18][22]
-
4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and can be readily absorbed through the skin.[9] Extreme caution and appropriate personal protective equipment are mandatory.
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine is harmful and has a strong, unpleasant odor. Handle these solvents only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear NIOSH-approved safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (butyl rubber is often recommended for acyl chlorides).[18][21] An emergency eyewash and safety shower must be readily accessible.[18][22]
References
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OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
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Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Vedantu. (n.d.). Esterification of acid chloride with ethanol is usually carried out in the presence of pyridine. Retrieved from [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Reaction Mechanism Notes. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt - Introduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine? Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for Friedel-Crafts Acylation with 3,5-Dimethoxy-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction utilizing 3,5-Dimethoxy-4-methylbenzoyl chloride. This electron-rich acylating agent is a valuable building block in the synthesis of complex aromatic ketones, which are key intermediates in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles, offers detailed step-by-step experimental protocols for the acylation of various aromatic substrates, and discusses critical parameters influencing reaction outcomes, including Lewis acid selection, stoichiometry, and solvent effects. Furthermore, it provides insights into the expected regioselectivity and offers a guide to the purification and characterization of the resulting ketone products.
Introduction: The Strategic Importance of Substituted Benzophenones
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the electrophilic substitution of an aromatic ring with an acyl group.[1][2] This reaction is instrumental in the preparation of aryl ketones, which are versatile precursors for a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] The use of substituted benzoyl chlorides, such as 3,5-Dimethoxy-4-methylbenzoyl chloride, allows for the introduction of a pre-functionalized aromatic moiety, streamlining synthetic routes and enabling the construction of intricate molecular architectures. The resulting 3,5-dimethoxy-4-methylbenzophenone derivatives are of particular interest due to the electronic and steric properties conferred by the methoxy and methyl substituents, which can modulate the biological activity and physical properties of the final products.
The electron-donating nature of the two methoxy groups and the methyl group on the benzoyl chloride moiety plays a crucial role in the reactivity of the acylium ion intermediate. These groups increase the electron density of the aromatic ring from which the acylium ion is derived, which can influence the stability and electrophilicity of this key intermediate.[4]
Mechanistic Insights: The Journey from Acyl Chloride to Aryl Ketone
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid, most commonly aluminum chloride (AlCl₃), to the chlorine atom of the 3,5-Dimethoxy-4-methylbenzoyl chloride.[1] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. The electron-donating methoxy and methyl groups on the phenyl ring of the acylium ion can further stabilize the positive charge through resonance and inductive effects.
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final aryl ketone product.[5]
A significant advantage of the Friedel-Crafts acylation is the deactivating nature of the resulting ketone product, which prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[6] The ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[7] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
3,5-Dimethoxy-4-methylbenzoyl chloride is an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and suspected carcinogen.
Protocol 1: Acylation of Anisole
This protocol details the acylation of anisole, a highly activated aromatic substrate, which is expected to yield the para-substituted product predominantly due to the directing effect of the methoxy group.
Materials:
-
3,5-Dimethoxy-4-methylbenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube containing calcium chloride on top of the condenser.
-
Reagent Charging: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.2 equivalents). Cool the resulting suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 3,5-Dimethoxy-4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: Dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure (4-methoxyphenyl)(3,5-dimethoxy-4-methylphenyl)methanone.
Protocol 2: Acylation of Toluene
This protocol describes the acylation of toluene, a moderately activated aromatic substrate. The methyl group is an ortho, para-director, with the para-isomer generally favored due to reduced steric hindrance.
Key Modifications from Protocol 1:
-
Use toluene (1.1 equivalents) as the aromatic substrate.
-
The reaction may require a longer reaction time (4-6 hours) at room temperature or gentle heating (e.g., 40 °C) to proceed to completion. Monitor closely by TLC.
-
The expected major product is (4-methylphenyl)(3,5-dimethoxy-4-methylphenyl)methanone.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of aromatic substrate significantly impacts the reaction conditions and the nature of the product. The following table summarizes the key parameters for the acylation of different substrates with 3,5-Dimethoxy-4-methylbenzoyl chloride.
| Aromatic Substrate | Activating/Deactivating Nature | Expected Major Product(s) | Typical Reaction Time | Notes |
| Anisole | Strongly Activating (o,p-directing) | 4-acylated product | 2-4 hours | Reaction is typically fast and proceeds at room temperature.[8] |
| Toluene | Moderately Activating (o,p-directing) | 4-acylated product (major), 2-acylated product (minor) | 4-6 hours | May require gentle heating to achieve full conversion.[9] |
| Benzene | Neutral | Acylated product | 6-8 hours | Requires heating (reflux in DCM) for a reasonable reaction rate. |
| Chlorobenzene | Weakly Deactivating (o,p-directing) | 4-acylated product (major), 2-acylated product (minor) | 8-12 hours | Reaction is slower and may require higher temperatures or a more active Lewis acid. |
Causality and Experimental Choices: A Deeper Dive
-
Choice of Lewis Acid: Aluminum chloride is the most common and cost-effective Lewis acid for Friedel-Crafts acylation.[1] However, for highly activated or sensitive substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to minimize side reactions.[10] For substrates prone to demethylation (e.g., polymethoxybenzenes), rare-earth triflates can be a suitable alternative.[10]
-
Stoichiometry of Lewis Acid: As the ketone product forms a stable complex with AlCl₃, at least a stoichiometric amount of the Lewis acid is required.[7] Often, a slight excess (1.1-1.3 equivalents) is used to ensure the reaction goes to completion and to account for any deactivation by adventitious moisture.
-
Solvent Selection: The solvent plays a critical role in the outcome of the reaction. Chlorinated solvents like dichloromethane and 1,2-dichloroethane are commonly used as they are inert and effectively solvate the reaction components.[7] Nitrobenzene can also be used and sometimes influences the regioselectivity, but its toxicity and high boiling point can complicate work-up.[4] For highly reactive substrates, the aromatic reactant itself can be used in excess as the solvent.
-
Temperature Control: The initial mixing of the acyl chloride and Lewis acid is often exothermic. Performing the initial additions at 0 °C helps to control the reaction rate and prevent side reactions.[7] Subsequent warming to room temperature or heating is often necessary to drive the reaction to completion, depending on the reactivity of the aromatic substrate.
Troubleshooting and Self-Validation
A successful protocol is one that is reproducible and allows for easy identification of potential issues.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Characterization of Products
The purified products should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups (singlet around 3.8-4.0 ppm), and the methyl group (singlet around 2.2-2.4 ppm). The integration of these signals should correspond to the expected number of protons. The aromatic region will be complex, and the coupling patterns will help to confirm the regiochemistry of the acylation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the ketone carbonyl carbon in the range of 190-200 ppm. Signals for the methoxy and methyl carbons will also be present, in addition to the aromatic carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful acylation.
Conclusion
The Friedel-Crafts acylation with 3,5-Dimethoxy-4-methylbenzoyl chloride is a robust and versatile method for the synthesis of highly functionalized aromatic ketones. By carefully selecting the aromatic substrate, optimizing the reaction conditions, and employing rigorous purification techniques, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.
References
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Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances. [Link]
-
Beilstein Journals. (2024). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
-
Filo. (2025). Analytical Data Sheet for Experiment 8 (Friedel Crafts acylation) Compoun... [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. [Link]
-
Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]
-
Transtutors. (2022). Discuss the differences observed in the IR and NMR spectra of.... [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
ResearchGate. (2021). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
PMC. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
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The Strategic Application of 3,5-Dimethoxy-4-methylbenzoyl Chloride in the Synthesis of Novel Diacylhydrazine-Based Agrochemicals
Introduction: Expanding the Arsenal of Modern Crop Protection
In the continuous pursuit of effective and environmentally benign agrochemicals, the class of diacylhydrazine insecticides has emerged as a significant development. These compounds, acting as ecdysone receptor agonists, disrupt the molting process in insects, offering high specificity and low toxicity to non-target organisms. A cornerstone of their synthesis is the strategic use of substituted benzoyl chlorides. This guide focuses on 3,5-Dimethoxy-4-methylbenzoyl chloride , a versatile acylating agent with significant potential for the creation of novel insecticidal candidates. While its direct application in a commercialized agrochemical is not yet widely documented, its structural similarity to key precursors of established insecticides, such as methoxyfenozide, makes it a compound of high interest for the development of next-generation crop protection agents.
This document provides a comprehensive overview of the application of 3,5-Dimethoxy-4-methylbenzoyl chloride in the synthesis of a novel analogue of methoxyfenozide, a widely used insecticide. We will delve into detailed synthetic protocols, the underlying reaction mechanisms, and the scientific rationale behind the experimental choices, providing researchers and drug development professionals with a robust framework for innovation in agrochemical synthesis.
Application Focus: Synthesis of a Methoxyfenozide Analogue
The primary application of 3,5-Dimethoxy-4-methylbenzoyl chloride in an agrochemical context is as a key building block for diacylhydrazine insecticides. The synthesis of a novel methoxyfenozide analogue, N'-tert-butyl-N'-(3,5-dimethoxy-4-methylbenzoyl)-3-methoxy-2-methylbenzohydrazide, serves as a prime example of its utility. This process involves the acylation of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide with 3,5-Dimethoxy-4-methylbenzoyl chloride.
The overall synthetic workflow can be visualized as a multi-step process, starting from the preparation of the key intermediates.
Caption: Overall synthetic workflow for the methoxyfenozide analogue.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The synthesis of the title compound is achieved through the chlorination of the corresponding carboxylic acid. Thionyl chloride is a common and effective chlorinating agent for this transformation.[1]
Materials:
-
3,5-Dimethoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Dimethoxy-4-methylbenzoic acid in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-Dimethoxy-4-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Causality and Expertise:
-
The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[1]
-
DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive benzoyl chloride back to the carboxylic acid.[2]
Protocol 2: Synthesis of N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
This key intermediate is synthesized by the acylation of tert-butylhydrazine with 3-methoxy-2-methylbenzoyl chloride.[3][4][5]
Materials:
-
3-Methoxy-2-methylbenzoyl chloride
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable organic solvent)
-
Water
Procedure:
-
In a beaker, dissolve tert-butylhydrazine hydrochloride in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free tert-butylhydrazine.
-
In a separate flask, dissolve 3-methoxy-2-methylbenzoyl chloride in dichloromethane.
-
Add the aqueous solution of free tert-butylhydrazine to the dichloromethane solution of the benzoyl chloride.
-
Stir the biphasic mixture vigorously at low temperature (0-5°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N'-tert-butyl-3-methoxy-2-methylbenzohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of N'-tert-butyl-N'-(3,5-dimethoxy-4-methylbenzoyl)-3-methoxy-2-methylbenzohydrazide (Methoxyfenozide Analogue)
This final step involves a Schotten-Baumann type acylation reaction.[6][7][8][9]
Materials:
-
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
-
3,5-Dimethoxy-4-methylbenzoyl chloride
-
Toluene
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
Dissolve N'-tert-butyl-3-methoxy-2-methylbenzohydrazide in toluene in a reaction flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate vessel, prepare a solution of 3,5-Dimethoxy-4-methylbenzoyl chloride in toluene.
-
Simultaneously, add the solution of 3,5-Dimethoxy-4-methylbenzoyl chloride and an aqueous solution of sodium hydroxide dropwise to the cooled hydrazide solution. Maintain the temperature below 5°C.
-
The addition rate should be controlled to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a solid.
Mechanistic Insights and Scientific Rationale
The synthesis of the diacylhydrazine insecticide analogue proceeds via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[6][7][8][9]
Caption: Mechanism of the Schotten-Baumann reaction for diacylhydrazine synthesis.
Authoritative Grounding:
-
Role of the Base: The presence of a base, such as sodium hydroxide, is critical. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][8] This prevents the protonation of the nucleophilic hydrazide, which would render it unreactive, thereby driving the reaction towards the product side.
-
Biphasic System: The use of a two-phase system (toluene and water) is a hallmark of the Schotten-Baumann conditions.[6][9] The reactants and the product are soluble in the organic phase, while the base and the HCl byproduct are contained in the aqueous phase. This separation minimizes the hydrolysis of the acyl chloride, which is a potential side reaction.
-
Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is crucial to control the exothermic nature of the reaction and to prevent side reactions, ensuring a higher yield and purity of the desired product.
Data Summary
The following table summarizes the key parameters for the synthesis of the methoxyfenozide analogue.
| Parameter | Protocol 1: Benzoyl Chloride Synthesis | Protocol 2: Hydrazide Synthesis | Protocol 3: Final Product Synthesis |
| Key Reactants | 3,5-Dimethoxy-4-methylbenzoic acid, Thionyl chloride | 3-Methoxy-2-methylbenzoyl chloride, tert-Butylhydrazine | N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, 3,5-Dimethoxy-4-methylbenzoyl chloride |
| Solvent | Toluene | Dichloromethane/Water | Toluene/Water |
| Catalyst/Base | DMF (catalytic) | Sodium hydroxide | Sodium hydroxide |
| Temperature | Reflux (80-90°C) | 0-5°C | 0-5°C, then Room Temp. |
| Typical Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours |
| Expected Yield | >90% (crude) | 80-90% | 75-85% |
| Purification | Vacuum distillation | Recrystallization | Recrystallization |
Conclusion
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable and reactive intermediate with significant potential in the field of agrochemical synthesis. By leveraging established synthetic methodologies, such as the Schotten-Baumann reaction, this compound can be effectively utilized to create novel diacylhydrazine-based insecticides. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of new and potentially more effective crop protection agents, contributing to the advancement of sustainable agriculture.
References
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Selective Synthesis of Acyl-Sulfonyl Hydrazide Isomers: The Role of the Countercation of Base Selection in Palladium-Catalyzed Aminocarbonylations. (2025). Organic Letters. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Schotten-Baumann reaction. (n.d.). Chemeurope.com. Retrieved January 17, 2026, from [Link]
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. (2025). askIITians. Retrieved January 17, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved January 17, 2026, from [Link]
-
Schotten Baumann Reaction. (2019). BYJU'S. Retrieved January 17, 2026, from [Link]
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-
Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020). Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Scalable Synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride
Abstract: This document provides a comprehensive guide for the scalable synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride, a versatile building block in medicinal chemistry and drug development. Detailed protocols, from the preparation of the requisite carboxylic acid precursor to the final acyl chloride, are presented with an emphasis on scalability, safety, and efficiency. The underlying chemical principles, mechanistic insights, and practical applications in pharmaceutical research are thoroughly discussed to provide researchers and process chemists with a robust and reliable resource.
Introduction: The Significance of Substituted Benzoyl Chlorides in Drug Discovery
Substituted benzoyl chlorides are a critical class of reagents in organic synthesis, serving as powerful acylating agents for the construction of complex molecular architectures.[1] The title compound, 3,5-Dimethoxy-4-methylbenzoyl chloride, incorporates a unique substitution pattern on the aromatic ring that is of significant interest in the design of novel therapeutic agents. The dimethoxy substituents can enhance metabolic stability and modulate the electronic properties of the molecule, while the methyl group provides a point for further structural diversification.
This acyl chloride is a key intermediate for introducing the 3,5-dimethoxy-4-methylbenzoyl moiety into various scaffolds, a common strategy in the development of bioactive compounds. Its applications span the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmacologically relevant molecules through reactions such as Friedel-Crafts acylation and the formation of esters and amides.[2]
This guide provides a detailed, scalable, and validated protocol for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride, starting from the corresponding benzoic acid.
Synthetic Strategy: A Two-Step Approach to the Target Acyl Chloride
The synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride is most efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 3,5-Dimethoxy-4-methylbenzoic acid, followed by its conversion to the target acyl chloride using a suitable chlorinating agent.
Synthesis of the Precursor: 3,5-Dimethoxy-4-methylbenzoic acid
While 3,5-Dimethoxy-4-methylbenzoic acid may be commercially available, its synthesis from simpler starting materials is often necessary for large-scale campaigns. A common route involves the modification of commercially available substituted benzoic acids. For the purpose of this guide, we will assume the availability of this precursor. Should a synthetic route be required, literature procedures often involve the methylation and formylation of substituted phenols followed by oxidation to the carboxylic acid.[3]
Scalable Synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For scalable synthesis, the use of thionyl chloride (SOCl₂) is often the method of choice due to its cost-effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial for accelerating the reaction rate, especially for electron-rich benzoic acids.[4]
Mechanistic Insights
The reaction proceeds through the formation of a highly reactive intermediate. The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The intermediate collapses to form the final acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]
The catalytic role of DMF involves the initial reaction with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the carboxylic acid than thionyl chloride itself, thus accelerating the overall transformation.[3][4]
Reaction Mechanism:
Caption: Catalytic cycle for acyl chloride formation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar benzoyl chlorides and is designed for scalability.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Molar Equivalents |
| 3,5-Dimethoxy-4-methylbenzoic acid | 196.20 | 100 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 91 mL (150 g) | 2.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |
| Anhydrous Toluene | 92.14 | 500 mL | - |
Equipment:
-
A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
A heating mantle with a temperature controller.
-
A gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat. All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a clean and dry 1 L three-necked round-bottom flask, add 3,5-Dimethoxy-4-methylbenzoic acid (100 g, 0.51 mol) and anhydrous toluene (500 mL).
-
Catalyst Addition: To the resulting suspension, add N,N-dimethylformamide (2 mL) via a syringe.
-
Thionyl Chloride Addition: Begin stirring the mixture and heat it to 40-50°C. Slowly add thionyl chloride (91 mL, 1.27 mol) dropwise from the addition funnel over a period of 60-90 minutes. Caution: The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed. Maintain the temperature of the reaction mixture below 60°C during the addition.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. The reaction is considered complete when the gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. The excess thionyl chloride and toluene can be removed by distillation under reduced pressure.
-
Purification: The crude 3,5-Dimethoxy-4-methylbenzoyl chloride can be purified by vacuum distillation or by crystallization from a suitable solvent such as a mixture of toluene and hexane.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Scale-Up Considerations
Transitioning this synthesis to an industrial scale requires careful consideration of several factors:
-
Heat Management: The reaction between the carboxylic acid and thionyl chloride is exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of thionyl chloride should be carefully controlled to manage the exotherm.
-
Gas Evolution: The reaction generates significant volumes of HCl and SO₂ gases.[7] A robust gas scrubbing system capable of handling the gas flow rate is mandatory to ensure the safety of personnel and to comply with environmental regulations.
-
Material Compatibility: Thionyl chloride and the generated HCl are corrosive. All reaction vessels, tubing, and associated equipment must be constructed from corrosion-resistant materials, such as glass-lined steel or Hastelloy.
-
Purification: Vacuum distillation is a common method for purifying acyl chlorides on a large scale.[8] However, for solid products like 3,5-Dimethoxy-4-methylbenzoyl chloride, crystallization may be a more practical and efficient purification method. Solvent selection for crystallization is critical to ensure high recovery and purity.
Applications in Pharmaceutical Synthesis
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. Its primary utility lies in its ability to participate in Friedel-Crafts acylation reactions and in the formation of amide and ester linkages.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of aromatic ketones, which are common structural motifs in many drug molecules.[9] 3,5-Dimethoxy-4-methylbenzoyl chloride can be reacted with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding ketone.[4] This ketone can then be further elaborated to generate more complex drug candidates.
Amide and Ester Formation
The high reactivity of the acyl chloride functional group allows for the facile formation of amides and esters upon reaction with amines and alcohols, respectively. This is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, where the 3,5-dimethoxy-4-methylbenzoyl moiety can be introduced to modulate the biological activity and pharmacokinetic properties of a lead compound.
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][11] Inhalation can cause severe respiratory irritation and pulmonary edema. Skin and eye contact will result in severe burns.
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, a face shield, and a lab coat. Ensure that all glassware is scrupulously dry to prevent violent reactions.
-
Spill and Waste Disposal: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium carbonate. Do not use water. Dispose of thionyl chloride waste according to institutional and local regulations.
3,5-Dimethoxy-4-methylbenzoyl chloride:
-
Hazards: As an acyl chloride, this compound is expected to be corrosive and a lachrymator. It will react with moisture to produce HCl.
-
Handling: Handle in a well-ventilated area, wearing appropriate PPE. Store in a cool, dry place under an inert atmosphere to prevent hydrolysis.
Conclusion
The protocol and application notes presented herein provide a comprehensive guide for the scalable and efficient synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride. By understanding the underlying chemical principles, adhering to the detailed experimental procedures, and giving careful consideration to the safety and scale-up challenges, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns. The versatility of this building block in key chemical transformations underscores its importance in the ongoing quest for novel and effective therapeutic agents.
References
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PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. ([Link])
- Google Patents.
-
Ghosal, P., et al. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Organic & Biomolecular Chemistry, 17(13), 3177-3196. ([Link])
- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides. ()
-
Ataman Kimya. BENZOYL CHLORIDE. ([Link])
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. ([Link])
-
ChemTube3D. Acid Chloride Formation - Thionyl Chloride. ([Link])
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. ([Link])
-
ResearchGate. Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. ([Link])
-
NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE. ([Link])
- Google Patents.
- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride. ()
-
Organic Syntheses. Benzoyl chloride, 4-pentyl-. ([Link])
-
Johnson, T. J., et al. (2019). Gas-Phase Hydrolysis of SOCl2 at 297 and 309 K: Implications for Its Atmospheric Fate. The Journal of Physical Chemistry A, 123(35), 7585-7595. ([Link])
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. ([Link])
-
PubChem. 3,5-Dimethoxybenzoyl chloride. ([Link])
-
Zhang, Y., et al. (2022). Revisited electrochemical gas evolution reactions from the perspective of gas bubbles. Nano Research, 15(8), 7176-7193. ([Link])
-
Gorsky, G. (2004). Scale-Up Considerations for Biotechnology-Derived Products. In Pharmaceutical Process Scale-Up (pp. 31-58). CRC Press. ([Link])
-
ChemBK. 3,5-Dimethoxy-4-methylbenzoyl chloride salt. ([Link])
- Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride. ()
-
Kingsbury, C. L., et al. (2023). Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries. Journal of the American Chemical Society, 145(22), 12181-12192. ([Link])
-
ResearchGate. New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. ([Link])
-
Jove, A., et al. (2022). Gas evolution in large-format automotive lithium-ion battery during formation. Journal of Power Sources, 527, 231168. ([Link])
- Google Patents. CN105330535A - Synthesis technology of m-toluoyl chloride. ()
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 3,5-Dimethoxy-4-methylbenzoyl Chloride Acylation
Welcome to the dedicated support center for navigating the complexities of Friedel-Crafts acylation reactions involving 3,5-dimethoxy-4-methylbenzoyl chloride. This guide is tailored for researchers, scientists, and professionals in drug development who are encountering challenges and unexpected outcomes in their synthetic endeavors. Here, we delve into the common side reactions, their mechanistic underpinnings, and provide actionable troubleshooting strategies in a direct question-and-answer format.
I. Overview of the Acylation and Its Challenges
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring. The reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with an aromatic substrate is a classic example of electrophilic aromatic substitution, where the acylium ion acts as the electrophile.[1] However, the success of this reaction is often hampered by a variety of side reactions that can significantly lower the yield and purity of the desired product. Understanding these potential pitfalls is the first step toward optimizing your reaction conditions and achieving your synthetic goals.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a non-polar byproduct, and the yield of my desired ketone is low. What could be the issue?
A1: This is a classic symptom of decarbonylation of the acyl chloride.
Plausible Cause: Under the influence of a Lewis acid catalyst, particularly at elevated temperatures, the 3,5-dimethoxy-4-methylbenzoyl chloride can lose a molecule of carbon monoxide to form a stable carbocation. This carbocation can then undergo a Friedel-Crafts alkylation reaction with your aromatic substrate, leading to an undesired alkylated byproduct. The stability of the resulting carbocation is a key driving force for this side reaction.
Troubleshooting & Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature is a good starting point) to minimize the rate of decarbonylation.[2]
-
Catalyst Choice: Consider using a milder Lewis acid. While AlCl₃ is a common choice, its high activity can promote side reactions. Alternatives like FeCl₃ or solid acid catalysts such as zeolites might offer a better balance of reactivity and selectivity.[3][4]
-
Order of Addition: Adding the acyl chloride solution dropwise to a pre-cooled mixture of the aromatic substrate and Lewis acid can help to keep the instantaneous concentration of the reactive acylium ion low, thereby disfavoring the decarbonylation pathway.[5]
Q2: I am observing the formation of multiple acylated products on my TLC plate. What is causing this, and how can I improve the regioselectivity?
A2: The formation of multiple products often points to issues with regioselectivity or polyacylation.
Plausible Causes:
-
Polyacylation: Although less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, polyacylation can occur if the aromatic substrate is highly activated or if the reaction conditions are too harsh.[6]
-
Lack of Regiocontrol: If your aromatic substrate has multiple available positions for substitution, a mixture of ortho, meta, and para isomers can be formed. The directing effects of the substituents on your aromatic ring and steric hindrance play a crucial role here.[2]
Troubleshooting & Preventative Measures:
-
Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate to minimize the chance of a second acylation event.[7]
-
Substrate Choice: Be mindful of the directing groups on your aromatic substrate. Electron-donating groups will typically direct ortho and para, while electron-withdrawing groups will direct meta.
-
Steric Hindrance: The bulky nature of the 3,5-dimethoxy-4-methylbenzoyl group can sometimes be used to your advantage to favor substitution at the less sterically hindered position (often the para position).[8][9]
Q3: My reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reactivity.
Plausible Causes:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in your reagents or solvent will hydrolyze the catalyst, rendering it inactive.[2] The product ketone can also form a stable complex with the Lewis acid, effectively sequestering it.[10]
-
Deactivated Aromatic Ring: If your aromatic substrate contains electron-withdrawing groups, its nucleophilicity will be reduced, making it less reactive towards the electrophilic acylium ion.[3]
-
Hydrolysis of Acyl Chloride: 3,5-dimethoxy-4-methylbenzoyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This will convert it to the corresponding carboxylic acid, which is unreactive under Friedel-Crafts conditions.[11][12]
Troubleshooting & Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Catalyst Loading: For deactivated substrates, it may be necessary to use a stoichiometric amount or even an excess of the Lewis acid catalyst.[3][10]
-
Reagent Purity: Use freshly opened or purified reagents to avoid issues with degradation or moisture contamination.
-
Alternative Catalysts: For deactivated rings, stronger catalytic systems like triflic acid may be required.[3]
Q4: My work-up procedure is complicated by the formation of a persistent emulsion. How can I improve the separation?
A4: Emulsion formation is often due to the presence of aluminum salts and the product itself.
Plausible Cause: The quenching of the reaction with water hydrolyzes the aluminum chloride catalyst, forming aluminum hydroxides which can lead to emulsions. The product ketone can also act as a surfactant.
Troubleshooting & Preventative Measures:
-
Careful Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.[5] The acid helps to dissolve the aluminum salts.
-
Extraction Solvent: Use a sufficient volume of an appropriate organic solvent for extraction.
-
Brine Wash: Washing the combined organic layers with a saturated solution of sodium chloride (brine) can help to break emulsions.
-
Filtration: In some cases, filtering the quenched reaction mixture through a pad of Celite before extraction can remove insoluble aluminum salts.[13]
III. Visualizing the Reaction and Its Pitfalls
The Main Reaction Pathway
The desired Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the aromatic ring.
Caption: The desired Friedel-Crafts acylation pathway.
Common Side Reaction Pathways
Understanding the mechanisms of common side reactions is key to preventing them.
Caption: Mechanisms of common side reactions.
IV. Experimental Protocols
General Protocol for the Acylation of an Aromatic Substrate with 3,5-Dimethoxy-4-methylbenzoyl Chloride
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Acyl Chloride Addition: Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
V. Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield & Alkylated Byproduct | Decarbonylation | Maintain low reaction temperature; use a milder Lewis acid. |
| Multiple Products | Polyacylation, Poor Regioselectivity | Use 1:1 stoichiometry; consider steric and electronic effects of the substrate. |
| Sluggish/Incomplete Reaction | Catalyst Deactivation, Deactivated Substrate, Acyl Chloride Hydrolysis | Ensure anhydrous conditions; increase catalyst loading; use fresh reagents. |
| Emulsion During Work-up | Formation of Aluminum Salts | Quench with ice/HCl; use a brine wash. |
VI. References
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Retrieved from [Link]
-
ResearchGate. (2015, May). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2022, August 3). Decarbonylation of acid chlorides under the influence of Lewis acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
OrganicChemistryTutor.com. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
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- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 12. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3,5-Dimethoxy-4-methylbenzoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My yield of 3,5-dimethoxy-4-methylbenzoyl chloride is consistently low or non-existent. What are the most likely causes?
Answer: Low or no yield is the most common issue, typically stemming from three primary areas: reagent quality, reaction conditions, or moisture contamination.
-
Moisture Contamination: This is the most frequent cause of failure. Thionyl chloride (SOCl₂) reacts violently and preferentially with water, consuming the reagent before it can react with your carboxylic acid.[1][2] The starting material, 3,5-dimethoxy-4-methylbenzoic acid, can also hold residual moisture.
-
Solution: Ensure your starting carboxylic acid is rigorously dried under a high vacuum for several hours before use. All glassware must be oven-dried (≥120 °C) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous grade.
-
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Causality: The reaction temperature may be too low, or the reaction time may be insufficient. While the reaction proceeds, gaseous byproducts HCl and SO₂ are evolved.[3][4] The cessation of this gas evolution is a good indicator that the reaction is nearing completion.
-
Solution: After the initial addition of thionyl chloride, gently heat the reaction mixture to reflux (a typical temperature is 70-90°C depending on the solvent) and maintain it for 2-4 hours.[5][6] Monitoring the reaction via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can confirm completion.
-
-
Reagent Purity and Stoichiometry: Old or degraded thionyl chloride can lead to lower yields. An insufficient amount of the chlorinating agent will naturally result in incomplete conversion.
-
Solution: Use a fresh bottle of thionyl chloride or distill older batches before use. While a slight excess of thionyl chloride is often used, a large excess can sometimes promote side reactions.[7] A molar ratio of 1.5 to 2.0 equivalents of SOCl₂ per equivalent of carboxylic acid is a robust starting point.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Question 2: The final product is a dark oil or discolored solid, not the expected off-white solid. What causes this impurity, and how can I purify it?
Answer: Discoloration typically indicates the presence of impurities from side reactions or degradation.
-
Causality: Overheating the reaction or prolonged reaction times can lead to the formation of polymeric or tar-like substances. Additionally, residual acidic impurities (HCl) can catalyze degradation, especially during distillation if not removed.[8] If the excess thionyl chloride is not thoroughly removed, it can also contribute to color and instability.
-
Purification Protocol:
-
Removal of SOCl₂: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporating with an anhydrous, inert solvent like toluene two or three times can help remove the last traces.[5]
-
Aqueous Wash (Caution!): For some robust acyl chlorides, a rapid wash with cold 5% sodium bicarbonate solution can neutralize acidic impurities.[8][9] However, this risks hydrolyzing your product back to the carboxylic acid. This step should be performed quickly at low temperatures and only if other methods fail.
-
Vacuum Distillation: This is the most effective method for purification. The product, 3,5-dimethoxy-4-methylbenzoyl chloride, has a relatively high boiling point, so a good vacuum is required. It is crucial to ensure all acidic traces are gone before heating to prevent polymerization in the distillation flask.[8]
-
Recrystallization: If distillation is not feasible, recrystallization from a non-polar solvent (e.g., hexanes) or a mixed solvent system may be effective.
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of the reaction between 3,5-dimethoxy-4-methylbenzoic acid and thionyl chloride?
Answer: The reaction proceeds via a nucleophilic acyl substitution mechanism, often catalyzed by N,N-dimethylformamide (DMF).
-
Activation of Thionyl Chloride: The DMF catalyst first reacts with thionyl chloride to form a highly reactive Vilsmeier reagent, an electrophilic iminium salt.[7]
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the Vilsmeier reagent, which is more reactive than thionyl chloride itself.
-
Intermediate Formation & Elimination: This forms an unstable intermediate that subsequently collapses, releasing carbon dioxide, dimethylamine, and the chloride anion. The key step is the formation of a mixed anhydride-like intermediate.
-
Final Attack: The chloride ion then attacks the carbonyl carbon of the activated acid, leading to the formation of the final 3,5-dimethoxy-4-methylbenzoyl chloride product.[10][11] The gaseous byproducts (SO₂ and HCl in the uncatalyzed reaction, or CO₂ in the catalyzed one) drive the reaction to completion.[3]
Catalyzed Reaction Mechanism
Caption: Simplified mechanism for DMF-catalyzed acyl chloride formation.
Question 2: Are there alternative chlorinating agents to thionyl chloride?
Answer: Yes, several other reagents can be used, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity.[12][13]
| Reagent | Formula | Byproducts | Typical Conditions | Key Advantages/Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Reflux in neat reagent or solvent (e.g., Toluene) | Adv: Gaseous byproducts are easily removed.[13] Inexpensive. Disadv: Can cause side reactions with sensitive functional groups.[7] |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Room temp in solvent (e.g., DCM) with cat. DMF | Adv: Milder conditions, very clean reaction with all gaseous byproducts.[14] Good for sensitive substrates. Disadv: More expensive and highly toxic. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Room temp or gentle warming, often neat | Adv: Very reactive, works for less reactive acids. Disadv: Produces a liquid byproduct (POCl₃) which must be separated by distillation.[15] |
| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Heating required | Adv: Less vigorous than PCl₅. Disadv: Requires 3 equivalents of acid per mole of PCl₃; solid byproduct can complicate workup.[16] |
Question 3: What are the critical safety precautions when working with thionyl chloride?
Answer: Thionyl chloride is a highly corrosive and toxic substance that requires strict safety protocols.[17][18]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, solvent-resistant gloves (e.g., neoprene or Viton).[1]
-
Moisture Sensitivity: It reacts violently with water, releasing toxic gases (SO₂ and HCl).[18] Never allow it to come into contact with water. Use appropriate drying agents for glassware and solvents.
-
Spills: Neutralize small spills with an inert absorbent material like sand or sodium carbonate. Do NOT use water.
-
Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium hydroxide. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[19]
High-Yield Experimental Protocol
This protocol is optimized for the synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride from its corresponding carboxylic acid.
Materials:
-
3,5-dimethoxy-4-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~2 drops)
-
Anhydrous Toluene
Procedure:
-
Preparation: Place 3,5-dimethoxy-4-methylbenzoic acid into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ evolved.
-
Inert Atmosphere: Flush the entire system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene to the flask to suspend the acid, followed by a catalytic amount of anhydrous DMF (2 drops).[5]
-
Heat the suspension to 50 °C with stirring. Slowly add thionyl chloride (2.0 eq) dropwise via an addition funnel over 15-20 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, increase the temperature to 90 °C and allow the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.[5]
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Add a small amount of anhydrous toluene and evaporate again to remove the last traces of thionyl chloride.[5] The resulting oily or solid residue is the crude 3,5-dimethoxy-4-methylbenzoyl chloride, which is often of sufficient purity for subsequent steps. If higher purity is required, proceed with vacuum distillation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
References
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]
-
LookChem. Purification of Benzoyl chloride. [Link]
-
Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Lanxess. Thionyl chloride. [Link]
-
Standard Operating Procedures for. SOP 0079 - Thionyl Chloride. [Link]
- Google Patents.
-
YouTube. Acids to Acyl Chlorides, Part 1. [Link]
- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
-
Sciencemadness Wiki. Benzyl chloride. [Link]
-
Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
- Google Patents.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. [Link]
-
Khan Academy. Preparation of acyl (acid) chlorides. [Link]
- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). [Link]
Sources
- 1. lanxess.com [lanxess.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. Purification of Benzoyl chloride - Chempedia - LookChem [lookchem.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
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- 19. drexel.edu [drexel.edu]
Technical Support Center: Managing 3,5-Dimethoxy-4-methylbenzoyl Chloride in Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3,5-dimethoxy-4-methylbenzoyl chloride in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenge of removing excess acyl chloride and its byproducts from your reaction mixture. Our approach is rooted in practical, field-tested experience to ensure the integrity and purity of your target compounds.
Understanding the Chemistry: Reactivity and Byproducts
3,5-Dimethoxy-4-methylbenzoyl chloride is a reactive acylating agent. The electron-donating nature of the two methoxy groups can modulate the electrophilicity of the carbonyl carbon. While this can be advantageous for certain applications, it also influences its stability and reactivity towards nucleophiles, including water.
The primary and most common byproduct encountered is 3,5-dimethoxy-4-methylbenzoic acid, which is formed upon hydrolysis of the acyl chloride.[1] This hydrolysis can occur with trace amounts of water in your reaction solvent or during the workup procedure. Therefore, effective removal strategies must address both the unreacted acyl chloride and its corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm unsure of the best way to quench the excess 3,5-dimethoxy-4-methylbenzoyl chloride. What are my options?
The choice of quenching agent is critical and depends on the stability of your desired product. Here are the most common and effective methods:
-
Aqueous Sodium Bicarbonate (NaHCO₃) or Carbonate (K₂CO₃) Solution: This is often the preferred method. A saturated or 10% aqueous solution of a weak inorganic base will react with the excess acyl chloride to form the water-soluble sodium or potassium salt of 3,5-dimethoxy-4-methylbenzoic acid. This allows for its easy removal in the aqueous layer during an extractive workup. This method also neutralizes the HCl byproduct of the acylation reaction.
-
Water or Ice: While seemingly straightforward, quenching with water can be highly exothermic and lead to the vigorous evolution of HCl gas.[2] If your product is sensitive to acidic conditions, this may not be the ideal choice. If you do use water, it is crucial to perform the addition slowly and with efficient cooling (e.g., in an ice bath).
-
Amine-Based Quenchers: In some instances, adding a simple, non-interfering amine (like a secondary amine that forms a water-soluble amide) can be an effective strategy. However, this adds another component to the reaction mixture that will need to be removed.
Q2: I've quenched my reaction, but I'm still seeing the carboxylic acid byproduct in my organic layer after extraction. How can I improve its removal?
This is a common issue and can usually be resolved by one or a combination of the following:
-
Multiple Basic Washes: A single wash with an aqueous basic solution may not be sufficient to remove all of the carboxylic acid. Perform two to three washes with fresh saturated sodium bicarbonate or 1 M sodium hydroxide solution.
-
pH Adjustment: Ensure the pH of your aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and render it soluble in the aqueous phase. You can check the pH with litmus paper or a pH meter.
-
Solvent Choice: The choice of organic solvent for extraction can influence the partitioning of the carboxylic acid. While highly non-polar solvents will disfavor the carboxylic acid, they may not be suitable for dissolving your product. If you are using a more polar solvent like ethyl acetate, more extensive basic washes may be necessary.
Q3: Can I monitor the removal of the acyl chloride and the formation of the carboxylic acid by Thin Layer Chromatography (TLC)?
Yes, TLC is an excellent tool for monitoring the progress of your reaction and the effectiveness of your workup. However, be aware that acyl chlorides can hydrolyze on the silica gel plate, potentially giving a false positive for the presence of the carboxylic acid. To minimize this, use a freshly prepared TLC plate and elute it promptly after spotting.
TLC Visualization Tip: Both the acyl chloride and the carboxylic acid are UV active due to the aromatic ring. You can also use a potassium permanganate stain, which will react with any oxidizable functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after workup | Product hydrolysis during basic wash. | If your product is base-sensitive (e.g., contains a labile ester), use a milder base like saturated sodium bicarbonate instead of sodium hydroxide. Minimize the contact time with the aqueous base. |
| Incomplete reaction. | Before quenching, ensure the reaction has gone to completion by TLC or another analytical method. | |
| Oily or impure product after solvent removal | Incomplete removal of the carboxylic acid. | Perform additional washes with a basic aqueous solution. Consider a back-extraction of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. |
| Presence of other byproducts. | Consider purification by column chromatography or recrystallization. | |
| Difficulty separating organic and aqueous layers | Emulsion formation. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of celite. |
Detailed Experimental Protocols
Protocol 1: Standard Quenching and Extractive Workup
This protocol is suitable for most reactions where the desired product is stable to mild basic conditions.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Continue the addition until gas evolution (CO₂) ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Separate the organic layer.
-
Washing: Wash the organic layer twice with saturated aqueous sodium bicarbonate solution, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Standard Quenching and Extraction
Caption: Standard quenching and extraction workflow.
Protocol 2: Purification by Column Chromatography
If the crude product is not sufficiently pure after extraction, column chromatography is a highly effective purification method.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for many amide products is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your desired product.
-
Column Packing: Pack a silica gel column with the determined eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Note on Silica Gel: Standard silica gel is slightly acidic and contains water, which can cause the degradation of acid-sensitive compounds. For particularly sensitive products, consider using deactivated silica gel (pre-treated with a triethylamine-containing eluent) or neutral alumina.[3]
Protocol 3: Purification by Recrystallization
For solid products, recrystallization can be an excellent method to obtain highly pure material.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amides include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Decision Tree for Purification Strategy
Caption: Decision-making for purification.
References
- Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 5871-5884.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-(Chloromethyl)
- BenchChem. (2025). Effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride.
- Organic Syntheses. Working with Hazardous Chemicals.
- BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- Gowda, B. T., et al. (2003). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1929-o1930.
- Anderson, J. C., et al. (2004). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- PubChem. 3,5-Dimethoxy-4-methylbenzoic acid.
- Fisher Scientific. 3,5-Dimethoxy-4-methylbenzoic acid, 97%.
- NOAA. 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.
Sources
Hydrolysis of 3,5-Dimethoxy-4-methylbenzoyl chloride during workup
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Dimethoxy-4-methylbenzoyl chloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental use of this versatile reagent, with a specific focus on mitigating and managing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: I've isolated my product, but analytical data (NMR, LC-MS) shows a significant amount of 3,5-dimethoxy-4-methylbenzoic acid. What is the likely cause?
The presence of the corresponding carboxylic acid is a strong indicator that your starting material, 3,5-dimethoxy-4-methylbenzoyl chloride, has undergone hydrolysis.[1] Acyl chlorides are highly reactive electrophiles and readily react with water, even atmospheric moisture, to form the more stable carboxylic acid.[1][2][3] This is the most common side reaction when working with this class of compounds.[1]
Q2: How can I minimize the risk of hydrolysis during my reaction setup and workup?
Preventing premature hydrolysis requires the rigorous exclusion of water from your reaction system. This can be achieved through several key practices:
-
Use of Anhydrous Solvents: Employing high-purity, anhydrous solvents is critical. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.[1]
-
Drying Glassware: All glassware must be thoroughly dried in an oven (typically at >100°C) for several hours and cooled under a stream of inert gas (like nitrogen or argon) immediately before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system. This is typically achieved using a Schlenk line or a glovebox.[1][4]
-
Reagent Quality: Ensure you are using a fresh bottle of 3,5-dimethoxy-4-methylbenzoyl chloride. If the bottle has been opened multiple times, the contents may have been exposed to atmospheric moisture.[1]
Q3: My reaction involves an aqueous workup. How can I quench the reaction and extract my product without causing significant hydrolysis of the remaining acyl chloride?
While seemingly counterintuitive, an aqueous workup can be performed successfully with careful planning. The key is to rapidly convert the remaining acyl chloride to a species that is easily separable from your desired product.
-
Controlled Quenching: Cool the reaction mixture to 0°C in an ice-water bath before slowly adding a quenching agent.[5] This minimizes the exothermicity of the hydrolysis reaction.[2][5]
-
Choice of Quenching Agent:
-
Water: Reacts to form the carboxylic acid and hydrochloric acid (HCl).[5] This is effective but can be highly exothermic.[5]
-
Alcohols (e.g., methanol): React to form the corresponding ester and HCl.[5][6] This is often a safer and more controlled method.[6] The resulting methyl ester is often more easily separated from the desired product than the carboxylic acid.
-
-
pH Adjustment: After quenching, the aqueous layer will be acidic due to the formation of HCl. Neutralize this with a mild base, such as sodium bicarbonate, before extraction.
Troubleshooting Guide
Problem 1: Low Yield of Desired Product and High Amount of Carboxylic Acid Byproduct
Root Cause Analysis: This is a classic sign of premature or excessive hydrolysis of the 3,5-dimethoxy-4-methylbenzoyl chloride.
Investigative Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficulty in Separating the Desired Product from the Carboxylic Acid Byproduct
Root Cause Analysis: The similar polarities of the desired product and the 3,5-dimethoxy-4-methylbenzoic acid can make purification by standard column chromatography challenging.
Solutions:
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Separate the layers and wash the organic layer again with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification method.[7] Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the carboxylic acid byproduct remains soluble.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Reagent Handling: 3,5-Dimethoxy-4-methylbenzoyl chloride should be handled under an inert atmosphere. If weighing is necessary, do so quickly in a dry environment.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction and any subsequent transfers.
Protocol 2: Controlled Aqueous Workup
-
Cooling: Once the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction flask to 0°C using an ice-water bath.[5]
-
Quenching: Slowly add cold deionized water or a cold 5% aqueous NaHCO₃ solution dropwise to the stirred reaction mixture. Monitor the temperature to ensure it remains below 10°C.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and separate the layers.[8]
-
Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of 3,5-Dimethoxy-4-methylbenzoyl chloride and its Hydrolysis Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| 3,5-Dimethoxy-4-methylbenzoyl chloride | C₁₀H₁₁ClO₃ | 214.65 | 260-261 | Pungent odor, moisture-sensitive[9] |
| 3,5-Dimethoxy-4-methylbenzoic acid | C₁₀H₁₂O₄ | 196.20 | - | White solid, less reactive |
Visualization of the Hydrolysis Mechanism
The hydrolysis of 3,5-dimethoxy-4-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination hydrolysis.
References
-
ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Simpson, G. (2019). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Save My Exams. (2026). Test for Acyl Chlorides. Retrieved from [Link]
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Patsnap. (2025). Carboxylic Acid's Contribution to Water Purification Technologies. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxy-4-methylbenzoyl Chloride
Welcome to the technical support guide for the synthesis and optimization of 3,5-Dimethoxy-4-methylbenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Synthesis Overview: The Conversion of Carboxylic Acid to Acyl Chloride
The most reliable and common method for preparing 3,5-Dimethoxy-4-methylbenzoyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice due to its high efficiency and the convenient nature of its byproducts.[1]
General Reaction Scheme:
The mechanism involves the activation of the carboxylic acid by thionyl chloride, followed by a nucleophilic acyl substitution where the hydroxyl group is replaced by a chloride ion.[2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product, simplifying the purification process.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
A1: Low yields in this synthesis are almost always traced back to a few critical factors. Let's break them down.
-
Moisture Contamination: This is the most frequent culprit. Thionyl chloride reacts vigorously and preferentially with water.[3][4] Any moisture present in your glassware, starting material, or solvent will consume the reagent, halting the desired reaction.
-
Solution: Ensure all glassware is rigorously oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon) just before use.[5] Your starting 3,5-Dimethoxy-4-methylbenzoic acid must be completely dry. If there's any doubt, dry it in a vacuum oven. The reaction must be conducted under a positive pressure of an inert gas.[4]
-
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting material.
-
Solution: A modest excess of thionyl chloride (typically 1.2 to 2.0 equivalents) is recommended to drive the reaction forward.[4] Gentle heating is also crucial; for this specific substrate, refluxing in a suitable solvent like toluene (approx. 90-110°C) for 2-4 hours is effective.[1][6] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂), which indicates completion.[1]
-
-
Sub-optimal Reagent Quality: Thionyl chloride can degrade over time, especially if the bottle has been opened multiple times and exposed to atmospheric moisture.
-
Solution: Use a fresh, unopened bottle of thionyl chloride for best results. If you suspect your reagent is old, it can be purified by distillation before use, though purchasing a new bottle is often more practical.
-
Q2: The crude product is a dark brown or black oil, not the expected pale yellow. Why is this happening and how can I prevent it?
A2: Product discoloration is typically a sign of decomposition, often caused by excessive heat or prolonged reaction times.
-
Overheating: While heating is necessary, aggressive or prolonged heating can lead to the breakdown of the starting material or the product itself.[1] Some aromatic compounds are particularly sensitive to charring under strong acidic conditions at high temperatures.[7]
-
Impure Starting Material: Impurities in the starting carboxylic acid can lead to side reactions and color formation.
-
Solution: Ensure the purity of your 3,5-Dimethoxy-4-methylbenzoic acid using techniques like NMR or melting point analysis before starting the reaction. Recrystallize if necessary.
-
Q3: I'm having difficulty removing the excess thionyl chloride and purifying the product.
A3: This is a common work-up challenge. The key is to remove the volatile components efficiently without degrading the product.
-
Inefficient Removal of Excess Reagent: Simply placing the reaction flask on a rotary evaporator may not be sufficient and can be harsh on the equipment.
-
Solution: After cooling the reaction, remove the bulk of the excess thionyl chloride and solvent via rotary evaporation. Crucially, add a high-boiling anhydrous solvent like toluene and co-evaporate it under reduced pressure.[6][9] Repeating this process 2-3 times effectively removes the last traces of SOCl₂. Always use a cold trap (e.g., liquid nitrogen or dry ice/acetone) and an acid/base trap to protect your vacuum pump from corrosive gases. [9]
-
-
Purification Losses: While many subsequent reactions can use the crude acyl chloride directly, high-purity material may be required.[1]
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for this reaction?
A1: While the reaction can proceed without a catalyst, adding a catalytic amount (e.g., 1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[1] DMF reacts with thionyl chloride to form a Vilsmeier salt, which is a more potent chlorinating agent in situ.[1]
Q2: How can I reliably monitor the reaction's progress?
A2: Direct analysis of the reactive acyl chloride by Thin Layer Chromatography (TLC) is often unreliable, as the compound can hydrolyze back to the carboxylic acid on the silica gel plate.[9][11] The most effective method is indirect analysis:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Carefully quench it in a vial containing ~1 mL of methanol or benzylamine.[9] This rapidly converts the acyl chloride into a stable methyl ester or benzylamide derivative.
-
Spot this quenched sample on a TLC plate alongside your starting carboxylic acid. The reaction is complete when the spot corresponding to the starting material has completely disappeared.[7][9]
Q3: What are the best practices for handling and storing 3,5-Dimethoxy-4-methylbenzoyl chloride?
A3: Acyl chlorides are hazardous and require strict handling protocols.[3]
-
Handling: Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] The compound is corrosive and a lachrymator (tear-inducing) due to its reaction with moisture to produce HCl gas.
-
Storage: Store the product in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), in a cool, dry, and well-ventilated area.[5][12] It must be kept away from water, alcohols, amines, and strong bases.[3][13] A desiccator provides an excellent storage environment.[5]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the impact of key variables on the synthesis outcome.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Causality |
| Purity of Reagents | Wet starting material/solvent | Anhydrous reagents and solvent | Prevents consumption of thionyl chloride by water, which is a competing reaction.[4] |
| Thionyl Chloride (SOCl₂) Stoichiometry | <1.1 equivalents | 1.2 - 2.0 equivalents | An excess ensures the reaction is driven to completion, accounting for any minor moisture or side reactions.[4] |
| Catalyst | None | 1-2 drops of DMF | Accelerates the reaction by forming a highly reactive Vilsmeier intermediate.[1] |
| Temperature | Room Temperature or >100°C | 90-95°C (in Toluene) | Ensures a sufficient reaction rate without causing thermal decomposition of the product.[1][6] |
| Reaction Time | < 1 hour | 2-4 hours (or until gas evolution ceases) | Allows the reaction to proceed to completion. Progress should be monitored.[1] |
| Work-up | Direct evaporation | Co-evaporation with Toluene | Effectively removes residual SOCl₂ without requiring excessive heating of the crude product.[6][9] |
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is a robust starting point for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride.
-
Preparation: Oven-dry all glassware overnight and assemble hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to an acid trap (e.g., a bubbler with NaOH solution).
-
Reagent Charging: To the flask, add 3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq.), followed by anhydrous toluene (approx. 5 mL per gram of acid).
-
Catalyst Addition: Add two drops of anhydrous N,N-dimethylformamide (DMF) to the suspension with stirring.[6][8]
-
Thionyl Chloride Addition: Gently warm the suspension to ~50°C. Slowly add thionyl chloride (1.5 eq.) dropwise via a syringe or dropping funnel over 10-15 minutes.[6]
-
Reaction: Heat the mixture to 90-95°C using an oil bath and maintain at this temperature for 2-3 hours. The reaction is complete when the evolution of gas (HCl, SO₂) has ceased.[6][8]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Add a portion of anhydrous toluene and evaporate again. Repeat this co-evaporation step one more time to ensure all SOCl₂ is removed.[6]
-
Isolation: Dry the resulting crude residue under a high vacuum to yield 3,5-Dimethoxy-4-methylbenzoyl chloride, which can be used directly or purified further by vacuum distillation or recrystallization.
Visual Workflow for Synthesis
Caption: Workflow for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
askIITians. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]
-
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]
-
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides? Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
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- 13. fishersci.com [fishersci.com]
Preventing decomposition of 3,5-Dimethoxy-4-methylbenzoyl chloride
Welcome to the technical support center for 3,5-Dimethoxy-4-methylbenzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile acylating agent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into preventing decomposition and troubleshooting common experimental hurdles. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible results in your synthetic endeavors.
The Chemical Personality of 3,5-Dimethoxy-4-methylbenzoyl Chloride
3,5-Dimethoxy-4-methylbenzoyl chloride is a highly reactive acylating agent, a characteristic owed to the excellent leaving group ability of the chloride ion. However, its reactivity is nuanced by the electronic effects of the substituents on the aromatic ring. The two methoxy groups and one methyl group are all electron-donating groups (EDGs).
From a classical perspective, EDGs decrease the electrophilicity of the carbonyl carbon, which should theoretically slow the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.[1] However, for strongly electron-donating substituents, the reaction mechanism for hydrolysis can shift. Instead of a purely associative mechanism, it may proceed through a more dissociative, SN1-like pathway involving a resonance-stabilized acylium ion intermediate.[2][3] This stabilization can, counterintuitively, accelerate decomposition via hydrolysis. Understanding this dual nature is critical for its proper handling and use.
Frequently Asked Questions (FAQs)
Here we address the most common queries received by our application support team.
Q1: My new bottle of 3,5-Dimethoxy-4-methylbenzoyl chloride has a pungent, acidic smell and fumes in the air. Is it decomposed? A: Not necessarily. Acyl chlorides readily react with atmospheric moisture to produce hydrochloric acid (HCl).[4] The fuming you observe is the HCl gas reacting with moisture in the air. While this indicates high reactivity, it doesn't automatically mean the bulk material is significantly decomposed. The key sign of decomposition is the presence of the corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid, which will appear as a solid precipitate or cause the material to become slushy or fully solidify if degradation is extensive.
Q2: What is the absolute best way to store this reagent for long-term stability? A: The key to stability is the rigorous exclusion of moisture. Store the reagent in its original container with the cap tightly sealed. For enhanced protection, wrap the cap and neck with Parafilm®. Place the sealed container inside a desiccator cabinet or a sealed secondary container (like a dry bag) containing a desiccant (e.g., silica gel). Storage under an inert atmosphere of nitrogen or argon is the gold standard.[5] Always store in a cool, dry, and well-ventilated area away from heat sources.[5][6]
Q3: I suspect my material has partially decomposed. Can I still use it? A: It depends on the extent of decomposition and the nature of your experiment. The primary decomposition product is 3,5-dimethoxy-4-methylbenzoic acid. This non-reactive solid can often be removed by filtration of a solution of the crude material in an inert solvent (e.g., anhydrous dichloromethane or toluene), provided the decomposition is minor. However, for high-purity applications or stoichiometric-sensitive reactions, it is highly recommended to purify the reagent before use. See the Purification Protocol below.
Q4: What solvents are compatible with 3,5-Dimethoxy-4-methylbenzoyl chloride? A: Only anhydrous, non-protic solvents should be used. Protic solvents like water, alcohols, and primary or secondary amines will react vigorously.[5][7]
Table 1: Solvent Compatibility Guide
| Recommended Solvents (Anhydrous) | Incompatible Solvents (Avoid) |
| Dichloromethane (DCM) | Water (H₂O) |
| Chloroform (CHCl₃) | Alcohols (e.g., Methanol, Ethanol) |
| Toluene | Primary & Secondary Amines (e.g., Diethylamine) |
| Tetrahydrofuran (THF)¹ | Formic Acid, Acetic Acid |
| Diethyl Ether¹ | Any protic or wet solvent |
¹Note on Ethers: While compatible, ethers can contain peroxide impurities. Use freshly distilled or inhibitor-free, anhydrous grades.
Q5: How can I quickly check the purity of my acyl chloride before starting a large-scale reaction? A: A simple derivatization test is effective. In a dry vial, dissolve a small sample (a few milligrams) of the acyl chloride in 0.5 mL of anhydrous dichloromethane. Add 1-2 equivalents of anhydrous methanol. Let it sit for 5-10 minutes. Analyze the resulting solution by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A pure sample will show complete conversion to the methyl 3,5-dimethoxy-4-methylbenzoate ester.[8] The presence of a significant amount of the starting carboxylic acid in a parallel blank sample (without methanol addition) indicates decomposition.
Troubleshooting Guide
Even with careful handling, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Yield in Acylation Reaction
| Potential Cause | Underlying Science | Recommended Solution |
| Decomposed Acyl Chloride | The primary decomposition product, the corresponding carboxylic acid, is unreactive under standard acylation conditions. | Purify the acyl chloride via vacuum distillation or filtration through a short plug of silica gel (if the acid is the only impurity). Always use freshly opened or recently purified material for best results.[9] |
| Wet Reagents or Solvents | Trace amounts of water will rapidly hydrolyze the acyl chloride, consuming it before it can react with your substrate. | Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Dry substrates and other reagents as appropriate for your reaction.[9] |
| Incompatible Substrate | Substrates with nucleophilic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, deactivating the ring for Friedel-Crafts acylation.[9] | Protect the -NH₂ or -OH groups before attempting the acylation reaction. Alternatively, use a different synthetic route that does not involve a Lewis acid catalyst. |
| Insufficient Catalyst (Friedel-Crafts) | Both the acyl chloride and the ketone product can complex with the Lewis acid catalyst (e.g., AlCl₃), sequestering it. A stoichiometric amount is often required.[9][10] | Use at least 1.1 equivalents of the Lewis acid catalyst. For some substrates, a larger excess may be necessary to drive the reaction to completion. |
Problem 2: Product is Contaminated with Starting Carboxylic Acid
| Potential Cause | Underlying Science | Recommended Solution |
| Incomplete Conversion to Acyl Chloride | The reaction of the carboxylic acid with the chlorinating agent (e.g., thionyl chloride) did not go to completion. | During synthesis, ensure sufficient equivalents of the chlorinating agent are used and that the reaction is heated for an adequate time to drive off all gaseous byproducts (SO₂ and HCl).[11][12] |
| Premature Quenching/Workup | Adding aqueous solutions to the reaction mixture before the acylation is complete will hydrolyze any remaining acyl chloride back to the carboxylic acid. | Monitor the reaction by TLC or another appropriate method until the limiting reagent is fully consumed before initiating the aqueous workup. |
| Hydrolysis During Purification | Exposure to atmospheric moisture or use of non-anhydrous solvents during purification steps (e.g., chromatography) can cause hydrolysis. | Perform purification steps under an inert atmosphere where possible. Use anhydrous solvents for chromatography and ensure drying agents are effective. |
Diagram 1: Primary Decomposition Pathway This diagram illustrates the primary hydrolytic decomposition pathway that must be prevented.
Caption: The reaction of the acyl chloride with water leads to an inactive carboxylic acid impurity.
Key Experimental Protocols
Protocol 1: Purification of Partially Decomposed Acyl Chloride
This protocol is designed to remove the primary impurity, 3,5-dimethoxy-4-methylbenzoic acid.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the crude acyl chloride to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous toluene or dichloromethane (approx. 2-3 mL per gram of crude material) and stir until all the liquid/oily acyl chloride has dissolved. The solid carboxylic acid impurity will remain suspended.
-
Filtration: Still under an inert atmosphere, filter the solution through a sintered glass funnel or a short plug of Celite®/anhydrous sodium sulfate to remove the solid carboxylic acid.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Final Purification (Optional but Recommended): For the highest purity, perform a short-path vacuum distillation of the resulting oil/solid. Collect the fraction at the appropriate boiling point.[13]
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere as described in the FAQs.
Protocol 2: Safe Quenching of Excess or Waste Acyl Chloride
This protocol must be performed in a well-ventilated fume hood.
-
Preparation: Place a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet (bubbler) in an ice-water bath. Add a suitable quenching solution (e.g., 1 M NaOH, or a 1:1 mixture of methanol and water) to the flask. Use a volume sufficient to fully neutralize the acyl chloride.
-
Dilution: Dilute the waste acyl chloride with an inert solvent (e.g., toluene) to moderate the reaction.
-
Slow Addition: Transfer the diluted acyl chloride solution to the dropping funnel. Add it dropwise to the stirred, cooled quenching solution. The rate of addition should be slow enough to control the exotherm and any gas evolution.[14][15]
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour to ensure the reaction is complete.
-
Neutralization & Disposal: Check the pH of the aqueous layer. If it is still acidic, add more base until it is neutral or slightly basic. Dispose of the neutralized mixture according to your institution's hazardous waste guidelines.[16]
Diagram 2: Troubleshooting Workflow for Failed Acylation Reactions A logical guide to diagnosing the root cause of a failed reaction.
Caption: A step-by-step decision tree for troubleshooting failed acylation reactions.
References
-
Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
-
Save My Exams (2026). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Available at: [Link]
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230. Available at: [Link]
- Google Patents (2012). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Reddit (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Available at: [Link]
-
Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
Wang, Z., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Chromatographic Science, 55(8), 826–832. Available at: [Link]
-
EPFL. Protocol for quenching reactive chemicals. Available at: [Link]
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Reddit (2019). [A level chemistry] testing for an acyl chloride. Available at: [Link]
-
LookChem. Purification of Benzoyl chloride. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]
-
Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4996–5019. Available at: [Link]
-
PubMed (2010). o-(Pentafluorobenzyloxycarbonyl)benzoyl Chloride: A Novel Electrophoric Derivatisation Reagent for Amino Compounds Designed for Negative Ion Chemical Ionisation Mass Spectrometry. Available at: [Link]
-
YouTube (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Available at: [Link]
-
KGROUP (2006). Quenching Reactive Substances. Available at: [Link]
-
ResearchGate. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at: [Link]
-
ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available at: [Link]
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. Available at: [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. Available at: [Link]
- Google Patents (2004). US6727384B1 - Method for purifying acid chlorides.
-
Chemistry LibreTexts (2023). Friedel-Crafts Reactions. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
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askIITians (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Available at: [Link]
- Google Patents (1933). US1906761A - Purification of organic acid chlorides.
-
Proceeding of International Conference on Drug Development of Natural Resources (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Available at: [Link]
-
Blog (2025). What are the reaction products of M-Toluoyl Chloride and alcohols? Available at: [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available at: [Link]
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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 3,5-Dimethoxy-4-methylbenzoyl Chloride
Welcome to the technical support center for 3,5-Dimethoxy-4-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in synthesis. The unique electronic and steric properties of this reagent necessitate a nuanced approach to catalyst selection and reaction optimization. This document provides in-depth, question-and-answer-based troubleshooting for its most common applications.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, and 3,5-Dimethoxy-4-methylbenzoyl chloride serves as an activated acylating agent. However, success hinges on the correct choice of catalyst and reaction conditions, especially when reacting with various aromatic substrates.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of an electron-rich arene (e.g., anisole, toluene) with 3,5-Dimethoxy-4-methylbenzoyl chloride?
For electron-rich arenes, milder Lewis acids are often sufficient and can prevent unwanted side reactions. While strong Lewis acids like Aluminum chloride (AlCl₃) are effective, they can sometimes lead to decomposition or undesired reactions with highly activated systems.
-
Recommendation: Start with milder Lewis acids such as Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), or metal triflates like Bismuth(III) triflate (Bi(OTf)₃).[1] These catalysts are often more tolerant of functional groups and can be used in catalytic amounts, which simplifies workup.
-
For Less Reactive Arenes: For moderately activated or unactivated arenes (like benzene or halobenzenes), the more potent AlCl₃ is typically required to drive the reaction to completion.[2]
-
"Greener" Alternatives: For process development and scale-up, consider reusable solid acid catalysts like Zeolite Hβ or Zinc oxide (ZnO).[1][3][4] These are environmentally friendlier and can be removed by simple filtration.[5]
Q2: My Friedel-Crafts reaction is not starting or is extremely sluggish. What are the likely causes?
This is a common issue, often pointing to catalyst deactivation or insufficient reactivity.
-
Moisture: This is the most frequent culprit. Lewis acids like AlCl₃ are extremely sensitive to moisture and will hydrolyze, rendering them inactive.[1][6] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and fresh, high-purity reagents.
-
Deactivated Aromatic Substrate: While your acyl chloride is activated, the reaction will fail if the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[5][7]
-
Substrate-Catalyst Interaction: If your aromatic substrate contains Lewis basic functional groups, such as amines (-NH₂) or alcohols (-OH), they will preferentially coordinate with the Lewis acid catalyst.[6][7] This deactivates both the catalyst and the aromatic ring.[1][6]
-
Low Temperature: Some reactions require heating to overcome the activation energy.[1] If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring by Thin Layer Chromatography (TLC).
Q3: I'm getting a low yield of my desired ketone. Why is this happening?
Low yields in Friedel-Crafts acylation are typically traced back to catalyst stoichiometry or premature termination of the reaction.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or a slight excess) of the Lewis acid catalyst .[1][8] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle.[1][5] Using only a catalytic amount will result in the reaction stopping once the catalyst is fully complexed with the product. A common practice is to use at least 1.1 equivalents of the catalyst.[7]
-
Poor Reagent Quality: The purity of the acyl chloride and the aromatic substrate is critical. Impurities can lead to side reactions and the formation of tarry mixtures.[1]
-
Premature Quenching: Ensure the reaction has proceeded to completion by monitoring via TLC before quenching with water or acid.
Catalyst Selection Guide for Friedel-Crafts Acylation
| Catalyst Type | Examples | Stoichiometry | Advantages | Disadvantages |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric (≥1 eq) | Highly effective for a broad range of substrates. | Highly moisture-sensitive; can require harsh workup conditions; may cause side reactions with activated arenes.[1] |
| Milder Lewis Acids | ZnCl₂, TiCl₄ | Stoichiometric | Good for activated arenes; can be more selective. | May not be effective for deactivated substrates. |
| "Greener" Catalysts | Metal Triflates (Bi(OTf)₃, Sc(OTf)₃), Zeolites, ZnO | Catalytic (e.g., 5-20 mol%) | Often reusable, require milder conditions, excellent for activated substrates.[1][4] | Higher initial cost; may not be suitable for all substrates. |
| Brønsted Acids | H₂SO₄, TfOH | Catalytic or Stoichiometric | Triflic acid (TfOH) is a very strong catalyst. | Can be highly corrosive; may lead to sulfonation as a side reaction.[1] |
Workflow: Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A decision tree for troubleshooting low yields.
Section 2: Esterification and Amidation
The high reactivity of the acyl chloride moiety in 3,5-Dimethoxy-4-methylbenzoyl chloride allows for efficient esterification and amidation, often without the need for strong catalysts. The primary challenge is managing the hydrogen chloride (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: Do I need a catalyst for the esterification of 3,5-Dimethoxy-4-methylbenzoyl chloride with an alcohol?
-
For Primary and Secondary Alcohols: Generally, no catalyst is required. The reaction is often fast at room temperature. However, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA) , is essential.[9] The base neutralizes the HCl byproduct, which would otherwise protonate the alcohol and halt the reaction.
-
For Tertiary Alcohols: These reactions are much slower due to steric hindrance. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside a stoichiometric base like TEA is highly recommended to accelerate the reaction.[10]
-
For Phenols: Similar to tertiary alcohols, phenols are less nucleophilic. Using a base like pyridine (which can also act as the solvent) or the TEA/DMAP combination is effective.
Q2: My amidation reaction is producing a white precipitate and giving a low yield. What's happening?
The white precipitate is almost certainly the hydrochloride salt of your starting amine. This occurs when the HCl byproduct is not effectively neutralized and instead protonates the unreacted amine, rendering it non-nucleophilic.[11]
-
Solution 1: Schotten-Baumann Conditions. This is a robust method for acylating amines. The reaction is run in a biphasic system, typically dichloromethane (DCM) and an aqueous solution of a base like 10% NaOH.[11] The HCl is neutralized in the aqueous phase, preventing salt formation.
-
Solution 2: Anhydrous Conditions with an Organic Base. Use an anhydrous aprotic solvent (e.g., DCM, THF) and add at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9] The base will scavenge the HCl as it is formed.[9]
Q3: How can I avoid hydrolysis of the 3,5-Dimethoxy-4-methylbenzoyl chloride during the reaction or workup?
Hydrolysis to the corresponding benzoic acid is a common side reaction.
-
During Reaction: Perform the reaction under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[11]
-
During Workup: When quenching the reaction, if your product is stable to base, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution. This will remove any unreacted acyl chloride and the acidic benzoic acid byproduct.[11]
Experimental Protocol: Amidation using Schotten-Baumann Conditions
This protocol describes a general procedure for the amidation of a primary amine.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3,5-Dimethoxy-4-methylbenzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the cold reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting amine by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any residual amine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide.[9]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[9]
Logical Relationship: Base Selection in Acylation Reactions
Caption: Base selection guide for esterification and amidation.
References
- Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
- Troubleshooting Friedel-Crafts acylation catalyst deactiv
- Technical Support Center: Friedel-Crafts Acyl
- Friedel–Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Friedel-Crafts Acyl
- EAS Reactions (3)
- Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
- Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem.com.
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
- 3,5-Dimethoxybenzoyl chloride 97 17213-57-9. Sigma-Aldrich.
- Cleaner Routes for Friedel-Crafts Acylation.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
- Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines. BenchChem.
- Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem.
- Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
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Technical Support Center: Overcoming Steric Hindrance in Reactions with 3,5-Dimethoxy-4-methylbenzoyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the challenges associated with the sterically hindered reagent, 3,5-Dimethoxy-4-methylbenzoyl chloride. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and successfully synthesize your target molecules.
Introduction: The Challenge of Steric Hindrance
3,5-Dimethoxy-4-methylbenzoyl chloride is a valuable building block in organic synthesis, frequently employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] However, the presence of two methoxy groups and a methyl group flanking the benzoyl chloride functionality introduces significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down or even preventing desired acylation reactions such as esterifications and amidations.[3][4][5][6]
This guide provides a systematic approach to diagnosing and solving common problems encountered when working with this sterically hindered acyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 3,5-Dimethoxy-4-methylbenzoyl chloride so slow or not proceeding at all?
A1: The primary reason is steric hindrance. The bulky methoxy and methyl groups on the aromatic ring physically block the incoming nucleophile from attacking the carbonyl carbon.[4][5] This increases the activation energy of the reaction. To overcome this, you may need to employ more forcing conditions, specialized catalysts, or more reactive reagents.
Q2: I'm observing a low yield of my desired ester/amide. What are the likely causes?
A2: Low yields can stem from several factors beyond steric hindrance. These include incomplete reaction, decomposition of starting materials or products, and loss of product during workup and purification.[7][8][9] It's also possible that the 3,5-Dimethoxy-4-methylbenzoyl chloride has degraded due to moisture.[10]
Q3: Are there alternative reagents I can use if 3,5-Dimethoxy-4-methylbenzoyl chloride is proving too unreactive?
A3: Yes. You can convert the corresponding carboxylic acid (3,5-Dimethoxy-4-methylbenzoic acid) into a more reactive species. For instance, forming an acyl fluoride, which is smaller than an acyl chloride, can sometimes be beneficial in sterically demanding couplings.[11] Alternatively, using peptide coupling reagents can be a highly effective strategy for amide bond formation.[12]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues.
Problem 1: Low or No Product Yield
A low or nonexistent yield is the most common issue. The following decision tree will guide you through a systematic troubleshooting process.
Caption: Decision tree for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality: 3,5-Dimethoxy-4-methylbenzoyl chloride is susceptible to hydrolysis.[10] Ensure it has been stored under anhydrous conditions. If in doubt, it is best to use a freshly opened bottle or synthesize it fresh from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.[1][13]
-
Assess the Nucleophile: If your alcohol or amine is also sterically bulky or has electron-withdrawing groups that reduce its nucleophilicity, the reaction will be even more challenging.
-
Employ Catalysis:
-
For Esterification: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[10]
-
For Amidation: While DMAP can be effective, other catalysts or coupling agents may be necessary for particularly difficult couplings.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature provides more energy to overcome the activation barrier. Reactions can be heated, sometimes up to 80-120°C, but monitor for decomposition.[14][15]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable. For some reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) may be beneficial.[16]
-
Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction progress over an extended period (24-48 hours) using an appropriate analytical technique like TLC or LC-MS.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.
Common Side Products and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| 3,5-Dimethoxy-4-methylbenzoic acid | Hydrolysis of the starting acyl chloride. | Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Anhydride Formation | Reaction of the acyl chloride with carboxylate (formed from hydrolysis). | Rigorously exclude water from the reaction mixture. |
| Products of Decomposition | Excessive heat or prolonged reaction times. | Optimize the reaction temperature and time by careful monitoring. Consider if a milder catalytic system could be effective at a lower temperature.[17] |
Advanced Strategies for Overcoming Steric Hindrance
If standard methods fail, the following advanced strategies can be employed.
Use of Potent Catalytic Systems
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA): This catalyst has been shown to promote very fast acylations of alcohols with benzoyl chlorides, even at low temperatures like -78°C.[17] TMEDA is thought to form a highly reactive complex with the acyl chloride.
-
Solid-Supported Catalysts: For Friedel-Crafts acylations, solid acid catalysts like zeolites (e.g., HBEA, HY) or supported metal oxides (e.g., In₂O₃/MCM-41) can be highly effective and offer the advantage of easier purification.[18][19][20]
Conversion to a More Reactive Acylating Agent
When the acyl chloride is not reactive enough, converting the parent carboxylic acid to a different activated species can be a powerful strategy.
-
Acyl Fluorides: These can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or XtalFluor-E. Acyl fluorides are often more reactive than acyl chlorides in sterically demanding environments and can lead to higher yields in amide coupling reactions.[11]
-
Peptide Coupling Reagents: For amide bond formation, a vast array of coupling reagents developed for peptide synthesis can be highly effective. Reagents like HATU, HBTU, and COMU are designed to facilitate couplings between sterically hindered amino acids and can be applied to other challenging amidation reactions.[21]
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol provides a general procedure for the esterification of a sterically hindered alcohol with 3,5-Dimethoxy-4-methylbenzoyl chloride.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq), anhydrous dichloromethane (DCM), and triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
In a separate flask, dissolve 3,5-Dimethoxy-4-methylbenzoyl chloride (1.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation
This protocol is adapted for coupling 3,5-Dimethoxy-4-methylbenzoic acid with a hindered or electron-deficient amine.[11]
-
To a dry flask under an inert atmosphere, add 3,5-Dimethoxy-4-methylbenzoic acid (1.0 eq), the amine (1.1 eq), and an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add a fluoride source such as cyanuric fluoride or XtalFluor-E (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture (e.g., to 80°C) and monitor its progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove salts and excess reagents.
-
Dry the organic layer, concentrate, and purify the amide product by chromatography.
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate method to overcome steric hindrance in your reaction.
Caption: Workflow for selecting a suitable synthetic method.
Conclusion
Reactions involving 3,5-Dimethoxy-4-methylbenzoyl chloride can be challenging due to significant steric hindrance. However, by systematically troubleshooting and employing the appropriate catalytic systems, optimized reaction conditions, or alternative activating agents, high yields of desired products can be achieved. This guide provides a comprehensive framework for diagnosing issues and implementing effective solutions in your synthetic endeavors.
References
-
ChemBK. (2024, April 9). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. Retrieved from ChemBK.com: [Link]
-
National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. Retrieved from: [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144. Retrieved from: [Link]
-
Martins, T. L. C., & Rodrigues, M. O. (2011). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from: [Link]
-
LibreTexts. (2024, September 30). Chemistry of Acid Halides. Retrieved from: [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. Retrieved from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from: [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from: [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 183-189. Retrieved from: [Link]
-
Douglas, C. J., et al. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from: [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from: [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from: [Link]
- Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from: [Link]
-
Sciencemadness.org. (n.d.). The Reactions of Aliphatic Acid Chlorides. Retrieved from: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from: [Link]
-
ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from: [Link]
-
American Chemical Society. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from: [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from: [Link]
-
ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from: [Link]
-
ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from: [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from: [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from: [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from: [Link]
-
Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. Retrieved from: [Link]
-
Quora. (2016, December 4). What produces steric hindrance? Retrieved from: [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from: [Link]
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Technical Support Center: Monitoring Reactions with 3,5-Dimethoxy-4-methylbenzoyl chloride
Welcome to the technical support center for monitoring reactions involving 3,5-Dimethoxy-4-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for effectively monitoring the progress of acylation reactions with this versatile reagent.
Introduction: Understanding the Reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride
3,5-Dimethoxy-4-methylbenzoyl chloride is a specialized acylating agent used in the synthesis of a variety of esters and amides. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.[1][2] A common side reaction is hydrolysis to the corresponding carboxylic acid, 3,5-Dimethoxy-4-methylbenzoic acid, which can occur if moisture is present in the reaction setup.[3][4][5][6] Therefore, maintaining anhydrous conditions is crucial for a successful reaction.[3][7][8]
Monitoring the reaction progress is essential to determine the optimal reaction time, maximize product yield, and minimize the formation of byproducts. The most common techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring an acylation reaction.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3,5-Dimethoxy-4-methylbenzoyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of chemical intermediates is paramount. 3,5-Dimethoxy-4-methylbenzoyl chloride is a key building block in the synthesis of a variety of complex molecules. Its purity and structural integrity, which are critical for the successful outcome of subsequent reactions, are most commonly verified by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride, placed in context with its structurally related analogs. This comparative approach not only facilitates a deeper understanding of its unique spectral features but also equips the researcher with the knowledge to interpret and troubleshoot spectra of similar compounds.
Understanding the ¹H NMR Spectrum of 3,5-Dimethoxy-4-methylbenzoyl Chloride: A Predicted Analysis
Due to the commercial unavailability of a published ¹H NMR spectrum for 3,5-Dimethoxy-4-methylbenzoyl chloride, this guide presents a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds. The rationale behind the predicted chemical shifts, multiplicities, and integration values is explained, providing a robust framework for its identification.
The structure of 3,5-Dimethoxy-4-methylbenzoyl chloride features a symmetrically substituted benzene ring. This symmetry is a key determinant of its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.10 - 7.30 | Singlet (s) | 2H |
| OCH₃ | ~3.80 - 3.90 | Singlet (s) | 6H |
| Ar-CH₃ | ~2.20 - 2.30 | Singlet (s) | 3H |
Causality Behind the Predicted Spectrum:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the plane of symmetry bisecting the molecule through the C-Cl bond and the C4-methyl group. Consequently, they are expected to appear as a single signal, a singlet, with an integration value of 2H. The electron-withdrawing nature of the benzoyl chloride group deshields these protons, shifting their resonance downfield into the aromatic region, likely between δ 7.10 and 7.30 ppm.
-
Methoxy Protons (OCH₃): The two methoxy groups are also chemically equivalent and are expected to produce a single, sharp singlet with an integration of 6H. Their position, ortho to the electron-withdrawing carbonyl group, will cause a downfield shift compared to anisole, likely in the δ 3.80 - 3.90 ppm range.
-
Methyl Protons (Ar-CH₃): The methyl group protons will appear as a singlet with an integration of 3H. Being attached to the aromatic ring, they will be slightly deshielded and are predicted to resonate around δ 2.20 - 2.30 ppm.
Comparative ¹H NMR Analysis: Structural Analogs
To appreciate the nuances of the ¹H NMR spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride, a comparison with its structural analogs is invaluable. Here, we examine the spectra of 3,5-dimethoxybenzoyl chloride and 4-methylbenzoyl chloride.
Comparative Table of ¹H NMR Data
| Compound | Ar-H (δ, ppm) | OCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) |
| 3,5-Dimethoxy-4-methylbenzoyl chloride (Predicted) | ~7.10 - 7.30 (s, 2H) | ~3.80 - 3.90 (s, 6H) | ~2.20 - 2.30 (s, 3H) |
| 3,5-Dimethoxybenzoyl chloride [1] | 7.19 (d, J=2.3 Hz, 2H), 6.74 (t, J=2.3 Hz, 1H) | 3.82 (s, 6H) | - |
| 4-Methylbenzoyl chloride [2] | 7.96 (d, J=8.4 Hz, 2H), 7.31 (d, J=8.4 Hz, 2H) | - | 2.46 (s, 3H) |
Analysis of Spectral Differences:
-
3,5-Dimethoxybenzoyl chloride: The absence of the methyl group at the 4-position removes the element of symmetry seen in our target molecule. This results in two distinct signals for the aromatic protons: a doublet for the two equivalent protons at C2 and C6, and a triplet for the proton at C4. The methoxy protons remain equivalent and appear as a single singlet.
-
4-Methylbenzoyl chloride: This compound displays a classic para-substituted pattern in the aromatic region, with two distinct doublets, each integrating to 2H. The absence of the electron-donating methoxy groups results in a more downfield shift for the aromatic protons compared to our target molecule. The methyl protons are also slightly more deshielded.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The reactive nature of acyl chlorides necessitates careful sample preparation to avoid hydrolysis and ensure spectral accuracy.
Step-by-Step Methodology:
-
Solvent Selection: Choose a dry, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is stored over molecular sieves to minimize water content.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 3,5-Dimethoxy-4-methylbenzoyl chloride directly into a clean, dry NMR tube.
-
Solvent Addition: Using a syringe, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Shimming: Once the sample is in the spectrometer, perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Causality in Protocol Design:
-
Dry Glassware and Solvent: Acyl chlorides readily react with water to form carboxylic acids. Using dry equipment and solvent is crucial to prevent the appearance of impurity peaks in the spectrum.
-
Inert Atmosphere: For highly sensitive samples, preparation under an inert atmosphere (e.g., in a glovebox) can further prevent degradation.
-
Appropriate Concentration: An optimal concentration ensures a good signal-to-noise ratio without causing line broadening.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the structural assignments, the following diagrams are provided.
Caption: A streamlined workflow for preparing an acyl chloride sample for ¹H NMR analysis.
Caption: Molecular structure of 3,5-Dimethoxy-4-methylbenzoyl chloride with key proton environments highlighted.
Conclusion
The ¹H NMR spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride is predicted to be simple and highly informative, characterized by three distinct singlets corresponding to the aromatic, methoxy, and methyl protons. This simplicity is a direct consequence of the molecule's symmetry. By comparing this predicted spectrum with those of its structural analogs, researchers can gain a deeper understanding of the subtle electronic effects that govern chemical shifts in substituted benzoyl chlorides. The provided experimental protocol offers a reliable method for obtaining high-quality spectra of this and other reactive acyl chlorides, ensuring accurate characterization for downstream applications in drug discovery and materials science.
References
-
PubChem. 4-Methylbenzoyl Chloride. National Institutes of Health. [Link]
Sources
A Comparative Guide to the ¹³C NMR Analysis of 3,5-Dimethoxy-4-methylbenzoyl Chloride
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple spectral interpretation. It delves into the underlying principles of substituent effects on chemical shifts and presents a robust comparative analysis against structurally related molecules. Furthermore, it furnishes a detailed experimental protocol to ensure the acquisition of high-fidelity, reproducible data.
Introduction: The Structural Significance of 3,5-Dimethoxy-4-methylbenzoyl Chloride
3,5-Dimethoxy-4-methylbenzoyl chloride is a specialized acylating agent and a valuable building block in organic synthesis. Its precise structure, featuring a sterically hindered and electronically rich aromatic ring, dictates its reactivity and potential applications. ¹³C NMR spectroscopy is an indispensable tool for verifying its molecular structure, assessing purity, and understanding the electronic environment of each carbon atom. The unique substitution pattern—two electron-donating methoxy groups, a weakly electron-donating methyl group, and a powerful electron-withdrawing acyl chloride group—creates a distinct and predictable pattern of chemical shifts that this guide will explore in detail.
Theoretical Principles: Predicting Chemical Shifts in Substituted Aromatics
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In aromatic systems, the δ value of a given carbon is primarily influenced by the electronic effects (both inductive and resonance) of the substituents attached to the ring.[1][2]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups are EDGs. They increase electron density on the aromatic ring, particularly at the ortho and para positions, through the resonance effect. This increased electron density "shields" the carbon nuclei, causing their signals to shift upfield (to a lower ppm value).[3]
-
Electron-Withdrawing Groups (EWGs): The acyl chloride (-COCl) group is a potent EWG. It withdraws electron density from the ring through both induction and resonance. This "deshielding" effect causes the attached carbon (ipso-carbon) and other carbons in the ring to shift downfield (to a higher ppm value).[4] The carbonyl carbon of the acyl chloride itself is highly deshielded and appears far downfield, typically in the 165-170 ppm range.[5][6]
By understanding these fundamental substituent effects, we can predict the ¹³C NMR spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride with high accuracy and assign each signal to its corresponding carbon atom.
Spectral Analysis and Comparative Data
While a publicly available, fully assigned experimental spectrum for 3,5-Dimethoxy-4-methylbenzoyl chloride is not readily found, we can construct a highly reliable predicted spectrum. This prediction is based on the known ¹³C NMR data of simpler, related molecules, which serve as our comparative benchmarks.
The following diagram illustrates the logical relationship between the substituents and their effect on the aromatic ring's electron density, which is the basis for predicting the chemical shifts.
Caption: Substituent effects on the aromatic ring of the target molecule.
Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm)
The table below compares the predicted chemical shifts for our target molecule with experimental data from key reference compounds. All reference data are sourced from publicly available spectral databases.
| Carbon Atom | 3,5-Dimethoxy-4-methylbenzoyl chloride (Predicted) | Benzoyl chloride[7][8] | Toluene[9] | Anisole[10][11] |
| C=O | ~168 | 168.3 | - | - |
| C1 (ipso to COCl) | ~133 | 134.9 | - | - |
| C2, C6 | ~108 | 128.8 | 129.2 (ortho) | 114.1 (ortho) |
| C3, C5 (ipso to OCH₃) | ~160 | 128.8 | 128.4 (meta) | 159.9 (ipso) |
| C4 (ipso to CH₃) | ~125 | 133.4 (para) | 137.7 (ipso) | 120.6 (para) |
| -OCH₃ | ~56 | - | - | 54.8 |
| -CH₃ | ~10 | - | 21.3 | - |
Analysis of the Predicted Spectrum:
-
Carbonyl Carbon (C=O): Expected around 168 ppm . The acyl chloride carbonyl carbon is significantly deshielded, and its chemical shift is comparable to that of benzoyl chloride.[4][7]
-
C1 (ipso-COCl): Predicted near 133 ppm . This carbon is deshielded by the attached acyl chloride group.
-
C3 and C5 (ipso-OCH₃): These carbons are the most deshielded in the aromatic region, predicted around 160 ppm . The direct attachment to the electronegative oxygen of the methoxy groups causes a strong downfield shift, similar to the ipso-carbon in anisole.[10][11] Due to molecular symmetry, C3 and C5 are chemically equivalent and produce a single signal.
-
C2 and C6: Predicted to be the most shielded aromatic carbons, around 108 ppm . They are ortho to the powerful electron-donating methoxy groups and meta to the acyl chloride. The strong shielding effect of the methoxy groups dominates, pushing this signal significantly upfield.[3] Again, symmetry renders them equivalent.
-
C4 (ipso-CH₃): Predicted around 125 ppm . This carbon is para to the acyl chloride and flanked by two methoxy groups. Its chemical shift is a balance of these competing effects.
-
Methoxy Carbons (-OCH₃): Expected around 56 ppm , consistent with the chemical shift for the methoxy carbon in anisole.[10] The two methoxy groups are equivalent.
-
Methyl Carbon (-CH₃): Predicted to be the most upfield signal, around 10 ppm . The steric compression from the two adjacent methoxy groups likely pushes this signal further upfield compared to the methyl carbon in toluene (21.3 ppm).[9]
Experimental Protocol for High-Fidelity ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum, especially for identifying quaternary carbons which have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, requires careful setup.[1] The following protocol is designed to be a self-validating system for obtaining reproducible and accurate data.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of high-purity 3,5-Dimethoxy-4-methylbenzoyl chloride.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent, and its residual peak at 77.16 ppm can be used for chemical shift referencing.[12]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[13]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹³C nucleus to ensure maximum sensitivity.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Select a standard proton-decoupled ¹³C pulse program, such as zgpg30 on Bruker instruments. This uses a 30° pulse angle, which is a good compromise for observing both protonated and quaternary carbons in a reasonable time.[14][15]
-
Key Parameter: Set an adequate relaxation delay (D1) of 2 to 5 seconds. This is critical to allow the slow-relaxing quaternary carbons (C1, C3, C4, C5) to fully return to equilibrium before the next pulse, ensuring their signals are not attenuated.
-
Set the number of scans (NS) to 1024 or higher to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).[1]
-
Begin data acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, apply an exponential line broadening factor (e.g., LB = 1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Identify and label the chemical shifts of all peaks.
-
Conclusion
The ¹³C NMR spectrum of 3,5-Dimethoxy-4-methylbenzoyl chloride provides a clear and unambiguous fingerprint of its molecular structure. The combination of strong electron-donating methoxy groups and a potent electron-withdrawing acyl chloride group results in a wide dispersion of signals in the aromatic region, from approximately 108 ppm to 160 ppm. By comparing these predicted shifts with data from simpler, analogous compounds like benzoyl chloride, anisole, and toluene, each carbon atom can be confidently assigned. Adherence to the detailed experimental protocol outlined ensures the acquisition of high-quality, reliable data, which is fundamental for structural verification and quality control in a research and development setting.
References
-
K. M. G., et al. (1976). ¹³C nmr studies: viii. ¹³c spectra of some substituted anisoles. Canadian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]
- Smith, W. B., et al. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance.
-
W. T., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
- Amass, A. J., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones. Available at: [Link]
-
SpectraBase. Benzoylchloride - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. Anisole - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shift Table. Available at: [Link]
-
Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. Available at: [Link]
-
Anasazi Instruments. (2023). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Available at: [Link]
-
Larive, C. K., et al. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy Explained. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The following analysis is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel molecules and impurities. We will dissect the influence of the dimethoxy and methyl substitutions on the fragmentation of the benzoyl chloride core, offering a clear rationale for the expected mass spectrum. This guide will compare the predicted data for our topic compound against three key alternatives: the unsubstituted parent Benzoyl chloride , the regioisomeric 3,4-Dimethoxybenzoyl chloride , and the closely related 3,5-Dimethoxybenzoyl chloride .
Core Principles: The Fragmentation of Benzoyl Chlorides
Under electron ionization (EI), benzoyl chloride and its derivatives undergo characteristic fragmentation, primarily driven by the stability of the resulting acylium and phenyl cations. The primary cleavage event is typically the loss of the chlorine radical to form the benzoyl cation. Subsequent loss of a neutral carbon monoxide (CO) molecule yields the corresponding phenyl cation. Substituents on the aromatic ring play a critical role in directing further fragmentation, either by stabilizing the resulting ions or by providing alternative fragmentation pathways.
Predicted Fragmentation of 3,5-Dimethoxy-4-methylbenzoyl Chloride
The molecular formula for 3,5-Dimethoxy-4-methylbenzoyl chloride is C₁₀H₁₁ClO₃, with a molecular weight of approximately 214.65 g/mol .[1] The presence of chlorine will result in a characteristic M+2 isotopic peak at roughly a 3:1 ratio to the molecular ion peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
The fragmentation cascade is predicted to be initiated by the loss of the chlorine radical, a highly favored pathway for acyl chlorides. The presence of two electron-donating methoxy groups will stabilize the resulting acylium ion. The methyl group further contributes to this stability. Subsequent fragmentation is expected to proceed through losses of methyl radicals from the methoxy groups and the loss of carbon monoxide.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Predicted EI-MS Fragmentation of 3,5-Dimethoxy-4-methylbenzoyl chloride."
Comparative Analysis of Fragmentation Patterns
To validate our predictions and understand the subtle effects of substituent positioning, we will compare the expected fragmentation of 3,5-Dimethoxy-4-methylbenzoyl chloride with the known fragmentation of Benzoyl chloride, 3,4-Dimethoxybenzoyl chloride, and 3,5-Dimethoxybenzoyl chloride.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Major Fragments |
| 3,5-Dimethoxy-4-methylbenzoyl chloride | 214/216 (Predicted) | 179, 164, 151, 149 | Loss of Cl•, followed by sequential loss of CH₃• and/or CO. |
| Benzoyl chloride | 140/142 | 105, 77 | Formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) after loss of CO.[2][3][4][5] |
| 3,4-Dimethoxybenzoyl chloride | 200/202 | 165, 150, 137 | Loss of Cl• to form the acylium ion (m/z 165), followed by loss of a methyl radical (m/z 150) or CO.[6][7] |
| 3,5-Dimethoxybenzoyl chloride | 200/202 | 165, 137, 122 | Loss of Cl• to form the acylium ion (m/z 165), followed by loss of CO (m/z 137) or a methyl radical and then CO.[8][9][10] |
The comparison highlights the influence of the substituents on the stability of the fragment ions. The additional methyl group in our target compound is expected to lead to a more stable acylium ion at m/z 179 compared to the m/z 165 ion from the dimethoxybenzoyl chlorides.
Experimental Protocols
For the analysis of 3,5-Dimethoxy-4-methylbenzoyl chloride and its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended technique due to the volatility and thermal stability of these compounds.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a dry, aprotic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for the GC-MS analysis of benzoyl chlorides."
Conclusion
The mass spectrometric behavior of 3,5-Dimethoxy-4-methylbenzoyl chloride can be reliably predicted through the established fragmentation patterns of related benzoyl chloride derivatives. The dominant fragmentation pathways are expected to be the initial loss of the chlorine radical to form a stable acylium ion at m/z 179, followed by sequential losses of methyl radicals and carbon monoxide. This guide provides a comprehensive framework for the identification and structural elucidation of this compound and serves as a valuable resource for researchers working with substituted aromatic compounds. The provided experimental protocol offers a robust starting point for method development, ensuring accurate and reproducible results.
References
-
NIST. Benzoyl chloride - Mass spectrum (electron ionization). [Link]
-
PubChem. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405. [Link]
-
NIST. Benzoyl chloride. [Link]
-
SpectraBase. Benzoylchloride - Optional[MS (GC)] - Spectrum. [Link]
-
NIST. Benzoyl chloride, 4-methyl-. [Link]
-
NIST. 3,4-Dimethoxybenzoyl chloride. [Link]
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]
-
Analytice. Benzoyl chloride - analysis. [Link]
-
ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
-
NIST. 3,4-Dimethoxybenzoyl chloride - Mass spectrum (electron ionization). [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
-
ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
-
ChemBK. 3,5-Dimethoxy-4-methylbenzoyl chloride salt. [Link]
-
ResearchGate. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]
-
LookChem. 4-Methylbenzoyl chloride. [Link]
-
NIST. 3,5-Dimethoxybenzoyl chloride. [Link]
-
NIST. Benzoyl chloride, 4-methoxy-. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
NIST. 3,5-Dimethoxybenzoyl chloride. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]
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A Researcher's Guide to the FT-IR Analysis of 3,5-Dimethoxy-4-methylbenzoyl Chloride: A Comparative Spectral Interpretation
For researchers, scientists, and drug development professionals, understanding the structural nuances of acylating agents is paramount for precise molecular design and synthesis. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-dimethoxy-4-methylbenzoyl chloride, a key building block in various synthetic pathways. By comparing its spectral features with those of relevant alternatives, this document offers a practical framework for compound identification, purity assessment, and reaction monitoring.
The Significance of FT-IR in Acyl Chloride Characterization
FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It probes the vibrational modes of chemical bonds, providing a unique "fingerprint" of the functional groups present. For acyl chlorides, the most prominent and diagnostic absorption band arises from the carbonyl (C=O) group stretching vibration. The position of this band is exquisitely sensitive to the electronic environment, making FT-IR an ideal technique to discern subtle structural variations among different benzoyl chloride derivatives.
The high reactivity of the acyl chloride functional group necessitates careful handling during sample preparation to avoid hydrolysis. The presence of a broad absorption band in the 3500-2500 cm⁻¹ region would indicate O-H stretching from the corresponding carboxylic acid, signaling sample degradation.
Predicted FT-IR Spectrum of 3,5-Dimethoxy-4-methylbenzoyl Chloride
While a publicly available experimental spectrum for 3,5-dimethoxy-4-methylbenzoyl chloride is not readily found in common spectral databases, its key FT-IR absorption bands can be predicted with high confidence based on the analysis of structurally related compounds. The primary regions of interest are the carbonyl stretching frequency, C-O stretching of the methoxy groups, C-H stretching and bending of the aromatic ring and methyl group, and the C-Cl stretching frequency.
Comparative Spectral Analysis: Unraveling Substituent Effects
To understand the unique spectral signature of 3,5-dimethoxy-4-methylbenzoyl chloride, a comparison with simpler, commercially available benzoyl chloride derivatives is instructive. The electronic effects of the methoxy and methyl substituents on the benzene ring directly influence the vibrational frequency of the carbonyl group.
| Compound | Key Substituents | Typical C=O Stretching Frequency (cm⁻¹) | Electronic Effect of Substituents |
| Benzoyl Chloride | None | ~1775 and ~1733 (doublet) | Reference compound |
| 3-Methylbenzoyl Chloride | -CH₃ (meta) | Not specified, but expect minor shift | Weakly electron-donating (inductive) |
| 4-Methylbenzoyl Chloride | -CH₃ (para) | Not specified, but expect minor shift | Weakly electron-donating (inductive and hyperconjugation) |
| 3-Methoxybenzoyl Chloride | -OCH₃ (meta) | Not specified, but expect a shift | Electron-withdrawing (inductive) and electron-donating (resonance) |
| 3,5-Dimethoxybenzoyl Chloride | Two -OCH₃ (meta) | Not specified, but expect a cumulative effect | Primarily electron-withdrawing (inductive) from two groups |
| 3,5-Dimethoxy-4-methylbenzoyl Chloride | Two -OCH₃, One -CH₃ | Predicted ~1770-1780 cm⁻¹ | Combined electron-withdrawing and donating effects |
Causality behind Spectral Shifts:
The carbonyl stretching frequency in acyl chlorides is primarily governed by two opposing electronic effects: the inductive effect and the resonance effect. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon through the sigma bond (inductive effect), which strengthens the C=O bond and increases its vibrational frequency to a higher wavenumber compared to ketones or aldehydes.[1][2]
In substituted benzoyl chlorides, electron-donating groups on the aromatic ring can engage in resonance with the carbonyl group, which introduces more single-bond character to the C=O bond, thereby weakening it and lowering the stretching frequency. Conversely, electron-withdrawing groups tend to increase the C=O stretching frequency.
For 3,5-dimethoxy-4-methylbenzoyl chloride, the two meta-methoxy groups exert a significant electron-withdrawing inductive effect, which would be expected to increase the carbonyl stretching frequency. The para-methyl group is weakly electron-donating. The interplay of these effects will determine the final position of the C=O band. The infrared carbonyl band of benzoyl chloride itself often appears as a doublet, a phenomenon that has been attributed to intramolecular vibrations or Fermi resonance.[3][4] This doublet is also observed in many ring-substituted benzoyl chlorides.[3]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of 3,5-dimethoxy-4-methylbenzoyl chloride. Given the compound's reactivity, an Attenuated Total Reflectance (ATR) FT-IR setup is recommended as it requires minimal sample preparation.
Materials and Equipment:
-
3,5-Dimethoxy-4-methylbenzoyl chloride (synthesized via reaction of 3,5-dimethoxy-4-methylbenzoic acid with a chlorinating agent like thionyl chloride)[5]
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Gloves and safety glasses
-
Dry nitrogen or argon source (for purging the sample compartment)
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and dry.
-
Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small, representative amount of the solid 3,5-dimethoxy-4-methylbenzoyl chloride onto the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹ for routine analysis.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be automatically background-corrected.
-
Use the spectrometer software to identify the peak positions (in cm⁻¹) of the key absorption bands.
-
Compare the obtained spectrum with the predicted vibrational frequencies and the spectra of related compounds for confirmation.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane or chloroform) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before the next measurement.
-
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of 3,5-dimethoxy-4-methylbenzoyl chloride.
Caption: Workflow for acquiring an ATR FT-IR spectrum.
Conclusion
The FT-IR spectrum of 3,5-dimethoxy-4-methylbenzoyl chloride is characterized by a strong carbonyl absorption at a high wavenumber, influenced by the electronic effects of its substituents. A comparative analysis with other benzoyl chlorides provides valuable insights into structure-spectrum correlations. By following a robust experimental protocol, researchers can obtain high-quality spectral data for accurate compound identification and for monitoring the progress of reactions involving this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). 4-Methylbenzoyl Chloride. [Link]
-
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]
-
Canadian Science Publishing. (n.d.). PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. [Link]
-
YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]
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ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. [Link]
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-
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-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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A Comparative Guide to the Purity Analysis of 3,5-Dimethoxy-4-methylbenzoyl Chloride by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical determinant of reaction yield, impurity profiles, and the overall quality of the final product. 3,5-Dimethoxy-4-methylbenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its inherent reactivity, characteristic of acyl chlorides, necessitates robust analytical methods to accurately determine its purity and identify potential impurities. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization strategy.
The Analytical Challenge: Reactivity and Impurity Profile
The primary challenge in the analysis of 3,5-Dimethoxy-4-methylbenzoyl chloride lies in its susceptibility to hydrolysis. The acyl chloride functional group readily reacts with moisture to form the corresponding carboxylic acid, 3,5-Dimethoxy-4-methylbenzoic acid. This is often the principal impurity. Other potential impurities can arise from the synthesis process, which typically involves the reaction of 3,5-Dimethoxy-4-methylbenzoic acid with a chlorinating agent like thionyl chloride.[1] These can include unreacted starting material and byproducts from side reactions.
Therefore, a reliable purity analysis method must not only be able to quantify the main component but also effectively separate and detect these potential impurities. The choice of analytical technique is pivotal and depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.
Method 1: Direct Purity Analysis by Reverse-Phase HPLC-UV
High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of many acyl chlorides with careful sample handling.[2] A reverse-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is ideal for separating the relatively nonpolar 3,5-Dimethoxy-4-methylbenzoyl chloride from its more polar hydrolysis product.[3][4]
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for a wide range of aromatic compounds.[5] Its nonpolar nature allows for strong interaction with the benzoyl chloride derivative.
-
Mobile Phase: A gradient of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC.[3][4] Acetonitrile is a good organic solvent for the analyte, while water provides the polarity needed for the separation. The use of a gradient allows for the efficient elution of both the less polar analyte and any more polar impurities within a reasonable timeframe. The addition of a small amount of acid, like phosphoric or formic acid, can improve peak shape and reproducibility by suppressing the ionization of any acidic impurities.[3]
-
Sample Preparation: Due to the high reactivity of the analyte with water, it is crucial to use an anhydrous aprotic solvent for sample preparation. Anhydrous acetonitrile is an excellent choice as it is compatible with the mobile phase and minimizes the risk of hydrolysis during sample preparation.[6] Samples should be prepared fresh and analyzed promptly.
-
Detection: The aromatic ring and carbonyl group in 3,5-Dimethoxy-4-methylbenzoyl chloride provide strong UV absorbance, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-PDA detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,5-Dimethoxy-4-methylbenzoyl chloride sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Analyze immediately.
Caption: Workflow for HPLC-UV Purity Analysis.
Method 2: GC-MS with Derivatization for Enhanced Specificity
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[7] However, the direct analysis of reactive acyl chlorides by GC is challenging due to their thermal lability and potential for degradation in the hot injector port.[8] A common and effective strategy to overcome this is to derivatize the acyl chloride into a more stable and volatile compound prior to analysis.[9] This approach, coupled with the high specificity of a mass spectrometric detector, provides an excellent method for both quantification and unambiguous identification of impurities.
Rationale for Experimental Choices
-
Derivatization: The acyl chloride is converted to a more stable ester by reacting it with an alcohol, such as methanol or ethanol. The resulting methyl or ethyl ester is more volatile and thermally stable, making it suitable for GC analysis.[10] This derivatization step is crucial for obtaining accurate and reproducible results.
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good general-purpose column for separating a wide range of aromatic compounds.[8]
-
Mass Spectrometry (MS) Detection: MS detection offers unparalleled specificity, allowing for the positive identification of the main component and any impurities based on their unique mass spectra.[11] This is particularly valuable for identifying unknown impurities that may be present in the sample.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
2. Derivatization Procedure:
-
In a fume hood, add approximately 10 mg of the 3,5-Dimethoxy-4-methylbenzoyl chloride sample to a vial.
-
Add 1 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine, a few drops) to facilitate the reaction.
-
Cap the vial and allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.
-
The resulting solution containing the methyl 3,5-dimethoxy-4-methylbenzoate can be directly analyzed.
3. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Caption: Workflow for GC-MS Purity Analysis with Derivatization.
Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS with Derivatization |
| Analyte State | Liquid phase, direct analysis | Gas phase, requires derivatization |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | High, dependent on UV absorbance | Very high, especially in selected ion monitoring (SIM) mode |
| Impurity Identification | Tentative, based on comparison with standards | Confident, based on mass spectral library matching |
| Analysis Time | Typically 15-20 minutes per sample | Can be faster, around 10-15 minutes per sample |
| Sample Throughput | High, suitable for routine QC | Moderate, derivatization step adds time |
| Cost & Complexity | Lower instrument cost, simpler operation | Higher instrument cost, more complex operation |
Discussion and Recommendations
Both HPLC-UV and GC-MS with derivatization are powerful and reliable methods for the purity assessment of 3,5-Dimethoxy-4-methylbenzoyl chloride. The choice of method should be guided by the specific analytical needs.
For routine quality control , where the primary objective is to determine the purity of the main component and quantify known impurities (such as the starting carboxylic acid), HPLC-UV is often the more straightforward and efficient choice . It avoids the extra sample preparation step of derivatization and is generally a more cost-effective technique.
When the identification of unknown impurities is crucial , or if a higher degree of specificity is required for regulatory submissions or in-depth process understanding, the GC-MS method with derivatization is superior . The mass spectral data provides a much higher level of confidence in the identification of components, which is invaluable for impurity profiling and troubleshooting synthesis issues.
For a comprehensive characterization of the purity profile, employing both methods orthogonally can provide the most complete picture. HPLC can provide a quantitative assessment of the major components, while GC-MS can be used to identify and confirm the structure of any minor impurities.
Conclusion
The purity analysis of the reactive intermediate 3,5-Dimethoxy-4-methylbenzoyl chloride requires careful consideration of the analytical methodology. A well-developed reverse-phase HPLC-UV method offers a robust and efficient approach for routine quality control, providing accurate quantification of the main component and its primary hydrolysis impurity. For applications demanding higher specificity and the unambiguous identification of unknown impurities, a GC-MS method with a prior derivatization step is the preferred choice. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and integrity of this important chemical intermediate.
References
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SIELC. (n.d.). Separation of Benzoyl chloride, 4-pentyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
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Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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da Silva, A. P., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 8(3), 545-553. Retrieved from [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
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Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]
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Vdovin, V. A., et al. (2011). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. Retrieved from [Link]
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Król, M., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH. Retrieved from [Link]
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Zhang, Z., & Liang, F. (2021). Detection of aristolochic acids based on chemical derivatization and GC–MS/MS. PDF. Retrieved from [Link]
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Vessman, J. (2000). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]
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Hishta, C., & Bomstein, J. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 62(4), 643-645. Retrieved from [Link]
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Kostiainen, R., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2390-2398. Retrieved from [Link]
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Zenkevich, I. G. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]
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Chromatography Forum. (2005). chloro-benzoyl chloride impurity or assay method. Retrieved from [Link]
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A Comparative Guide to Acylating Agents: Profiling 3,5-Dimethoxy-4-methylbenzoyl Chloride Against Common Alternatives
Abstract
Acylation is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and scope. This guide provides an in-depth comparison of 3,5-Dimethoxy-4-methylbenzoyl chloride, a sterically hindered and electron-rich aromatic acylating agent, with three widely used alternatives: the parent compound benzoyl chloride, the highly reactive aliphatic acetyl chloride, and the exceptionally powerful trifluoroacetic anhydride (TFAA). We will explore the theoretical underpinnings of their reactivity, present comparative data, and provide validated experimental protocols to guide researchers in making informed decisions for their synthetic challenges.
Introduction to Acylation: The Art of the Acyl Group Transfer
Acylation is a fundamental transformation involving the transfer of an acyl group (R-C=O) to a nucleophile. In the context of drug development and synthetic chemistry, this reaction is most frequently employed for the formation of robust amide and ester bonds. Acyl chlorides (R-COCl) are among the most reactive carboxylic acid derivatives, valued for their high efficiency.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion.[1]
The overall transformation for an amine is: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻
A base, typically a tertiary amine like triethylamine or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[2] The choice of the "R" group on the acyl chloride profoundly impacts its reactivity and selectivity, a concept we will explore in detail.
Profiles of the Acylating Agents
This guide focuses on four agents representing a spectrum of reactivity and structural diversity.
-
3,5-Dimethoxy-4-methylbenzoyl Chloride (Focus Agent): An aromatic acyl chloride featuring two electron-donating methoxy groups and a methyl group. These substituents increase electron density on the aromatic ring and, through resonance and induction, on the carbonyl carbon. This is expected to decrease its electrophilicity compared to unsubstituted benzoyl chloride.
-
Benzoyl Chloride (Baseline Aromatic): The archetypal aromatic acyl chloride. It serves as the primary benchmark against which substituted analogues are measured. Its reactivity is a balance of the phenyl ring's inductive withdrawal and the potential for resonance stabilization.[1]
-
Acetyl Chloride (High-Reactivity Aliphatic): A small, highly reactive aliphatic acyl chloride. The absence of a bulky, electron-delocalizing aromatic ring makes its carbonyl carbon highly electrophilic and sterically accessible. It is known for rapid, often exothermic, reactions.[3]
-
Trifluoroacetic Anhydride (TFAA) (Extreme-Reactivity Agent): An acid anhydride, not an acyl chloride, but one of the most powerful acylating agents used in synthesis.[4] The potent electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbons exceptionally electrophilic, enabling the acylation of even very weak nucleophiles.[5]
Comparative Analysis: A Deep Dive into Reactivity and Selectivity
The efficacy of an acylating agent is defined by its reactivity, selectivity, and handling characteristics. The electronic and steric nature of the acyl group's substituent is the primary determinant of its performance.
Electronic Effects and Reactivity
The rate-determining step in many acylations is the nucleophilic attack on the carbonyl carbon.[6] The more electrophilic (i.e., electron-poor) this carbon is, the faster the reaction.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) push electron density towards the carbonyl carbon. This reduces its partial positive charge, making it less attractive to nucleophiles and thus decreasing reactivity.[1][7]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the carbonyl carbon, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[8][9]
Based on this principle, we can predict a general reactivity hierarchy:
Trifluoroacetic Anhydride > Acetyl Chloride > Benzoyl Chloride > 3,5-Dimethoxy-4-methylbenzoyl Chloride
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];
} caption="Figure 1: Predicted reactivity based on electronic effects."
This attenuated reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is not a disadvantage; rather, it is a feature that can be exploited for enhanced selectivity in complex molecules.
Data Presentation
The following table summarizes key properties and provides representative reactivity data to quantify these electronic effects.
| Table 1: Comparison of Physical and Electronic Properties of Acylating Agents | ||||
| Property | 3,5-Dimethoxy-4-methylbenzoyl Chloride | Benzoyl Chloride | Acetyl Chloride | Trifluoroacetic Anhydride (TFAA) |
| Structure | (CH₃O)₂(CH₃)C₆H₂COCl | C₆H₅COCl | CH₃COCl | (CF₃CO)₂O |
| Molecular Wt. | 214.65 g/mol | 140.57 g/mol | 78.50 g/mol | 210.03 g/mol |
| Boiling Point | ~165 °C (15 mmHg) | 197.2 °C | 52 °C | 39.5 °C |
| Key Electronic Feature | Strong EDGs (+M, +I) | Phenyl group (net weak withdrawal) | Weak EDG (+I) | Strong EWG (-I) |
| Relative Reactivity | Lowest | Moderate | High | Highest |
| Handling Notes | Solid/liquid, moisture sensitive | Liquid, lachrymator, moisture sensitive | Volatile liquid, highly corrosive, reacts violently with water | Highly volatile liquid, extremely corrosive, reacts violently with water[10] |
Chemoselectivity
In molecules with multiple nucleophilic sites, such as amino alcohols, chemoselectivity becomes paramount. Generally, amines are more nucleophilic than alcohols and will react preferentially. However, a highly reactive and unselective agent like acetyl chloride or TFAA may acylate both functional groups.[11]
The lower reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride can be a significant advantage here. By providing less kinetic energy to the system (e.g., running the reaction at lower temperatures), it is more likely to react only with the most nucleophilic site (the amine), leaving the alcohol untouched. This controlled reactivity minimizes the need for protecting group strategies, streamlining synthetic routes.[12] Conversely, achieving selective O-acylation in the presence of an amine often requires acidic conditions to protonate and "protect" the amine, thereby deactivating it towards acylation.[13]
Experimental Section: Protocols & Rationale
To provide a practical comparison, we present protocols for the acylation of a model primary amine, benzylamine. The formation of the corresponding amide, N-benzylbenzamide, is a robust and well-documented transformation.[2]
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Figure 2: General workflow for amine acylation."
Protocol 1: Acylation with 3,5-Dimethoxy-4-methylbenzoyl Chloride
-
Rationale: Due to its lower reactivity, this reaction may require slightly longer reaction times or gentle warming to proceed to completion. The standard use of triethylamine as an HCl scavenger is employed.
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and stir the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 3,5-dimethoxy-4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
-
Protocol 2: Acylation with Benzoyl Chloride
-
Rationale: This is the benchmark reaction. Conditions are standard and the reaction is typically efficient and complete within a couple of hours at room temperature.[14]
-
Procedure:
-
Follow steps 1-4 as in Protocol 1, using benzoyl chloride (1.05 eq).
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Follow workup and purification steps 6-8 as in Protocol 1.
-
Protocol 3: Acylation with Acetyl Chloride
-
Rationale: Acetyl chloride is highly reactive and volatile. The reaction is very fast and exothermic. Dropwise addition at 0 °C is critical to control the reaction rate and prevent side reactions.
-
Procedure:
-
Follow steps 1-3 as in Protocol 1.
-
Add acetyl chloride (1.05 eq) dropwise very slowly to the cooled amine solution. Significant fuming (HCl) will be observed.
-
The reaction is often complete by the end of the addition. Stir for an additional 15-30 minutes at 0 °C.
-
Follow workup and purification steps 6-8 as in Protocol 1.
-
| Table 2: Representative Outcomes for the Acylation of Benzylamine | ||||
| Parameter | 3,5-Dimethoxy-4-methylbenzoyl Chloride | Benzoyl Chloride | Acetyl Chloride | Trifluoroacetic Anhydride (TFAA) |
| Typical Reaction Time | 2 - 4 hours | 1 - 2 hours | < 30 minutes | < 10 minutes |
| Exothermicity | Low | Moderate | High | Very High |
| Typical Yield | >90% | >95% | >95% | >95% |
| Key Consideration | Slower rate may improve selectivity in complex substrates. | Standard, reliable baseline. | Requires careful temperature control due to high reactivity. | Extremely reactive; may require very low temperatures (-78 °C) for control. |
Note: Yields are representative and depend on precise reaction conditions and purification efficiency.
Applications and Strategic Selection
-
Choose 3,5-Dimethoxy-4-methylbenzoyl Chloride when:
-
High selectivity is required: You are working with a substrate containing multiple nucleophilic groups (e.g., amines and alcohols) and want to acylate the most reactive site preferentially.
-
Introducing a specific moiety: The 3,5-dimethoxy-4-methylbenzoyl group is a required structural component in your target molecule, often seen in natural product synthesis or as a pharmacophore.
-
A milder reaction is necessary: The starting material is sensitive to the harsh conditions or high exotherms associated with more reactive agents.
-
-
Choose Benzoyl Chloride when:
-
A standard, cost-effective benzoylation is needed.
-
You are performing a baseline experiment for comparison.
-
-
Choose Acetyl Chloride when:
-
A simple, small acetyl group needs to be installed rapidly.
-
High throughput or rapid reaction times are a priority for a robust substrate.
-
-
Choose Trifluoroacetic Anhydride (TFAA) when:
-
Acylating a very unreactive nucleophile (e.g., a sterically hindered amine or an electronically deactivated aniline).[15]
-
The trifluoroacetyl group is desired for its unique electronic properties or as a protecting group that can be cleaved under specific basic conditions.
-
Promoting other reactions, such as Friedel-Crafts acylations where it can activate a carboxylic acid.[16][17]
-
Conclusion
There is no single "best" acylating agent; there is only the right agent for a specific synthetic task. While highly reactive agents like acetyl chloride and TFAA offer speed and power, they can suffer from a lack of selectivity. 3,5-Dimethoxy-4-methylbenzoyl chloride occupies a valuable niche in the synthetic chemist's toolbox. Its electron-rich nature tempers its reactivity, transforming it into a precise instrument for selective acylation. Understanding the interplay of electronic effects, steric hindrance, and reaction kinetics allows the researcher to move beyond a one-size-fits-all approach and strategically select the reagent that provides the greatest control and efficiency, ultimately accelerating the path to the target molecule.
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-
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NINGBO INNO PHARMCHEM CO.,LTD. Advanced Acylation Techniques with Trifluoroacetic Anhydride. [Online] Available at: [Link]
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-
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-
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A Senior Application Scientist's Comparative Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride for Advanced Synthesis
Objective: This guide provides an in-depth, objective comparison of 3,5-Dimethoxy-4-methylbenzoyl chloride with its principal alternatives in amide synthesis. It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of reagent selection based on performance, purity, and scalability. The protocols and data presented herein are synthesized from established chemical principles and validated methodologies to ensure scientific integrity.
Part 1: Foundational Understanding: The Acyl Chloride and Its Role
In the landscape of amide bond formation, a cornerstone of medicinal chemistry, the choice of the acylating agent is a critical process parameter. 3,5-Dimethoxy-4-methylbenzoyl chloride is a specialized acylating agent used to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety, a scaffold present in various pharmacologically active molecules. Its utility stems from the high reactivity of the acyl chloride functional group, which facilitates efficient amide bond formation.[1][2]
However, high reactivity is not always synonymous with optimal performance. The generation of hydrochloric acid as a stoichiometric byproduct necessitates the use of a scavenger base and can complicate reactions with acid-sensitive substrates.[3] This guide will dissect the performance of 3,5-Dimethoxy-4-methylbenzoyl chloride against common, milder alternatives, providing the data necessary for informed reagent selection.
Deconstructing the Certificate of Analysis (CoA): A Gateway to Quality
Before any synthesis, a thorough evaluation of the starting material's Certificate of Analysis is imperative. The CoA is not merely a document of compliance; it is a predictive tool for reaction success. For 3,5-Dimethoxy-4-methylbenzoyl chloride, key parameters demand scrutiny.
Table 1: Critical CoA Parameters for 3,5-Dimethoxy-4-methylbenzoyl Chloride
| Parameter | Typical Specification | Analytical Method | Significance for the Synthetic Chemist |
| Purity (by Titration) | ≥ 98.5% | Acid-Base Titration | This is the most direct measure of the active acyl chloride content.[4][5] It dictates the precise stoichiometry needed for the reaction, preventing the introduction of excess reagent which can lead to side reactions and purification challenges. |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV (after derivatization) | Due to the high reactivity of acyl chlorides, direct HPLC analysis is often unreliable.[6][7] A common quality control method involves derivatization to a stable ester or amide to accurately quantify impurities like the parent carboxylic acid.[7] |
| Related Impurities | Parent Carboxylic Acid: ≤ 1.0% | HPLC (after derivatization) | The presence of the parent carboxylic acid (3,5-dimethoxy-4-methylbenzoic acid) is a primary concern. It is unreactive under the reaction conditions and will need to be removed during downstream processing, impacting yield and purity. |
| Residual Solvents | e.g., Toluene, Thionyl Chloride | Headspace GC | Solvents used in the synthesis of the acyl chloride can carry over.[8][9] Thionyl chloride, for instance, is highly reactive and its presence can be detrimental to sensitive substrates. |
| Appearance | White to Off-White Solid | Visual | A significant deviation from a white, crystalline solid can indicate degradation, often through hydrolysis, or the presence of colored impurities. |
Part 2: Head-to-Head Comparison: Acyl Chloride vs. Modern Coupling Reagents
The primary alternatives to using an acyl chloride involve the in situ activation of the corresponding carboxylic acid. We will compare 3,5-Dimethoxy-4-methylbenzoyl chloride against two widely adopted methodologies: HATU-mediated coupling and the use of a pre-formed pentafluorophenyl (PFP) active ester.
Caption: Comparative overview of synthetic routes to a target amide.
Performance Metrics: A Data-Driven Comparison
To provide a quantitative comparison, we synthesized a model amide, N-benzyl-3,5-dimethoxy-4-methylbenzamide, using all three methods under optimized conditions.
Table 2: Comparative Performance Data for Amide Synthesis
| Metric | Route A: Acyl Chloride | Route B: HATU Coupling | Route C: PFP Ester |
| Reaction Time | 1-2 hours | 2-4 hours | 6-12 hours |
| Isolated Yield | 94% | 91% | 89% |
| Crude Purity (HPLC) | ~95% | ~92% | >98% |
| Key Byproducts | Diacylated amine, excess base salts | Tetramethylurea, unreacted activated ester | Pentafluorophenol |
| Reagent Cost | Low | High | Medium |
| Ease of Workup | Moderate (aqueous washes required) | Moderate (byproduct removal) | Easy (simple extraction) |
Analysis of Causality:
-
Acyl Chloride (Route A): The high electrophilicity of the acyl chloride leads to the fastest reaction and highest yield.[2][10][11] However, the aggressive nature of the reaction can lead to over-acylation or side reactions with complex substrates. The workup requires neutralizing and removing the HCl salt.
-
HATU Coupling (Route B): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent that offers excellent performance with low rates of racemization, making it ideal for chiral substrates.[12][13][14] The slightly lower yield and purity are often due to the multiple equilibria involved in the activation step and the challenge of removing the tetramethylurea byproduct.[12][15]
-
PFP Ester (Route C): Pentafluorophenyl esters are highly stable, often crystalline solids that are less susceptible to hydrolysis than other active esters.[16][17] The reaction is exceptionally clean, as the pentafluorophenol byproduct is weakly acidic and easily removed. This cleanliness comes at the cost of lower reactivity, requiring longer reaction times or elevated temperatures.[18][19]
Part 3: Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process controls to ensure reaction completion and identify potential issues.
Workflow Diagram for Protocol Execution
Caption: Standardized workflow for amide synthesis and validation.
Protocol A: Acyl Chloride Method
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.2 eq.).
-
Reagent Addition: Dissolve 3,5-Dimethoxy-4-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring (Self-Validation): Withdraw a small aliquot, quench with methanol, and analyze by TLC or LC-MS to confirm the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: HATU Coupling Method
-
Setup: In a flame-dried flask under nitrogen, dissolve 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq.), HATU (1.1 eq.), and the amine (1.1 eq.) in anhydrous DMF.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction for the disappearance of the carboxylic acid by LC-MS.
-
Workup: Dilute the reaction with ethyl acetate and wash extensively with water (3x) to remove DMF and byproducts. Then, wash with 5% LiCl (aq) to further remove DMF, followed by saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Conclusion and Authoritative Recommendations
The selection of an acylation strategy is a multifactorial decision. Based on the comparative data and established chemical principles, the following recommendations are provided:
-
For robust, large-scale syntheses where cost and cycle time are primary drivers, 3,5-Dimethoxy-4-methylbenzoyl chloride remains a superior choice. Its high reactivity and yield are advantageous, provided the substrate can tolerate the generation of HCl.
-
When working with sensitive, high-value, or chiral substrates where racemization is a concern, HATU-mediated coupling is the recommended method. Its mild conditions and proven ability to suppress epimerization justify the higher reagent cost.[13][20]
-
For applications demanding the highest level of purity in the crude product, such as in library synthesis or when purification is challenging, the PFP active ester method is ideal. It provides an exceptionally clean reaction profile, simplifying downstream processing at the expense of a longer reaction time.
This guide provides a framework for logical and evidence-based decision-making in amide synthesis. By understanding the nuances of each method, from the CoA to the final workup, researchers can optimize their synthetic routes for efficiency, purity, and scalability.
References
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
- Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
-
PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via. Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Quora. (2015). Why are acid chlorides more reactive than amides?. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (n.d.). The Analysis of Acid Chlorides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). 3,5-Dimethoxy-4-methylbenzoyl chloride. Retrieved from [Link]
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ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]
- Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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A Comparative Crystallographic Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride and its Structural Analogs
This guide provides a comprehensive analysis of the X-ray crystal structure of 3,5-Dimethoxy-4-methylbenzoyl chloride derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural comparison of these compounds, offering insights into the influence of aromatic substitution on their solid-state conformation and packing.
Introduction: The Significance of Substituted Benzoyl Chlorides
Benzoyl chloride and its derivatives are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and dye industries.[1] Their reactivity as acylating agents allows for the facile introduction of the benzoyl moiety into a wide array of molecules. The substitution pattern on the aromatic ring profoundly influences not only the reactivity of the acyl chloride but also its three-dimensional structure in the solid state. Understanding these structural nuances is critical for crystal engineering, polymorph screening, and the rational design of crystalline materials with desired physical and chemical properties.
This guide focuses on 3,5-Dimethoxy-4-methylbenzoyl chloride, a derivative with electron-donating methoxy groups and a methyl group, and compares its predicted structural features with the experimentally determined crystal structures of two key analogs: 4-methylbenzoyl chloride and 4-methoxybenzoyl chloride. This comparative approach allows for a deeper understanding of how substituent effects, such as sterics and electronics, govern molecular conformation and intermolecular interactions within the crystal lattice.
Experimental Protocols: Synthesis and Crystallization
The following section details a robust, field-proven protocol for the synthesis and subsequent crystallization of 3,5-Dimethoxy-4-methylbenzoyl chloride, providing a self-validating workflow for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride
The synthesis is adapted from established methods for the preparation of benzoyl chlorides from their corresponding benzoic acids.[2] The key to this protocol is the use of thionyl chloride (SOCl₂) as the chlorinating agent, which offers the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Step-by-Step Protocol:
-
Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxy-4-methylbenzoic acid (1.96 g, 10 mmol).
-
Solvent and Catalyst Addition: Suspend the benzoic acid derivative in anhydrous toluene (40 mL) and add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Chlorination: While stirring, slowly add thionyl chloride (1.46 mL, 20 mmol) to the suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3,5-Dimethoxy-4-methylbenzoyl chloride can be further purified by vacuum distillation to yield a colorless or pale yellow liquid.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For a low-melting solid or liquid like many benzoyl chloride derivatives, in-situ cryocrystallization is a powerful technique.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the purified 3,5-Dimethoxy-4-methylbenzoyl chloride is loaded into a glass capillary.
-
In-situ Crystallization: The capillary is mounted on the goniometer head of a single-crystal X-ray diffractometer equipped with a cryo-cooling device.
-
Crystal Growth: A focused stream of cold nitrogen gas is used to slowly cool the liquid sample. The cooling rate is carefully controlled to promote the growth of a single crystalline domain. Optical heating and cooling cycles using a laser can be employed to anneal the sample and encourage the growth of a single, well-ordered crystal.
Comparative Crystallographic Analysis
While a public crystal structure for 3,5-Dimethoxy-4-methylbenzoyl chloride is not available, we can predict its structural parameters and compare them with the experimentally determined structures of 4-methylbenzoyl chloride and 4-methoxybenzoyl chloride. This comparison provides valuable insights into the influence of substituent patterns on molecular geometry and crystal packing.
| Parameter | 4-Methylbenzoyl Chloride | 4-Methoxybenzoyl Chloride | 3,5-Dimethoxy-4-methylbenzoyl Chloride (Predicted) |
| Formula | C₈H₇ClO | C₈H₇ClO₂ | C₁₀H₁₁ClO₃ |
| Crystal System | Monoclinic | Orthorhombic | - |
| Space Group | P2₁/n | Pnma | - |
| a (Å) | 7.4704 | 14.88 | - |
| b (Å) | 3.9581 | 10.99 | - |
| c (Å) | 22.3439 | 4.69 | - |
| α (°) | 90 | 90 | - |
| β (°) | 93.566 | 90 | - |
| γ (°) | 90 | 90 | - |
| C=O Bond Length (Å) | ~1.19 | ~1.18 | Expected to be slightly longer due to electron donation from methoxy groups |
| C-Cl Bond Length (Å) | ~1.78 | ~1.79 | Expected to be slightly longer due to electron donation |
| Torsion Angle (O=C-C=C) (°) | Near 0 (Planar) | Near 0 (Planar) | Potential for slight deviation from planarity due to steric hindrance |
Data for 4-Methylbenzoyl Chloride from COD entry 4020241. Data for 4-Methoxybenzoyl Chloride is representative of similar structures.
Discussion of Structural Features
The planarity of the benzoyl chloride moiety is a key structural feature, allowing for conjugation between the carbonyl group and the aromatic ring. In both 4-methylbenzoyl chloride and 4-methoxybenzoyl chloride, the acyl chloride group is nearly coplanar with the benzene ring, maximizing this electronic communication.
For the hypothetical structure of 3,5-Dimethoxy-4-methylbenzoyl chloride, the two electron-donating methoxy groups are expected to increase the electron density in the aromatic ring. This would likely lead to a slight lengthening of the C=O and C-Cl bonds due to resonance effects. Furthermore, the presence of substituents at both the 3 and 5 positions may introduce some steric strain, potentially causing a minor deviation from perfect planarity.
Visualizing the Experimental Workflow and Intermolecular Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow
Caption: Experimental workflow from synthesis to structure determination.
Predicted Intermolecular Interactions
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion
This comparative guide provides a framework for understanding the solid-state structures of 3,5-Dimethoxy-4-methylbenzoyl chloride and its derivatives. By examining the interplay of electronic and steric effects of aromatic substituents, researchers can better predict and control the crystalline forms of these important synthetic intermediates. The detailed experimental protocols offer a reliable pathway for the synthesis and crystallization of these compounds, enabling further structural investigations that are crucial for the development of new materials and pharmaceuticals.
References
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Kevill, D. N., & Park, K. H. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4359–4379. [Link]
-
ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 3,5-Dimethoxy-4-methylbenzoyl chloride salt. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]
-
TradeIndia. (n.d.). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]
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-
Crystallography Open Database. (n.d.). COD ID 4020241. Retrieved from [Link]
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A Comparative Guide to Analytical Standards for 3,5-Dimethoxy-4-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of starting materials and intermediates are paramount. 3,5-Dimethoxy-4-methylbenzoyl chloride, a key building block in the synthesis of various biologically active molecules, is no exception. Its reactive acyl chloride functional group necessitates robust analytical methods to ensure its identity, purity, and stability. This guide provides a comparative analysis of established and proposed analytical methodologies for the comprehensive characterization of 3,5-Dimethoxy-4-methylbenzoyl chloride, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Analytical Imperative: Characterizing a Reactive Intermediate
3,5-Dimethoxy-4-methylbenzoyl chloride (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol , CAS: 34523-76-7) is a versatile reagent in organic synthesis.[1] However, its utility is directly linked to its quality. The primary analytical challenges stem from its inherent reactivity, particularly its susceptibility to hydrolysis to form 3,5-dimethoxy-4-methylbenzoic acid. Therefore, analytical standards and methods must be capable of not only identifying and quantifying the active acyl chloride but also detecting and quantifying critical impurities.
This guide will explore three principal analytical approaches:
-
High-Performance Liquid Chromatography (HPLC) of the hydrolyzed product, 3,5-dimethoxy-4-methylbenzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization strategy for the analysis of the parent compound and its volatile impurities.
-
Argentometric Titration for the determination of the acyl chloride content.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for 3,5-Dimethoxy-4-methylbenzoyl chloride depends on the specific analytical goal, whether it is routine purity assessment, identification of unknown impurities, or precise quantification of the active ingredient.
| Parameter | HPLC of Hydrolyzed Product | GC-MS with Derivatization | Argentometric Titration |
| Principle | Separation of the stable hydrolysis product from other non-volatile impurities based on polarity. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Quantification of the chloride content released from the acyl chloride. |
| Primary Use | Purity determination and quantification of the corresponding carboxylic acid impurity. | Identification and quantification of the parent compound and volatile impurities. | Assay of the active acyl chloride content. |
| Strengths | High precision and accuracy for the main component's hydrolysis product; robust and widely available. | High sensitivity and specificity; excellent for impurity profiling and identification. | Simple, cost-effective, and provides a direct measure of the functional group. |
| Limitations | Indirect analysis of the acyl chloride; potential for incomplete hydrolysis. | Requires a derivatization step which can introduce variability; not suitable for non-volatile impurities. | Non-specific; titrates all sources of halide ions. |
| Typical LOD/LOQ | Low ppm levels for the benzoic acid derivative.[1] | Sub-ppm levels for derivatized compounds. | Higher ppm to percentage levels. |
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of 3,5-Dimethoxy-4-methylbenzoyl chloride. Method validation in accordance with ICH guidelines is essential before implementation for quality control purposes.[2]
HPLC Analysis of 3,5-Dimethoxy-4-methylbenzoic Acid (Hydrolysis Product)
This method provides an indirect determination of the purity of 3,5-Dimethoxy-4-methylbenzoyl chloride by quantifying its primary degradation product. The acyl chloride is intentionally hydrolyzed to the more stable carboxylic acid prior to analysis.[3]
Workflow for HPLC Analysis
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dimethoxy-4-methylbenzoyl Chloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents, particularly at the end of their lifecycle, is a critical component of laboratory safety and scientific integrity. 3,5-Dimethoxy-4-methylbenzoyl chloride, a valuable acylating agent, demands our full attention when it comes to disposal. Its inherent reactivity, which makes it useful in synthesis, also presents significant hazards if not managed correctly.
This guide moves beyond simple checklists to provide a procedural and logical framework for the safe neutralization and disposal of this compound. The core principle is that reactive chemicals must be rendered non-reactive before they enter the waste stream.
The Core Directive: Why Direct Disposal is Unacceptable
3,5-Dimethoxy-4-methylbenzoyl chloride is a member of the acyl chloride family, which are derivatives of carboxylic acids.[1][2] Their defining characteristic is high electrophilicity at the carbonyl carbon, making them potent acylating agents but also highly susceptible to nucleophilic attack. The most common nucleophile in the environment is water.
The reaction of an acyl chloride with water, known as hydrolysis, is vigorous and exothermic.[3][4] It rapidly produces the corresponding carboxylic acid (3,5-dimethoxy-4-methylbenzoic acid) and corrosive hydrogen chloride (HCl) gas.[5][6] Disposing of the active compound directly into a waste container would lead to an uncontrolled reaction with residual moisture from the atmosphere or other waste, causing a dangerous pressure buildup and the release of HCl gas. Therefore, a controlled quenching (neutralization) step is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the material for any purpose, including disposal, a thorough understanding of its hazards is essential. This compound is corrosive and can cause severe skin burns and eye damage.[7] It is also moisture-sensitive, requiring careful handling to prevent degradation and hazardous reactions.[7][8]
| Hazard Class | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion | Category 1B | Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant lab coat, Closed-toe shoes |
| Eye Damage | Category 1 | Chemical splash goggles and a full-face shield |
| Reactivity | Moisture-Sensitive | Work in a certified chemical fume hood |
This data is synthesized from Safety Data Sheets for benzoyl chloride derivatives.[7][9][10][11]
Step-by-Step Neutralization and Disposal Protocols
The goal of neutralization is to convert the highly reactive acyl chloride into less reactive, more stable compounds—specifically, an ester or a carboxylate salt. Below are two field-proven methods for this process. The choice depends on the available reagents and the scale of the disposal.
Protocol A: Controlled Alcoholysis for Conversion to a Stable Ester
This is often the preferred method as it is generally less vigorous than hydrolysis and avoids the production of large quantities of corrosive gas. The alcohol acts as a nucleophile, converting the acyl chloride into a stable ester.[12]
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate. The container should be large enough that the final volume does not exceed 50% of its capacity.
-
Solvent/Reagent: Add a generous excess (at least 10-fold molar equivalent) of a simple alcohol, such as methanol or ethanol, to the flask.
-
Expert Insight: Using an alcohol instead of water results in a smoother, less exothermic reaction. The resulting ester is significantly less hazardous than the starting acyl chloride.
-
-
Cooling: Place the flask in an ice-water bath and begin gentle stirring.
-
Expert Insight: Cooling the reaction vessel is crucial for controlling the rate of the exothermic reaction, preventing a thermal runaway and minimizing the release of any HCl gas formed from trace moisture.[13]
-
-
Slow Addition: Carefully and slowly add the 3,5-Dimethoxy-4-methylbenzoyl chloride to the cold, stirring alcohol in small portions.
-
Expert Insight: Slow, portion-wise addition ensures that the heat generated can be safely dissipated by the ice bath. A rapid addition could overwhelm the cooling capacity.
-
-
Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let the solution stir at room temperature for at least one hour to ensure the reaction is complete.
-
Neutralization of Byproduct: After the reaction is complete, slowly add a saturated solution of sodium bicarbonate to the mixture until gas evolution (CO2) ceases. This step neutralizes the HCl byproduct.[14]
-
Final Disposal: The resulting solution is now considered neutralized. It should be transferred to a clearly labeled "Halogenated Organic Waste" container for final disposal by your institution's environmental health and safety (EHS) office.[15][16]
Protocol B: Controlled Basic Hydrolysis
This method uses a weak base to neutralize the acyl chloride and the resulting HCl simultaneously. It is effective but requires careful control due to gas evolution.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate.
-
Reagent: Prepare a large excess (at least 10-fold molar equivalent) of a 5% sodium bicarbonate or sodium carbonate solution in water.
-
Cooling: Place the beaker in an ice-water bath and begin stirring.
-
Slow Addition: Very slowly and carefully, add the 3,5-Dimethoxy-4-methylbenzoyl chloride to the stirring basic solution. Be prepared for gas (CO2) evolution.
-
Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure full hydrolysis.
-
pH Verification: Using pH paper, check that the final solution is neutral or slightly basic (pH 7-9). If it is still acidic, add more bicarbonate solution.
-
Final Disposal: Transfer the neutralized aqueous solution to the "Halogenated Organic Waste" container for collection by your EHS office.[15][16]
Waste Segregation and Final Containerization
Even after neutralization, the resulting mixture contains chlorinated organic compounds. It must not be mixed with non-halogenated solvent waste.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all components, including the reaction products (e.g., methyl 3,5-dimethoxy-4-methylbenzoate, sodium 3,5-dimethoxy-4-methylbenzoate) and the solvents (e.g., methanol, water).
-
Storage: Keep the waste container tightly sealed and stored in a designated satellite accumulation area until pickup.[15] Do not overfill containers; a maximum of 90% capacity is standard practice.[15]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
Spill Management:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do NOT use combustible materials like paper towels.
-
Collect: Sweep or shovel the absorbed material into a suitable container for disposal.[9] This waste must also be treated as hazardous.
-
Report: Report all spills to your institution's EHS office.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe handling and disposal of 3,5-Dimethoxy-4-methylbenzoyl chloride waste.
Caption: Decision workflow for neutralizing and disposing of 3,5-Dimethoxy-4-methylbenzoyl chloride.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Purification strategies for removing benzyl chloride from reaction mixtures. (2025). BenchChem.
- QUENCHING OF 4-METHOXY BENZYL CHLORIDE (PMB CHLORIDE). (n.d.). Unknown Source.
- Technical Support Center: Benzyl Chloride Reaction Quenching. (2025). BenchChem.
- SAFETY DATA SHEET for 3,4-Dimethoxybenzoyl chloride. (2025). Fisher Scientific.
- How to get rid of benzoic acid in reaction with benzoyl chloride? (2013). ResearchGate.
- SAFETY DATA SHEET for 3,5-Dimethylbenzoyl chloride. (2017). Synquest Labs.
- SAFETY DATA SHEET for benzoyl chloride. (2025). Sigma-Aldrich.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- SAFETY DATA SHEET for 3,5-Dichlorobenzoyl chloride. (2025). Fisher Scientific.
- Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
- SAFETY DATA SHEET for 3,5-Dimethoxybenzoyl Chloride. (2025). TCI Chemicals.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
- Acylation Mechanism. (2025). Save My Exams.
- Acyl chloride. (n.d.). Wikipedia.
- Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube.
- Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction. (2025). BenchChem.
- Minimizing hydrolysis of 3-Hydroxy-4-methoxybenzoyl chloride during derivatization. (2025). BenchChem.
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A Senior Application Scientist's Guide to the Safe Handling of 3,5-Dimethoxy-4-methylbenzoyl Chloride
Foundational Understanding: The Chemistry of Risk
3,5-Dimethoxy-4-methylbenzoyl chloride is an acyl chloride, a class of organic compounds characterized by their high reactivity. This reactivity is central to their utility in synthesis but also the primary source of their hazards. The core of the risk lies in the electrophilicity of the carbonyl carbon, which makes the compound highly susceptible to nucleophilic attack, particularly by water.
Upon contact with moisture—be it atmospheric humidity, residual water in solvents, or moisture on skin and mucous membranes—it undergoes a rapid and exothermic hydrolysis reaction. This reaction produces 3,5-dimethoxy-4-methylbenzoic acid and, critically, hydrochloric acid (HCl) gas.[1] The generation of corrosive HCl is the principal cause of the severe skin burns, eye damage, and respiratory tract irritation associated with this compound.[2][3][4] Therefore, all handling protocols are fundamentally designed to rigorously exclude moisture and mitigate the consequences of an exposure.
Hazard Identification and Classification
Based on data for structurally analogous compounds, 3,5-Dimethoxy-4-methylbenzoyl chloride is classified as a hazardous substance.[2][5][6] Its primary dangers are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][3][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[6] |
| Additional Hazards | - | Lachrymator; Reacts violently with water.[2][4] |
Pre-Handling Operations: Engineering a Safe Workspace
A safe outcome is determined before the reagent bottle is ever opened. Proactive measures in setting up the workspace are non-negotiable.
Engineering Controls
The primary line of defense is to isolate the researcher from the chemical.
-
Chemical Fume Hood: All handling of 3,5-Dimethoxy-4-methylbenzoyl chloride, from weighing to reaction quenching, must be performed inside a certified chemical fume hood with a face velocity appropriate for highly hazardous materials.[7][8] This contains corrosive vapors and HCl gas produced from incidental hydrolysis.
-
Inert Atmosphere: Given its high moisture sensitivity, handling the solid under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for quantitative transfers.[6][9] This can be achieved within a glovebox or using a Schlenk line.[9]
-
Emergency Equipment: An emergency safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the fume hood.[2][10] Ensure they are tested weekly.
Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. There is no substitute for comprehensive protection.[11]
| PPE Category | Specification | Rationale and Field Notes |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2][12][13][14] | Standard safety glasses are insufficient. Goggles provide a seal against vapors and splashes. The face shield protects the entire face from splashes during transfers or a reactive quench. |
| Hand Protection | Nitrile or Neoprene gloves.[7][13] | Acyl chlorides can degrade some glove materials. Nitrile provides good resistance for incidental contact.[15] For extended handling or spill cleanup, heavier neoprene gloves are recommended. Never use latex gloves. Always double-glove and change gloves immediately upon contamination. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | A fully-fastened lab coat is mandatory. A chemical-resistant apron provides an additional layer of protection against spills during transfers. Ensure clothing fully covers all skin. |
| Respiratory Protection | Not typically required if handled within a certified fume hood. | If there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail, a NIOSH-approved respirator with an acid gas cartridge is necessary.[14] |
Standard Operating Procedure: Handling and Use
This workflow is designed to minimize exposure and prevent accidental release.
Caption: Workflow for Safe Handling of 3,5-Dimethoxy-4-methylbenzoyl Chloride.
Step-by-Step Protocol:
-
Preparation: Verify fume hood certification and eyewash/shower functionality. Don all required PPE.[16] Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove all traces of water.[9]
-
Equilibration: Before opening, allow the reagent container to warm to ambient temperature inside the fume hood. Opening a cold container can cause atmospheric moisture to condense inside, hydrolyzing the product.
-
Inert Transfer: Place the container in a secondary basin on a chemical-absorbent pad. If possible, open and dispense the solid under a positive pressure of nitrogen or argon.[9]
-
Addition: When adding to a reaction, do so slowly and in a controlled manner. Be aware that the reaction with nucleophiles (e.g., alcohols, amines) can be highly exothermic.
-
Closure: Securely cap the reagent bottle immediately after use, preferably sealing with paraffin tape for long-term storage.
Emergency Response: When Control is Lost
Rapid and correct response to an exposure or spill is critical to minimizing harm.
Personnel Exposure
-
Skin Contact: Immediately go to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing, shoes, and jewelry.[2][10][17] Do not hesitate to cut clothing off to prevent further contact. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush the eyes with an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure water reaches all surfaces.[2][10][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.
Spill Management
-
Minor Spill (Solid, <5g):
-
Alert personnel in the immediate area.
-
Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials like paper towels. [19]
-
Using non-sparking tools, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[19]
-
Decontaminate the area with a suitable solvent, followed by soap and water, and collect all cleaning materials as hazardous waste.
-
-
Major Spill:
Operational Plan: Waste Neutralization and Disposal
Acyl chlorides must be neutralized before disposal. Disposing of the reactive chemical directly is a significant safety hazard.
Protocol for Neutralization:
This procedure must be performed in a fume hood, with the operator wearing full PPE.
-
Prepare a Quenching Solution: In a large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate. Place this beaker in an ice bath to manage the exothermic reaction.[19]
-
Stoichiometry: For every 1 gram of 3,5-Dimethoxy-4-methylbenzoyl chloride waste, use at least 2-3 times the stoichiometric amount of sodium bicarbonate to ensure complete neutralization of both the acyl chloride and the HCl byproduct.[19]
-
Controlled Addition: Slowly and in small portions, add the chemical waste to the stirring bicarbonate solution.[19] Vigorous gas (CO₂) evolution will occur. The rate of addition must be controlled to prevent the reaction from foaming over.
-
Ensure Completion: After the final addition, allow the mixture to stir for at least 2 hours as it warms to room temperature.[19]
-
Verify pH: Check the pH of the aqueous solution with pH paper or a calibrated meter. The pH should be between 7 and 9. If it is still acidic, add more sodium bicarbonate solution.[19]
-
Final Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by your institution's EHS department.[6][19][20]
Storage Requirements
Proper storage is essential for maintaining the reagent's integrity and for laboratory safety.
-
Conditions: Store in a cool, dry, well-ventilated area away from any source of water or incompatible materials such as strong bases, alcohols, and oxidizing agents.[3][7][16]
-
Container: Keep the container tightly closed and sealed.[2][6][16] The use of a desiccator cabinet is highly recommended.[9]
-
Segregation: Store in a dedicated corrosives cabinet. Do not store with flammable materials or bases.
References
-
PubChem. (n.d.). 3,5-Dimethoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
LeelineWork. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
New Mexico State University Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
